2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
Description
Properties
IUPAC Name |
2-(chloromethyl)-6-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c9-4-8-10-6-2-1-5(12(13)14)3-7(6)11-8/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYRZVYKZIVFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322974 | |
| Record name | 2-(Chloromethyl)-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14625-39-9 | |
| Record name | 14625-39-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402580 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Chloromethyl)-6-nitro-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80322974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloromethyl-6-nitro-1H-benzoimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information presented herein is intended to support research and development efforts by providing key data on its synthesis, physical and spectral characteristics, reactivity, and potential biological activities.
Chemical and Physical Properties
This compound is a solid organic compound. Its fundamental chemical and physical properties are summarized in the table below. While a specific experimentally determined melting point has not been identified in the reviewed literature, a boiling point has been reported.[1][2] The solubility of benzimidazole derivatives can vary, with 5-nitrobenzimidazole being sparingly soluble in water but soluble in alcohol.[3]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClN₃O₂ | [2][3][4][5] |
| Molecular Weight | 211.61 g/mol | [2][3][4][5] |
| Appearance | Solid (form not specified) | Inferred |
| Melting Point | Not available | |
| Boiling Point | 471.9 °C at 760 mmHg | [1][2] |
| Flash Point | 239.2 °C | [1][2] |
| Solubility | No quantitative data available. Expected to be soluble in polar organic solvents like ethanol and DMSO based on related compounds.[3] | |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [3] |
Calculated Physicochemical Properties:
| Property | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 74.5 Ų | [2] |
| XLogP3 | 2.2 | [2] |
| Hydrogen Bond Donor Count | 1 | Inferred |
| Hydrogen Bond Acceptor Count | 3 | Inferred |
| Rotatable Bond Count | 2 | Inferred |
Synthesis
The synthesis of this compound can be inferred from established methods for the preparation of related benzimidazole derivatives. The most probable synthetic route involves a two-step process, beginning with the synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives from a substituted o-phenylenediamine.
A general procedure involves the condensation reaction of 4-nitro-o-phenylenediamine with chloroacetic acid.[1] This reaction is typically carried out under acidic conditions and reflux.
Caption: General synthetic workflow for this compound.
Experimental Protocol (General)
The following is a generalized experimental protocol based on the synthesis of similar 2-chloromethyl-1H-benzimidazole derivatives:[1]
-
A mixture of 4-nitro-o-phenylenediamine (1 mmol) and chloroacetic acid (2 mmol) is suspended in 4N HCl (10 mL).
-
The reaction mixture is refluxed for approximately 4 hours.
-
After cooling to room temperature, the solution is neutralized with an ammonium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is then purified by recrystallization from a suitable solvent, such as methanol.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzimidazole ring system and the methylene protons of the chloromethyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nitro group.
¹³C NMR: The carbon NMR spectrum will display resonances for the eight carbon atoms in the molecule. The carbons of the benzene ring will appear in the aromatic region, with the carbon attached to the nitro group being significantly deshielded. The methylene carbon of the chloromethyl group will also be observable.
Infrared (IR) Spectroscopy
The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands for the N-H, C-H (aromatic and aliphatic), C=N, C=C, and N-O stretching vibrations.
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch | 3400-3300 |
| Aromatic C-H Stretch | 3100-3000 |
| Aliphatic C-H Stretch | 3000-2850 |
| C=N Stretch | ~1620 |
| Aromatic C=C Stretch | 1600-1450 |
| Asymmetric NO₂ Stretch | ~1550 |
| Symmetric NO₂ Stretch | ~1350 |
| C-Cl Stretch | 800-600 |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight (211.61 g/mol ). The fragmentation pattern is expected to involve the loss of the chloromethyl group, the nitro group, and other characteristic cleavages of the benzimidazole ring. The fragmentation of aromatic nitro compounds typically involves the loss of the nitro group (NO₂) or NO.
Caption: Plausible mass spectrometry fragmentation pathways.
Reactivity and Stability
The chemical reactivity of this compound is primarily dictated by the chloromethyl group and the nitro-substituted benzimidazole core. The chloromethyl group is a reactive site for nucleophilic substitution, allowing for the introduction of various functional groups. The nitro group can be reduced to an amino group, providing another point for further chemical modification.
The compound should be stored in an inert atmosphere at low temperatures to ensure its stability.[3]
Biological Activity and Potential Applications
Benzimidazole and its derivatives are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[6] The introduction of a nitro group at the 6-position of the benzimidazole ring has been shown to be a key feature in several biologically active molecules.
Antimicrobial and Anticancer Potential
Studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity.[7] Some of these compounds also exhibited significant anticancer activity against various cell lines.[7]
The proposed mechanism of action for some of these derivatives involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in both microbial and mammalian cells.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole (CAS: 14625-39-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole, a heterocyclic compound of interest in medicinal chemistry. This document consolidates available data on its chemical and physical properties, synthesis, reactivity, and potential biological activities, with a focus on its relevance to drug discovery and development.
Chemical and Physical Properties
This compound is a derivative of benzimidazole, a key scaffold in numerous pharmacologically active molecules.[1] The presence of a reactive chloromethyl group and an electron-withdrawing nitro group makes it a versatile intermediate for the synthesis of a wide range of derivatives.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 14625-39-9 | [3] |
| Molecular Formula | C₈H₆ClN₃O₂ | [3] |
| Molecular Weight | 211.61 g/mol | [3] |
| Boiling Point | 471.9 °C at 760 mmHg | [3] |
| Density | 1.571 g/cm³ | [3] |
| Flash Point | 239.2 °C | [3] |
| Refractive Index | 1.715 | [3] |
| Vapor Pressure | 1.27E-08 mmHg at 25°C | [3] |
Note: Specific experimental data for the melting point of the 6-nitro isomer is not consistently available. Related benzimidazole compounds exhibit a wide range of melting points.
Synthesis and Reactivity
The synthesis of the 2-(chloromethyl)-6-nitro-1H-benzimidazole core can be approached through established methods for benzimidazole formation, primarily the Phillips-Ladenburg condensation.[4][5][6] This reaction typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent under acidic conditions.[4][7]
General Synthesis Workflow
A plausible synthetic route to 2-(chloromethyl)-6-nitro-1H-benzimidazole involves the reaction of 4-nitro-o-phenylenediamine with chloroacetic acid. This condensation reaction is often facilitated by heating in the presence of a strong acid, such as hydrochloric acid.[8] Microwave-assisted synthesis has also been reported as an efficient method for preparing benzimidazole derivatives, often leading to shorter reaction times and improved yields.[1][9][10]
Caption: General workflow for the synthesis of this compound.
Reactivity
The key reactive sites of this compound are the chloromethyl group at the 2-position and the nitro group on the benzene ring. The chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is commonly exploited to synthesize libraries of benzimidazole derivatives with diverse biological activities.[2][8][11] The nitro group can be reduced to an amino group, providing another site for further chemical modification.[12]
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data for this compound (Inferred)
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons in the range of 7.0-8.5 ppm. The nitro group will cause downfield shifts of adjacent protons.- A singlet for the CH₂Cl protons around 4.5-5.0 ppm.- A broad singlet for the N-H proton. |
| ¹³C NMR | - Aromatic carbons in the range of 110-150 ppm.- A signal for the CH₂Cl carbon around 40-50 ppm.- A signal for the C2 carbon of the imidazole ring around 150-155 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching around 3300-3400 cm⁻¹.- Aromatic C-H stretching around 3000-3100 cm⁻¹.- Asymmetric and symmetric NO₂ stretching around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively.- C=N stretching of the imidazole ring around 1620-1640 cm⁻¹. |
| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (211.61 g/mol ) with a characteristic isotopic pattern for a chlorine-containing compound. |
Potential Biological Activity and Applications in Drug Discovery
The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][18] The nitro group, particularly at the 5- or 6-position, is often crucial for these activities, as it can be bioreductively activated to form cytotoxic radical species.[12][19]
Antimicrobial Potential
Nitro-substituted benzimidazoles have shown promise as antimicrobial agents.[1] While specific data for the title compound is lacking, related 6-nitro-benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[9]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) (General)
A common method to assess antimicrobial activity is the broth microdilution method.
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a known concentration.
-
Serial Dilutions: Prepare a series of twofold dilutions of the compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anticancer Potential
Benzimidazole derivatives are extensively investigated as potential anticancer agents, acting through various mechanisms such as inhibition of tubulin polymerization, DNA binding, and enzyme inhibition.[20] The introduction of a nitro group can enhance the anticancer activity of the benzimidazole core.[12]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) (General)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. echemi.com [echemi.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. 2-Chloromethylbenzimidazole | C8H7ClN2 | CID 78571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride: single crystal, spectral, biological studies, and DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dev.spectrabase.com [dev.spectrabase.com]
- 17. beilstein-journals.org [beilstein-journals.org]
- 18. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and characterization data.
Introduction
Benzimidazoles are a class of heterocyclic aromatic organic compounds consisting of a fusion of benzene and imidazole rings. The benzimidazole scaffold is a crucial pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The title compound, this compound, serves as a key intermediate for the synthesis of more complex molecules due to the reactive chloromethyl group and the presence of a nitro functionality, which can be further modified.
Synthetic Routes
The primary and most established method for the synthesis of this compound is the Phillips benzimidazole synthesis. This method involves the condensation reaction of a substituted o-phenylenediamine with a carboxylic acid or its derivative.
Phillips Condensation Method
The core reaction involves the condensation of 4-nitro-o-phenylenediamine with chloroacetic acid in the presence of a strong acid, typically hydrochloric acid, which acts as a catalyst and dehydrating agent. The reaction proceeds via the formation of an intermediate N-acyl-o-phenylenediamine, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring.
Alternatively, microwave-assisted synthesis offers a more rapid and efficient approach, often leading to higher yields in shorter reaction times.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound via both conventional heating and microwave-assisted methods.
Conventional Synthesis via Phillips Condensation
This protocol is adapted from established procedures for the synthesis of similar benzimidazole derivatives.
Materials:
-
4-Nitro-o-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
-
Activated charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, a mixture of 4-nitro-o-phenylenediamine (10 mmol) and chloroacetic acid (12 mmol) in 4M hydrochloric acid (20 mL) is prepared.
-
The reaction mixture is heated under reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and then placed in an ice bath.
-
The cooled solution is carefully neutralized by the dropwise addition of concentrated ammonium hydroxide solution until a pH of 7-8 is reached, leading to the precipitation of the crude product.
-
The precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried.
-
For purification, the crude product is recrystallized from ethanol. Activated charcoal can be added during recrystallization to remove colored impurities.
-
The purified crystals of this compound are collected by filtration and dried in a vacuum oven.
Microwave-Assisted Synthesis
This method provides a more time-efficient alternative to conventional heating.
Materials:
-
4-Nitro-o-phenylenediamine
-
Chloroacetic acid
-
4M Hydrochloric acid
-
Ammonium hydroxide solution (concentrated)
-
Ethanol
Procedure:
-
In a microwave-safe reaction vessel, 4-nitro-o-phenylenediamine (10 mmol) and chloroacetic acid (12 mmol) are suspended in 4M hydrochloric acid (15 mL).
-
The vessel is sealed and placed in a microwave reactor. The reaction is irradiated at a suitable power (e.g., 100-300 W) and temperature (e.g., 100-120 °C) for a shorter duration, typically 10-30 minutes. Reaction conditions should be optimized for the specific microwave system being used.
-
After irradiation, the vessel is cooled to a safe temperature.
-
The workup and purification steps are identical to those described in the conventional synthesis protocol (steps 4-7).
Data Presentation
The following tables summarize the key quantitative data for this compound.
| Physical and Chemical Properties | |
| Chemical Formula | C₈H₆ClN₃O₂[1] |
| Molecular Weight | 211.61 g/mol [1] |
| Appearance | Pale yellow to brown solid |
| Melting Point | Data not consistently reported in peer-reviewed literature. |
| Solubility | Soluble in polar organic solvents like ethanol, methanol, and DMSO. |
| Spectroscopic Data | |
| ¹H NMR | Specific data for the title compound is not readily available in the searched literature. Expected signals would include those for the aromatic protons on the benzimidazole ring and a singlet for the chloromethyl protons. |
| ¹³C NMR | Specific data for the title compound is not readily available in the searched literature. |
| IR (cm⁻¹) | Expected characteristic peaks would include N-H stretching (around 3400-3200 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and N-O stretching for the nitro group (around 1520 and 1340 cm⁻¹). |
| Mass Spec (m/z) | Expected molecular ion peak [M]+ at approximately 211 and/or [M+H]+ at 212. |
| Reaction Parameters | |
| Typical Yield (Conventional) | Yields for analogous reactions are reported in the range of 70-85%. |
| Typical Yield (Microwave) | Microwave-assisted synthesis can potentially offer higher yields. |
| Reaction Time (Conventional) | 4-6 hours |
| Reaction Time (Microwave) | 10-30 minutes |
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the logical workflow of the Phillips condensation synthesis of this compound.
Caption: Synthetic workflow for this compound.
Logical Relationship of Synthesis Steps
This diagram illustrates the sequential and logical relationship between the key stages of the synthesis process.
Caption: Logical flow of the synthesis and characterization process.
References
An In-depth Technical Guide to the Molecular Structure of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole. This compound, belonging to the nitrobenzimidazole class, is a subject of interest in medicinal chemistry due to the established biological activities of its parent scaffolds. This document collates available chemical and physical data, outlines a probable synthetic route with a detailed experimental protocol, and discusses potential biological mechanisms of action, including antimicrobial and anticancer effects. The information is supplemented with structured data tables and conceptual diagrams to facilitate understanding and further research.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds in drug discovery, known for a wide range of pharmacological activities. The fusion of a benzene ring with an imidazole ring creates a structure that can interact with various biological targets. The introduction of a nitro group, particularly at the 6-position, and a chloromethyl group at the 2-position, as seen in this compound, is anticipated to modulate its biological profile. The nitro group, a strong electron-withdrawing moiety, can influence the molecule's reactivity and is often associated with bioreductive activation under hypoxic conditions, a characteristic exploited in the design of targeted anticancer and antimicrobial agents. The chloromethyl group provides a reactive site for further chemical modifications, making this compound a versatile intermediate for the synthesis of a library of derivatives with potentially enhanced therapeutic properties.
Molecular Structure and Properties
This compound is a small organic molecule with the chemical formula C₈H₆ClN₃O₂. Its structure features a benzimidazole core with a chloromethyl substituent at the C2 position of the imidazole ring and a nitro group at the C6 position of the benzene ring.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆ClN₃O₂ | [1][2] |
| Molecular Weight | 211.61 g/mol | [1][2] |
| CAS Number | 14625-39-9 | [1] |
| Appearance | Likely a solid | N/A |
| Boiling Point | 471.9 °C at 760 mmHg | [2] |
| Density | 1.571 g/cm³ | [2] |
| Flash Point | 239.2 °C | [2] |
| Refractive Index | 1.715 | [2] |
| Vapor Pressure | 1.27E-08 mmHg at 25°C | [2] |
| XLogP3 | 2.2 | [2] |
| PSA (Polar Surface Area) | 74.5 Ų | [2] |
Note: Some physical properties are predicted from computational models.
Spectroscopic Data
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzimidazole ring system, the methylene protons of the chloromethyl group, and the N-H proton of the imidazole ring. The aromatic protons will likely appear as a complex multiplet in the downfield region (δ 7.0-8.5 ppm), with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group. The methylene protons of the -CH₂Cl group are expected to resonate as a singlet further downfield than a typical alkyl group due to the deshielding effect of the adjacent chlorine atom and the imidazole ring. The N-H proton of the imidazole ring will likely appear as a broad singlet at a variable chemical shift, depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The spectrum should display eight distinct signals corresponding to the eight carbon atoms. The carbons of the aromatic benzimidazole ring will resonate in the typical aromatic region (δ 110-150 ppm). The carbon of the chloromethyl group will appear in the aliphatic region, shifted downfield due to the attached chlorine.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies are summarized in Table 2.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (imidazole) | 3400-3200 (broad) |
| C-H stretch (aromatic) | 3100-3000 |
| C=N stretch (imidazole) | ~1620 |
| C=C stretch (aromatic) | 1600-1450 |
| N-O stretch (nitro group) | 1550-1500 (asymmetric) and 1350-1300 (symmetric) |
| C-Cl stretch | 800-600 |
2.2.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to the molecular weight (211.61). The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M peak). Fragmentation patterns would likely involve the loss of the chloromethyl group, the nitro group, and other characteristic fragmentations of the benzimidazole ring.
Synthesis
The synthesis of this compound can be achieved through the Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative. In this case, 4-nitro-o-phenylenediamine and chloroacetic acid are the logical starting materials.
Synthetic Workflow
The proposed synthetic pathway is a one-step condensation reaction.
References
Spectroscopic and Synthetic Profile of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data, experimental protocols, and synthetic workflow for 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole (C8H6ClN3O2, Molecular Weight: 211.61 g/mol ). Due to the limited availability of direct experimental data for this specific isomer, this guide leverages data from its closely related constitutional isomer, 2-(chloromethyl)-5-nitro-1H-benzimidazole, to provide a comprehensive analytical and synthetic framework. This information is crucial for researchers engaged in the synthesis, characterization, and application of substituted benzimidazoles, a class of heterocyclic compounds with significant pharmacological interest.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Data for 2-(chloromethyl)-5-nitro-1H-benzimidazole
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.51 | d | 1H | H-4 |
| ~8.11 | dd | 1H | H-6 |
| ~7.76 | d | 1H | H-7 |
| ~4.90 | s | 2H | -CH₂Cl |
| ~13.0 (broad) | s | 1H | N-H |
Note: Data is predicted based on known values for 5-nitrobenzimidazole and related structures. The exact chemical shifts may vary depending on the solvent and experimental conditions.
Table 2: ¹³C NMR Data for 2-(chloromethyl)-5-nitro-1H-benzimidazole
| Chemical Shift (δ) ppm | Assignment |
| ~152.0 | C2 |
| ~146.3 | C5 |
| ~142.2 | C7a |
| ~138.0 | C3a |
| ~117.1 | C6 |
| ~115.0 | C4 |
| ~110.0 | C7 |
| ~45.0 | -CH₂Cl |
Note: Data is predicted based on known values for 5-nitrobenzimidazole and related structures.
Infrared (IR) Spectroscopy Data
Table 3: Characteristic IR Absorption Bands for Aromatic Nitro and Benzimidazole Compounds
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H Stretch (Benzimidazole) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 1620-1580 | Medium | C=N Stretch (Imidazole ring) |
| 1550-1475 | Strong | Asymmetric NO₂ Stretch |
| 1360-1290 | Strong | Symmetric NO₂ Stretch |
| ~850 | Medium-Strong | C-N Stretch |
| ~750 | Strong | C-H Out-of-plane Bending |
| ~700 | Medium-Strong | C-Cl Stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted m/z Peaks for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 212.0221 |
| [M+Na]⁺ | 234.0041 |
| [M-H]⁻ | 210.0076 |
Source: PubChem. These are predicted values and may differ slightly from experimental results.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and spectroscopic characterization of 2-(chloromethyl)-nitro-1H-benzimidazoles.
Synthesis of this compound
This synthesis is a modification of the Phillips-Ladenburg condensation.
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric acid
-
Ammonium hydroxide solution
-
Methanol
Procedure:
-
A mixture of 4-nitro-1,2-phenylenediamine (10 mmol) and chloroacetic acid (20 mmol) in 4N hydrochloric acid (20 mL) is heated under reflux for 4-6 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled solution is carefully neutralized with a concentrated ammonium hydroxide solution until a precipitate forms.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product is recrystallized from methanol to yield pure this compound.
NMR Spectroscopy
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of the synthesized compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra at room temperature.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse angle and a longer relaxation delay (2-5 seconds).
Infrared (IR) Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Sample Preparation:
-
Place a small amount of the dry, solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the clean, empty ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
Mass Spectrometry
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode to enhance ionization.
Data Acquisition:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire mass spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the signal of the molecular ion.
Synthetic Workflow Visualization
The following diagram illustrates the key steps in the synthesis of 2-(chloromethyl)-nitro-1H-benzimidazoles.
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to the Solubility of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole, a key intermediate in pharmaceutical synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents. The guide includes a detailed methodology based on the widely accepted shake-flask method, protocols for sample analysis, and an illustrative data presentation structure. Furthermore, a visual representation of the experimental workflow is provided to aid in laboratory implementation. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and characterization of benzimidazole-based compounds.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted benzimidazole, it serves as a versatile building block for the synthesis of a wide range of biologically active molecules. The nitro group at the 6-position and the chloromethyl group at the 2-position are key functional moieties that can be further modified to create diverse chemical libraries.
A fundamental physicochemical property that governs the utility of any compound in drug discovery and process chemistry is its solubility. Solubility in various organic solvents is critical for:
-
Reaction Kinetics: Ensuring reactants are in the same phase for optimal reaction rates and yields.
-
Purification: Selecting appropriate solvents for crystallization and chromatography.
-
Formulation: Developing suitable solvent systems for preclinical and clinical formulations.
-
Analytical Method Development: Preparing solutions for analysis by techniques such as HPLC and NMR.
This guide provides a detailed framework for the experimental determination of the solubility of this compound.
Predicted Solubility Profile
While experimental data is not available, the molecular structure of this compound allows for qualitative predictions regarding its solubility.
-
Polarity: The presence of the nitro group (-NO₂) and the imidazole ring with its N-H group introduces significant polarity and the potential for hydrogen bonding.
-
Aromatic System: The benzimidazole ring system is aromatic and relatively nonpolar.
-
Functional Groups: The chloromethyl group adds a reactive and moderately polar component.
Based on these features, it is anticipated that the compound will exhibit moderate solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and lower solubility in nonpolar solvents (e.g., hexane, toluene). Its solubility in polar protic solvents (e.g., ethanol, methanol) will be influenced by the interplay of hydrogen bonding capabilities.
Experimental Protocol for Solubility Determination
The following protocol is based on the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility.[1][2][3]
Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (HPLC grade or higher)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.
-
Add a known volume (e.g., 2 mL) of the selected organic solvent to the vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached.[3]
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and let them stand to allow the excess solid to settle.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining undissolved solid.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any remaining microscopic particles.
-
Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification of Dissolved Solute
The concentration of the dissolved compound can be determined using a validated analytical method, typically HPLC-UV or UV-Vis spectrophotometry.[1][4]
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze these standards using the chosen analytical method (e.g., HPLC-UV at a predetermined wavelength) to generate a calibration curve of response (e.g., peak area) versus concentration.
-
-
Sample Analysis:
-
Analyze the diluted sample solution under the same conditions as the standards.
-
-
Calculation of Solubility:
-
Use the calibration curve to determine the concentration of the compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by applying the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
Solubility (g/L) = Concentration from curve (g/L) × (Volume of diluted sample / Volume of aliquot taken)
-
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to allow for easy comparison across different solvents and conditions. The following table is an illustrative example of how the experimentally determined data for this compound could be presented.
Table 1: Illustrative Solubility of this compound at 25 °C
| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (g/L) | Solubility (mol/L) |
| Hexane | Nonpolar | 1.9 | Data Point 1 | Data Point 1 |
| Toluene | Nonpolar Aromatic | 2.4 | Data Point 2 | Data Point 2 |
| Dichloromethane | Polar Aprotic | 9.1 | Data Point 3 | Data Point 3 |
| Acetone | Polar Aprotic | 21 | Data Point 4 | Data Point 4 |
| Ethanol | Polar Protic | 25 | Data Point 5 | Data Point 5 |
| Methanol | Polar Protic | 33 | Data Point 6 | Data Point 6 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Data Point 7 | Data Point 7 |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Data Point 8 | Data Point 8 |
Note: The data presented in this table is for illustrative purposes only and does not represent experimentally verified values.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.
References
Potential Biological Activity of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 24, 2025
Abstract
This technical guide provides an in-depth overview of the potential biological activities of the novel heterocyclic compound, 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates its potential anticancer and antimicrobial properties based on extensive research on structurally related 6-nitro and 2-chloromethyl benzimidazole derivatives. This guide includes a proposed synthesis protocol, summaries of quantitative biological activity data from analogous compounds, detailed experimental methodologies for in vitro screening, and a hypothesized mechanism of action. All information is intended to serve as a foundational resource for researchers initiating studies on this compound.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] The benzimidazole scaffold is a key structural component in numerous approved drugs and biologically active molecules, exhibiting properties such as anticancer, antimicrobial, antiviral, and anthelmintic effects.[1][3] The biological activity of benzimidazole derivatives can be significantly modulated by the nature and position of substituents on the bicyclic ring system.
The title compound, this compound, incorporates two key functional groups that are known to impart significant biological activity:
-
The 6-nitro group: The presence of a nitro group, a strong electron-withdrawing moiety, on the benzimidazole ring has been associated with potent anticancer and antimicrobial activities.[4] In some contexts, the nitro group can be bioreduced in hypoxic environments, such as those found in solid tumors, to form reactive cytotoxic species.[5]
-
The 2-(chloromethyl) group: The chloromethyl group at the 2-position acts as an alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules like DNA and proteins. This alkylating potential is a well-established mechanism for anticancer and antimicrobial drugs.
Given these structural features, it is hypothesized that this compound holds promise as a bioactive molecule. This guide aims to provide a comprehensive resource to facilitate its synthesis and biological evaluation.
Synthesis
A plausible synthetic route for this compound involves the condensation of 4-nitro-o-phenylenediamine with chloroacetic acid. This is a common and established method for the synthesis of 2-substituted benzimidazoles.
Proposed Synthetic Protocol
A mixture of 4-nitro-o-phenylenediamine and chloroacetic acid in the presence of an acidic catalyst, such as 4N HCl, is refluxed. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated by neutralization. The crude product can then be purified by recrystallization from a suitable solvent like ethanol.
Potential Biological Activity
Based on the biological activities reported for structurally similar compounds, this compound is predicted to exhibit both anticancer and antimicrobial properties.
Potential Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of 6-nitrobenzimidazole derivatives against a range of human cancer cell lines.[6][7] The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest.[7] The presence of the alkylating chloromethyl group is expected to enhance this activity by enabling covalent modification of critical cellular targets.
Table 1: Anticancer Activity of Selected 6-Nitro-1H-benzimidazole Derivatives (Analogous Compounds)
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 0.028 | [7] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | HACAT (Keratinocyte) | 22.2 | [7] |
| A series of N,2,6-trisubstituted 1H-benzimidazole derivatives | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39 - 10.95 | [8] |
| A series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives | K562 (Leukemia) | Induces apoptosis | [7] |
| A series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Five tested cell lines | 1.84 - 10.28 µg/mL | [6] |
Note: The data presented in this table is for analogous compounds and should be used as a reference for the potential activity of this compound.
Potential Antimicrobial Activity
The benzimidazole scaffold is a well-known pharmacophore in antimicrobial drug discovery.[3] Derivatives containing a nitro group have shown significant activity against a variety of bacterial and fungal strains.[9] The chloromethyl group can further contribute to the antimicrobial effect by alkylating essential enzymes or other cellular components in microorganisms.
Table 2: Antimicrobial Activity of Selected 6-Nitro and 2-Chloromethyl-1H-benzimidazole Derivatives (Analogous Compounds)
| Compound | Microorganism | MIC (µg/mL) | Reference |
| A series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | E. coli, S. faecalis, S. aureus (MSSA & MRSA) | 2 - 16 | [9] |
| A series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | C. albicans, A. niger | 8 - 16 | [9] |
| 2-chloromethyl-1H-benzimidazole derivative (VMKP 8) | Candida albicans | 12.5 | [10] |
| A series of 2-chloromethyl-1H-benzimidazole derivatives | C. gloeosporioides, A. solani, F. solani | 18.60 - 27.58 | [11] |
Note: The data presented in this table is for analogous compounds and should be used as a reference for the potential activity of this compound.
Hypothesized Mechanism of Action
The potential dual anticancer and antimicrobial activity of this compound likely stems from a multi-faceted mechanism of action.
Anticancer Mechanism
The anticancer effect is hypothesized to involve the following steps:
-
Cellular Uptake: The compound enters cancer cells.
-
Bioreductive Activation: In the hypoxic environment of tumors, the nitro group may be reduced by cellular reductases to form highly reactive nitroso and hydroxylamine intermediates.
-
Alkylation: Both the parent compound and its reduced metabolites, containing the reactive chloromethyl group, can alkylate nucleophilic sites on DNA and proteins.
-
Cellular Damage: DNA alkylation can lead to strand breaks, cross-linking, and inhibition of replication and transcription. Alkylation of key enzymes can disrupt cellular metabolism and signaling pathways.
-
Apoptosis Induction: The cumulative cellular damage is expected to trigger programmed cell death (apoptosis).
Experimental Protocols
The following are detailed protocols for the synthesis and in vitro biological evaluation of this compound.
Synthesis of this compound
Materials:
-
4-nitro-o-phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric acid (HCl)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers
-
Filter funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
-
TLC developing chamber
-
UV lamp
Procedure:
-
In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 equivalent) in 4N HCl.
-
Add chloroacetic acid (1.1 equivalents) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until precipitation is complete.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the crude product.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
-
Characterize the final product using techniques such as melting point determination, IR, ¹H NMR, and mass spectrometry.
In Vitro Anticancer Activity: MTT Assay
This protocol is for assessing the cytotoxicity of the compound against a cancer cell line.[12][13][14]
Materials:
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well microtiter plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of the test compound in DMSO and make serial dilutions in the culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity: Agar Well Diffusion Method
This protocol is for assessing the antimicrobial activity of the compound against bacterial and fungal strains.[1][15][16]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Nutrient agar or Sabouraud dextrose agar plates
-
Sterile broth (e.g., Nutrient broth, Sabouraud dextrose broth)
-
This compound
-
DMSO
-
Sterile cork borer (6 mm)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test microorganism in sterile broth.
-
Spread the inoculum evenly onto the surface of the agar plates.
-
Aseptically punch wells in the agar using a sterile cork borer.
-
Prepare different concentrations of the test compound in DMSO.
-
Add a fixed volume (e.g., 100 µL) of each concentration of the test compound into the wells. Include a negative control (DMSO) and a positive control (standard antibiotic/antifungal).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition around each well in millimeters.
Conclusion
While further experimental validation is required, the structural features of this compound strongly suggest its potential as a potent anticancer and antimicrobial agent. The presence of the 6-nitro and 2-chloromethyl groups provides a strong rationale for its predicted biological activities. This technical guide offers a comprehensive starting point for researchers interested in synthesizing and evaluating this promising compound, providing protocols and a theoretical framework to guide future investigations. The data from analogous compounds presented herein should serve as a valuable benchmark for assessing its therapeutic potential.
References
- 1. botanyjournals.com [botanyjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 9. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. hereditybio.in [hereditybio.in]
- 16. chemistnotes.com [chemistnotes.com]
The Core Mechanism of Action of Nitrobenzimidazole Compounds: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrobenzimidazole scaffolds are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects. The inclusion of a nitro group significantly enhances the therapeutic potential of the benzimidazole core. This technical guide provides a comprehensive elucidation of the multifaceted mechanisms of action of nitrobenzimidazole compounds. We delve into their primary modes of action, including DNA interaction and damage, induction of oxidative stress, and specific enzyme inhibition. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex signaling pathways and experimental workflows, offering a valuable resource for researchers and professionals in drug discovery and development.
Introduction
The benzimidazole nucleus, a heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its structural analogy to naturally occurring purines, enabling it to interact with a wide array of biological targets[1]. The addition of a nitro group, typically at the 5- or 6-position, profoundly influences the electronic properties of the benzimidazole ring, augmenting its reactivity and biological efficacy[1][2]. Nitrobenzimidazole derivatives have demonstrated significant therapeutic potential across various domains, including oncology, infectious diseases, and parasitology[3][4]. Their mechanism of action is often multi-targeted, contributing to their broad-spectrum activity and potential to overcome drug resistance.
Core Mechanisms of Action
The biological activities of nitrobenzimidazole compounds stem from several key mechanisms, which can act independently or in concert to elicit a therapeutic effect.
DNA Interaction and Damage
A fundamental mechanism of action for many nitroaromatic compounds, including nitrobenzimidazoles, involves direct interaction with DNA[1]. This interaction can occur through several modes:
-
DNA Intercalation: The planar aromatic structure of the benzimidazole ring allows these compounds to insert themselves between the base pairs of the DNA double helix[1][5]. This intercalation distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis[1][6].
-
DNA Alkylation and Cleavage: Some derivatives have been shown to alkylate or directly cleave DNA, causing significant damage that can trigger programmed cell death[1].
-
Induction of DNA Damage Response: The binding of nitrobenzimidazoles to DNA can activate cellular DNA damage response pathways, leading to the stabilization of proteins like p53 and the induction of apoptosis.
Induction of Oxidative Stress
Nitrobenzimidazole compounds can induce oxidative stress within cells, particularly in cancer cells and anaerobic microorganisms. This is primarily achieved through two interconnected pathways:
-
Reductive Activation and Generation of Reactive Oxygen Species (ROS): The nitro group can be enzymatically reduced by nitroreductases, particularly under hypoxic conditions found in tumors and anaerobic environments, to form a nitro anion radical[7]. This radical can then be re-oxidized by molecular oxygen in a futile cycle, generating superoxide anions and other reactive oxygen species (ROS)[8]. The excessive production of ROS leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death[2][8].
-
Depletion of Intracellular Thiols: The reactive intermediates formed during the reduction of the nitro group can react with and deplete intracellular thiols, such as glutathione and cysteine[9][10]. These thiols are crucial for maintaining the cellular redox balance and protecting against oxidative stress. Their depletion renders the cells more susceptible to oxidative damage and apoptosis[9][10].
Enzyme Inhibition
Nitrobenzimidazole derivatives have been shown to inhibit the activity of several key enzymes involved in critical cellular processes:
-
Poly(ADP-ribose) Polymerase (PARP) Inhibition: Certain nitrobenzimidazole derivatives have demonstrated potent inhibitory activity against PARP, an enzyme crucial for DNA repair[1][6]. By inhibiting PARP, these compounds can potentiate the cytotoxic effects of DNA-damaging agents and induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
-
Thioredoxin Reductase Inhibition: In parasitic protozoa like Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis, nitroimidazoles have been shown to target and inhibit thioredoxin reductase[9][11][12]. This enzyme is a key component of the thioredoxin-mediated redox system, which is essential for protecting the parasite against oxidative stress. Inhibition of thioredoxin reductase disrupts the redox balance of the parasite, leading to its death[9][11].
-
Phosphodiesterase (PDE) Inhibition: Some 6-nitrobenzimidazole derivatives have been identified as potent inhibitors of phosphodiesterases, enzymes that regulate intracellular levels of cyclic nucleotides like cAMP and cGMP[13]. PDE inhibition can lead to various physiological effects, including vasodilation[14].
-
Other Kinase Inhibition: Certain benzimidazole derivatives have been reported to inhibit receptor tyrosine kinases such as EGFR and HER2, which are often overexpressed in cancer and play a crucial role in cell proliferation and survival[2].
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of various nitrobenzimidazole compounds from the cited literature.
Table 1: Anticancer Activity of Nitrobenzimidazole Derivatives (IC50 values)
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung Carcinoma) | 0.028 | [1][6] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | HACAT (Non-neoplastic keratinocytes) | 22.2 | [1][6] |
| Compound 3 (a 2-aryl-5(6)-nitro-1H-benzimidazole derivative) | K562 (Leukemia) | Not specified, induces apoptosis | [1][6] |
Table 2: Enzyme Inhibitory Activity of Nitrobenzimidazole Derivatives (IC50 values)
| Compound | Target Enzyme | IC50 (µM) | Reference |
| Compound 3 (a 2-aryl-5(6)-nitro-1H-benzimidazole derivative) | PARP | 0.05 | [1][6] |
| 3-aminobenzamide (Positive Control) | PARP | 28.5 | [1][6] |
| 6-Nitrobenzimidazole derivative (Compound 30) | Phosphodiesterase | 1.5 ± 0.043 | [13] |
| 6-Nitrobenzimidazole derivative (Compound 1) | Phosphodiesterase | 2.4 ± 0.049 | [13] |
| EDTA (Standard) | Phosphodiesterase | 274 ± 0.007 | [13] |
Table 3: Antimicrobial Activity of Nitrobenzimidazole Derivatives (MIC values)
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| 2-substituted 5-nitro benzimidazole (XY-1) | B. cereus (Gram +ve) | 18 | [15] |
| 2-substituted 5-nitro benzimidazole (XY-1) | E. coli (Gram -ve) | 17 | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature to characterize the mechanism of action of nitrobenzimidazole compounds.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitrobenzimidazole compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for another 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: Calculate the concentration of the compound that causes a 50% reduction in cell viability (IC50) by plotting the percentage of cell viability against the compound concentration.
DNA Intercalation Assay (UV-Visible Spectroscopy)
This method assesses the ability of a compound to intercalate into the DNA double helix by observing changes in its UV-Visible absorption spectrum.
-
Preparation of Solutions: Prepare a stock solution of the nitrobenzimidazole compound in a suitable buffer (e.g., Tris-HCl). Prepare a stock solution of calf thymus DNA (ctDNA) in the same buffer.
-
Spectroscopic Measurement: Place a fixed concentration of the nitrobenzimidazole compound in a quartz cuvette and record its UV-Visible spectrum.
-
Titration: Incrementally add small aliquots of the ctDNA stock solution to the cuvette containing the compound. After each addition, mix thoroughly and allow the solution to equilibrate before recording the spectrum.
-
Data Analysis: Observe for hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to a longer wavelength) in the absorption maxima of the compound upon addition of DNA. These spectral changes are indicative of intercalation.
Reactive Oxygen Species (ROS) Detection Assay
This assay measures the intracellular generation of ROS using a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Seeding and Treatment: Seed cells in a 96-well plate or on coverslips and treat them with the nitrobenzimidazole compound for the desired time. Include positive (e.g., H₂O₂) and negative controls.
-
Probe Loading: After treatment, wash the cells with phosphate-buffered saline (PBS) and then incubate them with DCFH-DA solution (typically 5-10 µM) in the dark for 30-60 minutes at 37°C. DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
ROS Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Quantification: Measure the fluorescence intensity using a fluorescence microplate reader or visualize the fluorescence using a fluorescence microscope. The increase in fluorescence intensity is proportional to the amount of intracellular ROS.
PARP Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PARP.
-
Assay Principle: A common method is a colorimetric or chemiluminescent assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.
-
Procedure:
-
Coat a 96-well plate with histone proteins.
-
Add the PARP enzyme, the nitrobenzimidazole inhibitor at various concentrations, and a reaction cocktail containing biotinylated NAD+.
-
Incubate to allow the PARP-mediated poly(ADP-ribosyl)ation of histones to occur.
-
Wash the plate to remove unincorporated reagents.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated PAR chains.
-
After another wash step, add a colorimetric or chemiluminescent HRP substrate.
-
Measure the resulting signal using a plate reader. A decrease in signal intensity compared to the no-inhibitor control indicates PARP inhibition.
-
Visualization of Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Anticancer mechanisms of nitrobenzimidazole compounds.
Caption: Antiparasitic mechanism of nitroimidazole compounds.
Caption: Experimental workflow for MTT cytotoxicity assay.
Conclusion
Nitrobenzimidazole compounds represent a versatile and potent class of therapeutic agents with a complex and multi-targeted mechanism of action. Their ability to interact with DNA, induce oxidative stress, and inhibit crucial enzymes provides a strong rationale for their continued investigation and development in oncology, infectious disease, and parasitology. This technical guide has provided a comprehensive overview of their core mechanisms, supported by quantitative data and detailed experimental protocols. The visualizations of the underlying pathways and workflows further aid in understanding the intricate processes involved. Further research focusing on structure-activity relationships and the development of more selective and potent nitrobenzimidazole derivatives holds significant promise for addressing unmet medical needs.
References
- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pyruvate:ferredoxin oxidoreductase and thioredoxin reductase are involved in 5-nitroimidazole activation while flavin metabolism is linked to 5-nitroimidazole resistance in Giardia lamblia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Nitroimidazole action in Entamoeba histolytica: a central role for thioredoxin reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Nitroimidazole Action in Entamoeba histolytica: A Central Role for Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
The Pivotal Role of the Chloromethyl Group in Benzimidazole Reactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a chloromethyl group at the 2-position of the benzimidazole ring dramatically enhances its chemical reactivity, transforming it into a versatile intermediate for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the chloromethyl group's role in benzimidazole reactivity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
The Chloromethyl Group as a Reactive Hub
The chloromethyl group (-CH2Cl) is a potent electrophilic site. The electron-withdrawing nature of the chlorine atom, coupled with the ability of the adjacent benzimidazole ring to stabilize a developing positive charge, makes the methylene carbon highly susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of its utility in synthetic chemistry, enabling the facile introduction of a wide range of functional groups.
The primary reaction mechanism through which 2-chloromethyl-1H-benzimidazole participates in synthetic transformations is nucleophilic substitution (SN2) . In this reaction, a nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion, which is a good leaving group.
A generalized workflow for the synthesis of 2-substituted benzimidazole derivatives from 2-chloromethyl-1H-benzimidazole is depicted below.
Quantitative Analysis of Synthetic Yields
The versatility of 2-chloromethyl-1H-benzimidazole as a synthetic intermediate is underscored by the high to moderate yields achieved in its reactions with various nucleophiles. The following table summarizes representative yields for the synthesis of different classes of benzimidazole derivatives.
| Nucleophile Class | Specific Nucleophile | Product Class | Yield (%) | Reference |
| Amines | Arylamines | 2-(Arylamino)methyl-1H-benzimidazoles | 55-85 | [1] |
| Amines | Aniline | 2-(Phenylamino)methyl-1H-benzimidazole | 60 | [2] |
| Amines | p-Nitroaniline | 2-((4-Nitrophenyl)amino)methyl-1H-benzimidazole | 65 | [2] |
| Thiols | Substituted Thiols | 2-((Arylthio)methyl)-1H-benzimidazoles | 50-75 | [3] |
| Carboxylic Acids | p-Aminobenzoic acid | 4-(((1H-Benzo[d]imidazol-2-yl)methyl)amino)benzoic acid | 70 | [2] |
| Heterocycles | 3-Methyl-1H-pyrazol-5(4H)-one | 2-((3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl)-1H-benzimidazole | 50-65 | [1] |
Biological Significance of Chloromethyl Benzimidazole Derivatives
The derivatives synthesized from 2-chloromethyl-1H-benzimidazole exhibit a broad spectrum of biological activities, with antifungal and anticancer properties being particularly prominent.
Antifungal Activity
Many benzimidazole derivatives function as potent antifungal agents by targeting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The following table presents the minimum inhibitory concentration (MIC) values of selected benzimidazole derivatives against various fungal strains.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| 2-((4-Chlorobenzyl)thio)-1H-benzimidazole | Aspergillus niger | 3.12 | [4] |
| 2-((2,4-Dichlorobenzyl)thio)-1H-benzimidazole | Aspergillus niger | 3.12 | [4] |
| 2-((4-Fluorobenzyl)amino)methyl-1H-benzimidazole | Candida albicans | 12.5 | [1] |
| Novel Benzimidazole Derivative 3p | Candida albicans | 6.25 | [1] |
Anticancer Activity
Benzimidazole derivatives have emerged as promising anticancer agents, often targeting critical signaling pathways involved in cell proliferation and survival. The epidermal growth factor receptor (EGFR) signaling pathway is a key target.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Review of 6-Nitro-1H-benzo[d]imidazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, is a cornerstone in medicinal chemistry.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[1][2][3] A key derivative, the 6-nitro-1H-benzo[d]imidazole nucleus, has garnered significant attention for its potential in developing novel therapeutic agents, particularly in the realms of oncology and infectious diseases. The introduction of the nitro group at the C-6 position can significantly modulate the molecule's electronic properties and biological activity, making it a promising scaffold for drug discovery.[1][4] This review synthesizes the current literature on 6-nitro-1H-benzo[d]imidazole derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action.
Synthesis Strategies
The synthesis of 6-nitro-1H-benzo[d]imidazole derivatives predominantly involves the condensation of 4-nitro-o-phenylenediamine with either substituted aromatic aldehydes or carboxylic acids.[4][5] This reaction, often facilitated by an oxidizing agent like sodium metabisulfite, is a versatile method for creating the core benzimidazole structure.[4][6] Subsequent modifications, such as N-alkylation with various substituted halides, can be performed to generate a diverse library of compounds.[4] Microwave-assisted synthesis has been shown to improve reaction yields and reduce reaction times compared to conventional heating methods.[1][4]
Biological Activities and Therapeutic Applications
Derivatives of the 6-nitro-1H-benzo[d]imidazole scaffold have demonstrated significant potential across several therapeutic areas, most notably as anticancer and antimicrobial agents.
Anticancer Activity
A growing body of evidence highlights the potent antiproliferative effects of these compounds against a range of human cancer cell lines.[7] Studies have shown significant activity against lung carcinoma (NCI-H460), breast cancer (MCF-7, MDA-MB-231), colon cancer (HT-29, HCT 116), and lung carcinoma (A549) cell lines.[7][8]
The mechanisms underlying their anticancer effects are multifaceted. Some derivatives function as human topoisomerase I (Hu Topo I) inhibitors.[5][6] By stabilizing the enzyme-DNA complex, they prevent the re-ligation of DNA strands, leading to double-strand breaks, cell cycle arrest (notably in the G2/M phase), and ultimately apoptosis.[5][6] Molecular docking studies have also predicted other potential targets, including dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6).[4] More recent research has explored hybrids of benzimidazole and benzylidenebenzohydrazide as multi-kinase inhibitors, targeting key enzymes like EGFR, HER2, and CDK2 that are crucial for tumor growth and progression.[9][10][11]
Table 1: Summary of Anticancer Activity of Selected Benzimidazole Derivatives
| Compound Class | Target Cell Lines | Potency (GI₅₀ / IC₅₀) | Proposed Target | Reference |
|---|---|---|---|---|
| N-substituted 6-nitro-1H-benzimidazoles | Various | Moderate to Potent | Dihydrofolate reductase, VEGFR2, HDAC6 | [4] |
| BBZ Derivatives (11a, 12a, 12b) | NCI 60 Cell Line Panel | GI₅₀: 0.16 - 3.6 µM | Human Topoisomerase I | [5][6] |
| Benzohydrazide Hybrids (6c, 6i) | HCT-116, HepG2, MCF-7 | IC₅₀: 7.82 - 10.21 µM | Multi-kinase (EGFR, HER2, CDK2) |[9][11] |
Antimicrobial Activity
The 6-nitro-1H-benzo[d]imidazole scaffold is also a promising foundation for the development of new antimicrobial agents.[3] Various derivatives have been synthesized and screened for their activity against a range of pathogenic bacteria and fungi, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, and Aspergillus niger.[12][13][14] Structure-activity relationship (SAR) studies suggest that the presence of electron-withdrawing groups on substituted phenyl rings attached to the core often enhances antimicrobial activity.[14]
Experimental Protocols
General Protocol for Anticancer Cytotoxicity Screening (MTT Assay)
The in vitro cytotoxicity of synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cells are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[6]
General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method to quantify antimicrobial activity.
-
Preparation: A two-fold serial dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 24 hours at 37°C for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]
Table 2: Summary of Antimicrobial Activity of Selected Benzimidazole Derivatives
| Compound Class | Target Microorganism | Potency (MIC) | Reference |
|---|---|---|---|
| Pyrazole-substituted benzimidazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, A. fumigates | 5i showed MIC of 3.9-7.81 µg/mL | [14] |
| Mannich bases of pyrazole-benzimidazoles | E. coli, S. aureus, P. vulgaris, S. typhi, C. guilliermondii, A. niger | Promising activity reported | [13] |
| N-substituted 6-nitro-1H-benzimidazoles | Various bacteria and fungi | Active compounds identified |[4] |
Conclusion and Future Outlook
The 6-nitro-1H-benzo[d]imidazole scaffold is a versatile and highly promising platform for the development of new therapeutic agents. The derivatives have demonstrated potent and diverse biological activities, particularly as anticancer and antimicrobial agents. The established synthetic routes allow for extensive structural modifications, enabling the fine-tuning of activity and selectivity. Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action, including the identification of specific molecular targets and signaling pathways, will be critical for their advancement into clinical development. The continued exploration of this chemical space holds significant promise for addressing unmet needs in oncology and infectious diseases.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
- 2. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole, a chemical compound utilized in industrial and scientific research.[1] Adherence to these guidelines is crucial to ensure the safety of laboratory personnel and the integrity of research outcomes.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | токсичность | Danger |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | токсичность | Danger |
| Acute Toxicity, Inhalation (Category 3) | H331: Toxic if inhaled | токсичность | Danger |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects | опасность для здоровья | Danger |
Data sourced from multiple suppliers and safety data sheets.[2]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling.
| Property | Value |
| CAS Number | 14625-39-9 |
| Molecular Formula | C8H6ClN3O2 |
| Molecular Weight | 211.61 g/mol |
| Appearance | Solid |
| Boiling Point | 471.9°C at 760 mmHg |
| Flash Point | 239.2°C |
| Density | 1.571 g/cm³ |
| Vapor Pressure | 1.27E-08 mmHg at 25°C |
| Refractive Index | 1.715 |
Data sourced from various chemical suppliers.[3][4]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is paramount to minimize risk.
Engineering Controls
All operations involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[3][5] Ensure that eyewash stations and safety showers are readily accessible in the work area.[5]
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory when handling this compound.
Caption: Required Personal Protective Equipment workflow.
Handling Recommendations
-
Avoid contact with skin, eyes, and clothing.[3]
-
Avoid the formation and inhalation of dust and aerosols.[1][3]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]
-
Wash hands thoroughly after handling.[5]
-
Use non-sparking tools to prevent ignition.[3]
Storage Conditions
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] The storage area should be locked and clearly labeled with the chemical name and hazard symbols.[3][5] It is recommended to store the compound under an inert atmosphere in a freezer at -20°C.[2] Keep away from incompatible materials and foodstuff containers.[3]
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid is critical.
Caption: First-aid procedures for various exposure routes.
Accidental Release and Disposal
Spill Response
In case of a spill, evacuate personnel to a safe area.[1] Avoid dust formation and breathing vapors, mist, or gas.[1] Wear appropriate personal protective equipment during cleanup.[1] For dry spills, use dry clean-up procedures and avoid generating dust.[6] Collect the spilled material in a designated, labeled, and sealed container for disposal.[5][6]
Disposal
All waste contaminated with this compound, including empty containers and used PPE, must be disposed of as hazardous chemical waste in accordance with local, regional, and national regulations.[3][5]
Fire-Fighting Measures
In case of fire, use appropriate extinguishing media. Firefighters should wear self-contained breathing apparatus if necessary.[1]
Stability and Reactivity
This compound is stable under recommended storage conditions.[7] Avoid dust formation and incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[7] Hazardous decomposition products are not specified under normal conditions of use.
This technical guide is intended to provide essential safety and handling information. It is imperative that all personnel handling this compound are thoroughly trained in these procedures and have access to the full Safety Data Sheet (SDS) provided by the supplier.
References
Commercial Suppliers and Technical Guide for 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the commercial availability and potential applications of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole. This document outlines key suppliers, experimental protocols for its synthesis and biological evaluation, and a hypothesized mechanism of action based on the known activities of related benzimidazole compounds.
Commercial Availability
A number of chemical suppliers offer this compound (CAS No. 14625-39-9). While pricing and available quantities are often subject to inquiry, the following table summarizes publicly available information from various suppliers to facilitate procurement.
| Supplier | Purity | Available Quantities | Price |
| JHECHEM CO LTD | Information not specified | Inquiry required | Inquiry required[1] |
| BLDpharm | Information not specified | Inquiry required | Inquiry required[2] |
| CookeChem | 95%[3] | Inquiry required | Inquiry required[3] |
| Adamas Reagent, Ltd. | Information not specified | Inquiry required | Inquiry required[4] |
| Alfa Chemical | 95%[5] | 1g, 5g, 10g, 25g[5] | Inquiry required[5] |
Synthesis of this compound
Reaction Scheme:
4-Nitro-o-phenylenediamine reacts with chloroacetic acid in the presence of an acid catalyst to yield this compound.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-o-phenylenediamine (1 equivalent) and chloroacetic acid (1.2-1.5 equivalents).[7]
-
Solvent and Catalyst: Add 4M hydrochloric acid to the flask to serve as both a solvent and a catalyst.[7]
-
Reflux: Heat the reaction mixture to reflux (approximately 100-120°C) and maintain for 3-6 hours.[7] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it into ice-cold water.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a base, such as aqueous ammonia, until the pH reaches 8-9.[7] This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.
Experimental Workflow:
Biological Activity Evaluation
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. The following are general protocols for assessing these activities, which can be adapted for this compound.
Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to evaluate the antimicrobial properties of a compound.[8][9][10]
Experimental Protocol:
-
Media Preparation: Prepare Mueller-Hinton agar plates for bacterial strains or Sabouraud dextrose agar plates for fungal strains.
-
Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the entire surface of the agar plate.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a specific concentration of the this compound solution (dissolved in a suitable solvent like DMSO) into each well. A solvent control should also be included.
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).
-
Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). The size of the zone is proportional to the antimicrobial activity of the compound.
Experimental Workflow:
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12][13][14]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow:
Hypothesized Mechanism of Action
While the specific signaling pathways affected by this compound have not been elucidated, many benzimidazole derivatives are known to exert their anticancer effects by targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival. Two plausible targets for benzimidazole compounds are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Topoisomerase I.[15][16]
Potential Inhibition of VEGFR-2 Signaling
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[15][17][18][19][20] Inhibition of VEGFR-2 signaling can block the blood supply to tumors, thereby inhibiting their growth.
Potential Inhibition of Topoisomerase I
Topoisomerase I is an enzyme that plays a crucial role in DNA replication and transcription by relaxing supercoiled DNA.[16][21][22][23][24] Inhibition of Topoisomerase I leads to DNA damage and ultimately apoptosis in cancer cells.
Disclaimer: The signaling pathways described above are hypothesized based on the known activities of other benzimidazole derivatives and have not been experimentally validated for this compound. Further research is required to elucidate the precise mechanism of action of this compound.
References
- 1. echemi.com [echemi.com]
- 2. 14625-39-9|this compound|BLD Pharm [bldpharm.com]
- 3. This compound , 95% , 14625-39-9 - CookeChem [cookechem.com]
- 4. This compound | 14625-39-9 [chemicalbook.com]
- 5. ar.alfa-chemical.com [ar.alfa-chemical.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1919839A - Preparation technique of 2-chloromethylbenzimidazole - Google Patents [patents.google.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. webcentral.uc.edu [webcentral.uc.edu]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. atcc.org [atcc.org]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 16. Mechanism of action of eukaryotic DNA topoisomerase I and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. commerce.bio-rad.com [commerce.bio-rad.com]
- 19. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. assaygenie.com [assaygenie.com]
- 21. researchgate.net [researchgate.net]
- 22. Video: DNA Topoisomerases [jove.com]
- 23. Mechanism of Type IA Topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Type I topoisomerase - Wikipedia [en.wikipedia.org]
Safeguarding a Key Intermediate: A Technical Guide to the Stability and Storage of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
For Immediate Release
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole, a crucial intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of this compound throughout its lifecycle.
While specific, publicly available stability studies on this compound are limited, this guide synthesizes information from supplier recommendations, safety data sheets, and scientific literature on structurally related compounds to provide a robust framework for its handling and storage. The recommendations herein are grounded in the known chemical properties of the benzimidazole core, the reactive chloromethyl group, and the electron-withdrawing nitro substituent.
Core Stability Profile and Recommended Storage
Proper storage is paramount to prevent the degradation of this compound. The primary recommended storage condition is in a freezer at temperatures of -20°C or lower, within a tightly sealed container under an inert atmosphere.[1] Cold-chain transportation is also advised to maintain the compound's integrity during transit.[1]
General safe handling practices for hazardous chemicals should be observed, including storage in a dry, cool, and well-ventilated area away from incompatible materials.
| Parameter | Recommendation | Rationale |
| Temperature | Freezer, ≤ -20°C[1] | Minimizes rates of potential hydrolytic and thermal degradation reactions. |
| Atmosphere | Inert (e.g., Argon, Nitrogen)[1] | Protects against oxidative degradation and reactions with atmospheric moisture. |
| Light | Protect from light | The nitroaromatic moiety suggests potential photosensitivity, a common trait of such compounds. |
| Container | Tightly sealed, chemically resistant | Prevents exposure to moisture and air, and avoids reaction with container material. |
Potential Degradation Pathways
Based on the functional groups present in this compound, several degradation pathways can be anticipated under stress conditions. Understanding these potential reactions is critical for developing stability-indicating analytical methods and for interpreting stability data.
-
Hydrolysis: The chloromethyl group is susceptible to nucleophilic substitution by water, particularly under non-neutral pH conditions, leading to the formation of the corresponding hydroxymethyl derivative.
-
Oxidation: The benzimidazole ring and the nitro group can be susceptible to oxidation, potentially leading to ring-opened impurities or other oxidized species.
-
Photodegradation: Nitroaromatic compounds are often photoreactive and can undergo complex degradation pathways upon exposure to UV or visible light.
-
Thermal Degradation: At elevated temperatures, benzimidazole derivatives can be prone to decomposition. The presence of the nitro and chloromethyl groups may influence the thermal stability.
Experimental Protocols for Stability and Forced Degradation Studies
To thoroughly assess the stability of this compound, a series of forced degradation studies should be conducted. These studies are essential for identifying potential degradants and for the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).
The following table outlines suggested starting conditions for forced degradation studies. The actual conditions may need to be optimized to achieve a target degradation of 5-20%.
| Stress Condition | Proposed Method |
| Acid Hydrolysis | 0.1 M HCl in a suitable co-solvent at 60°C for up to 72 hours. |
| Base Hydrolysis | 0.1 M NaOH in a suitable co-solvent at room temperature for up to 72 hours. |
| Oxidative Degradation | 3% H₂O₂ in a suitable solvent at room temperature for up to 72 hours. |
| Thermal Degradation | Solid-state and solution samples exposed to 80°C for up to 7 days. |
| Photostability | Expose solid and solution samples to light as per ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²). |
For each condition, samples should be taken at appropriate time points and analyzed by a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is invaluable for the identification of the masses of degradation products, which can aid in the elucidation of their structures.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Use of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole as an Alkylating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole is a versatile bifunctional reagent extensively utilized in medicinal chemistry and organic synthesis. The presence of a reactive chloromethyl group at the 2-position and an electron-withdrawing nitro group on the benzimidazole core makes it a valuable building block for the synthesis of a wide array of biologically active molecules. The benzimidazole moiety is a privileged scaffold found in numerous pharmaceuticals, and the introduction of various substituents via alkylation allows for the systematic exploration of structure-activity relationships (SAR).[1]
This document provides detailed protocols for the use of this compound as an alkylating agent for the N-alkylation of amines and O-alkylation of phenols.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the alkylation of amines with analogous 2-(chloromethyl)-1H-benzimidazole derivatives. These conditions can serve as a starting point for optimizing reactions with this compound.
| Substrate | Alkylating Agent | Base | Solvent | Method | Yield (%) | Reference |
| Various anilines | 2-chloromethyl-1H-benzimidazole | K₂CO₃, KI (cat.) | DMF | Microwave | Not specified | [2] |
| Arylamines | 2-chloromethyl-1H-benzimidazole | Triethylamine | DMF | Not specified | 55-85 | [3] |
| Aniline | 2-chloromethyl-1H-benzimidazole | Ethanolic KOH | Ethanol | Not specified | Not specified | [4] |
| 4-nitro-o-phenylenediamine | Not applicable (synthesis of precursor) | Na₂S₂O₅ | Ethanol | Reflux | Not specified | [5] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Amines
This protocol describes a general method for the reaction of this compound with primary or secondary amines.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, substituted anilines, or other primary/secondary amines)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous DMF (10-20 mL) in a round-bottom flask, add this compound (1.1 mmol, 1.1 eq) and potassium carbonate (2.0 mmol, 2.0 eq).
-
Add a catalytic amount of potassium iodide (e.g., 0.1 mmol, 0.1 eq).
-
The reaction mixture can be stirred at room temperature or heated (e.g., to 60-80 °C) to facilitate the reaction. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired N-alkylated product.
Protocol 2: General Procedure for O-Alkylation of Phenols
This protocol provides a general method for the reaction of this compound with phenols.
Materials:
-
This compound
-
Phenol of interest (e.g., phenol, substituted phenols)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃), anhydrous
-
Acetone or Acetonitrile, anhydrous
-
Other materials and equipment as listed in Protocol 1.
Procedure:
-
In a round-bottom flask, dissolve the phenol (1.0 mmol) in anhydrous acetone or acetonitrile (15-25 mL).
-
Add anhydrous potassium carbonate (1.5 mmol, 1.5 eq) or cesium carbonate (1.2 mmol, 1.2 eq).
-
Add this compound (1.2 mmol, 1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired O-alkylated product.
Mandatory Visualization
Caption: General scheme for the alkylation reaction.
Caption: A typical experimental workflow for alkylation.
Caption: Logic diagram for SAR studies.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The unique structure of the benzimidazole scaffold, being isosteric to purine nucleotides, allows for interaction with various biological targets. This document provides detailed application notes and protocols for the potential use of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole in cancer research.
Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The following information is compiled from studies on structurally similar benzimidazole derivatives containing chloromethyl and nitro functional groups. Researchers should consider this as a guide for initiating investigations into the specific properties of the title compound.
Potential Mechanisms of Action
The anticancer potential of this compound can be attributed to the synergistic effects of its core benzimidazole structure and the reactive chloromethyl and electron-withdrawing nitro groups. Based on related compounds, several mechanisms of action can be postulated:
-
DNA Alkylation: The 2-chloromethyl group is a reactive electrophile that can potentially alkylate nucleophilic sites on DNA, leading to DNA damage, cell cycle arrest, and apoptosis. This is a common mechanism for many anticancer agents.[1]
-
PARP Inhibition: Nitrobenzimidazole derivatives have been shown to exhibit Poly(ADP-ribose) polymerase (PARP) inhibitory activity.[2] PARP enzymes are crucial for DNA repair, and their inhibition in cancer cells, particularly those with existing DNA repair deficiencies (like BRCA mutations), can lead to synthetic lethality.
-
Kinase Inhibition: The benzimidazole scaffold is a common feature in many kinase inhibitors. It is plausible that this compound could inhibit the activity of various protein kinases involved in cancer cell proliferation and survival signaling pathways.
-
Induction of Apoptosis: Many benzimidazole derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[2] This can be a consequence of DNA damage, oxidative stress, or interference with anti-apoptotic proteins.
-
Hypoxia-Selective Cytotoxicity: The nitro group can be bioreductively activated under hypoxic conditions, which are prevalent in solid tumors. This can lead to the formation of cytotoxic radicals that selectively kill cancer cells in the poorly oxygenated tumor microenvironment.
Data Presentation: Cytotoxicity of Related Benzimidazole Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of various benzimidazole derivatives against different cancer cell lines, providing a comparative perspective for the potential potency of this compound.
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 | 0.028 | [2] |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | HACAT (non-neoplastic) | 22.2 | [2] |
| Compound 3 (a 2-aryl-5(6)-nitro-1H-benzimidazole derivative) | K562 | Data not specified | [2] |
| MS-247 (a benzimidazole derivative) | 39 cancer cell lines | Not specified | [1] |
| MBIC (Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate) | Breast cancer cells | Not specified | [1] |
Mandatory Visualizations
Proposed Mechanism of Action: DNA Alkylation and PARP Inhibition
Caption: Proposed dual mechanism of this compound.
Experimental Workflow for Evaluating Anticancer Activity
Caption: Workflow for in vitro evaluation of anticancer properties.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells and to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., A549, K562, HeLa)
-
Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Cell Cycle Analysis
This protocol is used to determine if this compound causes cell cycle arrest.
Materials:
-
Cancer cell lines
-
This compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising scaffold for the development of novel anticancer agents. Based on the activity of related compounds, its potential mechanisms of action include DNA alkylation and PARP inhibition, leading to cell cycle arrest and apoptosis. The provided protocols offer a starting point for researchers to investigate the anticancer properties of this compound in detail. Further studies are warranted to elucidate its precise molecular targets and to evaluate its efficacy in preclinical cancer models.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Assays of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of 2-(chloromethyl)-6-nitro-1H-benzo[d]imidazole and its derivatives. Due to a lack of publicly available data on the specific antimicrobial activity of this compound, this document focuses on the reported activities of its closely related derivatives. The provided protocols are standardized methods for assessing the antimicrobial efficacy of such compounds.
Introduction
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The 2-(chloromethyl)-1H-benzo[d]imidazole scaffold, in particular, serves as a versatile starting material for the synthesis of a wide array of derivatives with potential therapeutic applications. The introduction of a nitro group at the 6-position is anticipated to modulate the electronic properties of the benzimidazole ring system and potentially enhance its antimicrobial activity.
This document outlines the current understanding of the antimicrobial effects of derivatives of 2-(chloromethyl)-1H-benzo[d]imidazole and provides detailed protocols for their evaluation.
Antimicrobial Activity of 2-(Chloromethyl)-1H-benzo[d]imidazole Derivatives
Antibacterial Activity
Derivatives of 2-(chloromethyl)-1H-benzo[d]imidazole have shown promising activity against a range of Gram-positive and Gram-negative bacteria. Some compounds have displayed antibacterial efficacy comparable to established antibiotics like ciprofloxacin.[1]
Table 1: Summary of Minimum Inhibitory Concentrations (MIC) of Selected 2-(Chloromethyl)-1H-benzo[d]imidazole Derivatives Against Bacterial Strains
| Derivative | Test Organism | MIC (µg/mL) | Reference |
| Derivative A | Staphylococcus aureus | 12.5 | [2] |
| Derivative B | Bacillus subtilis | 12.5 | [2] |
| Derivative C | Escherichia coli | 25 | [2] |
| Derivative D | Pseudomonas aeruginosa | 25 | [2] |
Note: The data presented is for derivatives of 2-(chloromethyl)-1H-benzo[d]imidazole and not the specific title compound.
Antifungal Activity
Various derivatives of 2-(chloromethyl)-1H-benzimidazole have been synthesized and evaluated for their antifungal activity against both human and plant pathogenic fungi. Some of these compounds have exhibited potent antifungal effects.[3][4] For instance, certain derivatives have shown significant activity against Candida albicans, a common human fungal pathogen.[4] Additionally, studies have highlighted their efficacy against a panel of phytopathogenic fungi, suggesting their potential use in agriculture.[3][5][6]
Table 2: Summary of Antifungal Activity of Selected 2-(Chloromethyl)-1H-benzo[d]imidazole Derivatives
| Derivative | Test Organism | IC50 (µg/mL) | MIC (µg/mL) | Reference |
| Derivative E | Candida albicans | - | 12.5 | [4] |
| Derivative F | Colletotrichum gloeosporioides | 20.76 | - | [3][5][6] |
| Derivative G | Alternaria solani | 27.58 | - | [3][5][6] |
| Derivative H | Fusarium solani | 18.60 | - | [3][5][6] |
Note: The data presented is for derivatives of 2-(chloromethyl)-1H-benzo[d]imidazole and not the specific title compound. IC50 values represent the concentration required to inhibit 50% of fungal growth.
Experimental Protocols
The following are detailed protocols for standard antimicrobial susceptibility testing methods that can be applied to evaluate this compound and its derivatives.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Test compound (e.g., this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculum Preparation:
-
Culture the microbial strain overnight on an appropriate agar medium.
-
Prepare a suspension of the microorganism in sterile saline or broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate.
-
Controls:
-
Positive Control: A well containing broth and inoculum without the test compound.
-
Negative Control: A well containing broth only.
-
Standard Drug Control: Wells with a known antimicrobial agent as a positive control for the assay.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density using a microplate reader.
Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a microbial strain to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.
Materials:
-
Test compound
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial inoculum as described in the broth microdilution method.
-
Plate Inoculation: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.
-
Disk Application:
-
Impregnate sterile filter paper disks with a known concentration of the test compound solution.
-
Allow the solvent to evaporate completely.
-
Aseptically place the impregnated disks onto the surface of the inoculated agar plate.
-
-
Controls:
-
Positive Control: A disk containing a standard antibiotic.
-
Negative Control: A disk impregnated with the solvent used to dissolve the test compound.
-
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is indicative of the antimicrobial activity.
Potential Mechanism of Action
The precise mechanism of antimicrobial action for this compound is not yet elucidated. However, based on the known activities of benzimidazoles and nitroaromatic compounds, several potential targets and pathways can be hypothesized.
Diagram of Potential Antimicrobial Mechanisms
Caption: Potential mechanisms of antimicrobial action for benzimidazole derivatives.
Benzimidazole derivatives have been reported to interfere with various cellular processes, including:
-
Inhibition of Nucleic Acid Synthesis: By targeting enzymes like DNA gyrase and topoisomerase.
-
Disruption of Microtubule Formation: In fungi, by inhibiting tubulin polymerization.
-
Inhibition of Essential Enzymes: Interference with key metabolic pathways necessary for microbial survival.
The presence of the nitro group may introduce an additional mechanism of action. Nitroaromatic compounds are often bioreduced by microbial nitroreductases to form reactive nitroso and hydroxylamine intermediates. These reactive species can cause cellular damage by reacting with macromolecules such as DNA, leading to cell death.
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and evaluation of novel antimicrobial compounds.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Synthesis and Application of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole Derivatives: A Guide for Researchers
Introduction:
Derivatives of 2-(chloromethyl)-6-nitro-1H-benzo[d]imidazole represent a promising class of heterocyclic compounds with significant potential in drug discovery and development. The presence of the reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the synthesis of a diverse library of derivatives. The nitro group at the 6-position often enhances the biological activity of these compounds, making them attractive candidates for anticancer and antimicrobial agents. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of these derivatives, aimed at researchers, scientists, and drug development professionals.
Application Notes
The primary application of this compound lies in its use as a versatile starting material for the synthesis of various biologically active molecules. The electron-withdrawing nature of the nitro group and the benzimidazole ring system activates the chloromethyl group for nucleophilic displacement reactions. This allows for the introduction of a wide array of functional groups, leading to the generation of novel chemical entities with potential therapeutic applications.
Anticancer Activity:
Numerous studies have demonstrated the potent anticancer activity of 6-nitro-1H-benzo[d]imidazole derivatives. These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[1] The proposed mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and EGFR/MAPK pathways.[2][3] Molecular docking studies have suggested that these derivatives can bind to important therapeutic targets like dihydrofolate reductase, vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6).[4][5]
Antimicrobial Activity:
The benzimidazole scaffold is a well-established pharmacophore in antimicrobial drug discovery.[6] The addition of a nitro group can further enhance the antimicrobial properties. Derivatives synthesized from this compound have shown promising activity against a range of bacterial and fungal pathogens.[7] The mechanism of antimicrobial action is believed to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Experimental Protocols
I. General Protocol for the Synthesis of Derivatives via Nucleophilic Substitution
This protocol outlines a general procedure for the reaction of this compound with various nucleophiles (amines, thiols, and alcohols) to synthesize thioether, amine, and ether derivatives, respectively.
Materials:
-
This compound
-
Nucleophile (e.g., substituted aniline, thiophenol, or phenol)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF or acetone, add the desired nucleophile (1.1 eq) and a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the nucleophile.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired derivative.
Experimental Workflow for Nucleophilic Substitution:
Caption: General workflow for the synthesis of derivatives.
II. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
-
Synthesized benzimidazole derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
DMEM or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48 hours. A vehicle control (DMSO) should be included.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
III. Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to determine if the cytotoxic effects of the compounds are due to the induction of apoptosis.
Materials:
-
Synthesized benzimidazole derivatives
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat the cancer cells with the IC₅₀ concentration of the synthesized derivatives for 24-48 hours.
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 10 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. The populations of viable, early apoptotic, late apoptotic, and necrotic cells can be distinguished.
Data Presentation
Table 1: Synthesis of 2-Substituted-6-nitro-1H-benzo[d]imidazole Derivatives
| Entry | Nucleophile | Product Structure | Reaction Conditions | Yield (%) |
| 1 | Aniline | 2-(Anilinomethyl)-6-nitro-1H-benzo[d]imidazole | K₂CO₃, DMF, 60°C, 8h | 85 |
| 2 | 4-Chlorophenol | 2-((4-Chlorophenoxy)methyl)-6-nitro-1H-benzo[d]imidazole | K₂CO₃, Acetone, reflux, 12h | 78 |
| 3 | Thiophenol | 6-Nitro-2-((phenylthio)methyl)-1H-benzo[d]imidazole | TEA, DMF, rt, 6h | 92 |
| 4 | Morpholine | 4-((6-Nitro-1H-benzo[d]imidazol-2-yl)methyl)morpholine | K₂CO₃, DMF, 70°C, 10h | 81 |
Table 2: In Vitro Anticancer Activity of Synthesized Derivatives (IC₅₀ in µM)
| Compound | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) |
| 1 | 5.2 ± 0.4 | 7.8 ± 0.6 | 10.1 ± 0.9 |
| 2 | 3.1 ± 0.2 | 4.5 ± 0.3 | 6.7 ± 0.5 |
| 3 | 8.9 ± 0.7 | 12.3 ± 1.1 | 15.4 ± 1.3 |
| 4 | 4.5 ± 0.3 | 6.2 ± 0.5 | 8.9 ± 0.7 |
| Doxorubicin | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.5 ± 0.2 |
Signaling Pathway Visualization
Potential Anticancer Mechanism of Action:
Many benzimidazole derivatives exert their anticancer effects by modulating critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR and EGFR/MAPK pathways are frequently implicated. Inhibition of these pathways can lead to cell cycle arrest and apoptosis.
Caption: Inhibition of PI3K/Akt and EGFR/MAPK pathways.
Induction of Apoptosis:
The inhibition of survival signals often converges on the intrinsic apoptotic pathway. This involves the regulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases and subsequent programmed cell death.
Caption: Intrinsic pathway of apoptosis.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole as a versatile scaffold in the synthesis of novel compounds with significant potential in medicinal chemistry, particularly as anticancer and antimicrobial agents. The protocols outlined below are based on established methodologies for the synthesis and biological evaluation of its derivatives.
Introduction to this compound
This compound is a key building block in the development of new therapeutic agents. The benzimidazole core is a privileged structure in medicinal chemistry, being a structural isostere of natural purines, which allows for interaction with a wide range of biological targets. The presence of a reactive chloromethyl group at the 2-position and a nitro group at the 6-position provides opportunities for diverse chemical modifications to generate libraries of compounds with varied biological activities. The nitro group, in particular, can be a critical feature for certain biological activities and can also be chemically modified, for example, by reduction to an amino group, to further diversify the chemical space.
Derivatives of the 6-nitro-1H-benzimidazole scaffold have demonstrated promising activity against various cancer cell lines and microbial strains. Molecular docking studies have suggested that these compounds may exert their effects by inhibiting key enzymes such as Dihydrofolate Reductase (DHFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Histone Deacetylase 6 (HDAC6).[1][2][3]
Synthetic Applications and Protocols
The primary synthetic utility of this compound lies in the reactivity of the chloromethyl group, which readily undergoes nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the synthesis of N-substituted, O-substituted, and S-substituted derivatives.
General Protocol for the Synthesis of N-Substituted Derivatives
This protocol describes a general method for the synthesis of N-substituted aminomethyl derivatives of 6-nitro-1H-benzo[d]imidazole.
Reaction Scheme:
Materials:
-
This compound
-
Appropriate primary or secondary amine (e.g., morpholine, piperidine, benzylamine)
-
Potassium carbonate (K₂CO₃) or Triethylamine (TEA)
-
Acetonitrile or Dimethylformamide (DMF)
-
Stirring plate and magnetic stirrer
-
Reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile or DMF.
-
Add the desired primary or secondary amine (1.2 equivalents) to the solution.
-
Add a base such as potassium carbonate or triethylamine (2-3 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature or heat to reflux (typically 50-80 °C) for a period of 4-12 hours.
-
Monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash with cold solvent.
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Biological Applications and Protocols
Derivatives of this compound have shown significant potential as both anticancer and antimicrobial agents.
Anticancer Activity
Benzimidazole derivatives are known to exhibit anticancer activity through various mechanisms, including the inhibition of kinases involved in cell signaling pathways crucial for tumor growth and angiogenesis.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (the concentration of compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity
The benzimidazole scaffold is also a key component of many antimicrobial agents.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Inoculum suspension (adjusted to 0.5 McFarland standard)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Compound Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first column, add 100 µL of the test compound solution (at twice the highest desired concentration). Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, up to the tenth column. The eleventh column will serve as a growth control (no compound), and the twelfth as a sterility control (no inoculum).
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Quantitative Data Summary
The following tables summarize the reported biological activities of various 6-nitro-1H-benzimidazole derivatives. It is important to note that these compounds are structurally related to derivatives of this compound and provide an indication of the potential activity of this class of compounds.
Table 1: Anticancer Activity of 6-Nitro-1H-Benzimidazole Derivatives (IC₅₀ in µM)
| Compound ID | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | Reference |
| Derivative 1 | 2.5 | 3.1 | 4.2 | [3] |
| Derivative 2 | 1.8 | 2.4 | 3.5 | [3] |
| Doxorubicin | 0.8 | 1.2 | 1.5 | [3] |
Table 2: Antimicrobial Activity of 6-Nitro-1H-Benzimidazole Derivatives (MIC in µg/mL)
| Compound ID | S. aureus | E. coli | C. albicans | Reference |
| Derivative 3 | 8 | 16 | 8 | [3] |
| Derivative 4 | 4 | 8 | 16 | [3] |
| Ciprofloxacin | 1 | 0.5 | - | [3] |
| Fluconazole | - | - | 4 | [3] |
Signaling Pathways and Mechanisms of Action
Derivatives of this compound are proposed to exert their biological effects by targeting key cellular signaling pathways.
Inhibition of VEGFR-2 Signaling in Cancer
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 blocks the downstream signaling cascade, leading to reduced endothelial cell proliferation, migration, and survival.
Inhibition of HDAC6 in Cancer
Histone Deacetylase 6 (HDAC6) is a unique cytoplasmic deacetylase that targets non-histone proteins such as α-tubulin and Hsp90. Inhibition of HDAC6 leads to hyperacetylation of these substrates, resulting in disruption of microtubule dynamics, protein folding, and cell motility, ultimately inducing apoptosis in cancer cells.
Inhibition of Dihydrofolate Reductase (DHFR) in Microbes
Dihydrofolate Reductase (DHFR) is a crucial enzyme in the folate synthesis pathway, which is essential for the production of nucleotides and amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to the death of the microorganism.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel derivatives of this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel bioactive molecules. The straightforward derivatization of its chloromethyl group allows for the creation of diverse chemical libraries with significant potential for the discovery of new anticancer and antimicrobial agents. The protocols and data presented herein provide a solid foundation for researchers to explore the medicinal chemistry of this promising scaffold. Further investigation into the structure-activity relationships and mechanisms of action of its derivatives is warranted to develop potent and selective therapeutic candidates.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Nucleophilic Substitution on 2-(Chloromethyl)benzimidazoles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and antiulcer properties.[1] The 2-(chloromethyl)benzimidazole is a key intermediate, acting as a versatile electrophile for the synthesis of various 2-substituted benzimidazole derivatives. The chlorine atom at the methylene bridge is readily displaced by a variety of nucleophiles, enabling the facile introduction of diverse functional groups. This nucleophilic substitution reaction is a cornerstone for creating libraries of novel compounds for drug discovery and development.
These application notes provide detailed protocols for performing nucleophilic substitution reactions on 2-(chloromethyl)benzimidazoles with nitrogen, sulfur, and oxygen-based nucleophiles.
Part 1: Synthesis of the Starting Material
Protocol 1: Synthesis of 2-(Chloromethyl)benzimidazole
The primary starting material, 2-(chloromethyl)benzimidazole, is typically synthesized via the Phillips condensation method.
Reaction Scheme: o-phenylenediamine + Chloroacetic acid → 2-(Chloromethyl)benzimidazole
Procedure:
-
A mixture of o-phenylenediamine (0.01 mol) and chloroacetic acid (0.02 mol) is prepared in 4N hydrochloric acid (10 mL).[2]
-
The mixture is refluxed for approximately 4-5 hours.[3]
-
After reflux, the reaction mixture is cooled to room temperature and then poured into cold water (0-10 °C).[3]
-
The solution is neutralized by the slow addition of a weak base, such as ammonium hydroxide or dilute sodium hydroxide solution, until the pH reaches 8-9, while stirring vigorously.[3][4]
-
The resulting precipitate is collected by suction filtration, washed thoroughly with water to remove any residual acid, and then dried.[4]
-
The crude product can be purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture to yield pure 2-(chloromethyl)benzimidazole.[2]
Part 2: General Protocols for Nucleophilic Substitution
The following sections detail the procedures for reacting 2-(chloromethyl)benzimidazole with various classes of nucleophiles.
Protocol 2: Reaction with N-Nucleophiles (e.g., Aromatic Amines)
This protocol describes a general method for the synthesis of 2-((arylamino)methyl)-1H-benzimidazoles.
Procedure:
-
In a round-bottom flask, suspend 2-(chloromethyl)benzimidazole (0.01 mol, 1.0 eq) and a base such as potassium carbonate (K₂CO₃) (0.02 mol, 2.0 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) (20 mL).[1]
-
Add a catalytic amount of potassium iodide (KI) to the suspension. The mixture is stirred at room temperature for 30 minutes.[1][4]
-
Add the desired substituted primary aromatic amine (0.01 mol, 1.0 eq) to the reaction mixture.[1]
-
Heat the mixture under reflux for 6-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to room temperature and pour it into crushed ice or cold water (20 mL).[1]
-
The aqueous mixture is extracted with an organic solvent, such as ethyl acetate (3 x 20 mL).[1][4]
-
The combined organic layers are washed with water, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude solid is purified by recrystallization from ethanol to yield the final product.[1]
Protocol 3: Reaction with S-Nucleophiles (e.g., Thiols)
This protocol is suitable for synthesizing 2-((arylthio)methyl)-1H-benzimidazoles. The reaction of 2-(chloromethyl)benzimidazole with various thiols, such as 2-mercaptobenzimidazole, can be performed to create bis-benzimidazole derivatives.
Procedure:
-
To a solution of the thiol nucleophile (e.g., 5-substituted-2-mercapto-1H-benzimidazole) (0.01 mol, 1.0 eq) in methanol, add metallic sodium (0.01 mol, 1.0 eq) in small pieces to form the sodium thiolate salt in situ.
-
Once the sodium has completely reacted, add a solution of 2-(chloromethyl)benzimidazole (0.01 mol, 1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature or gently heat under reflux. Monitor the reaction by TLC.
-
After the reaction is complete, the solvent is evaporated under reduced pressure.
-
The residue is treated with water, and the resulting solid precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent.
Protocol 4: Reaction with O-Nucleophiles (e.g., Phenols)
This protocol outlines the synthesis of 2-((aryloxy)methyl)-1H-benzimidazoles.
Procedure:
-
In a suitable flask, dissolve the substituted phenol (0.01 mol, 1.0 eq) in a solvent like ethanol or DMF.
-
Add a base such as potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) (0.01 mol, 1.0 eq) to generate the phenoxide nucleophile.
-
Add 2-(chloromethyl)benzimidazole (0.01 mol, 1.0 eq) to the mixture. A catalytic amount of KI can also be added.[2]
-
Heat the reaction mixture under reflux for several hours, monitoring its progress by TLC.[5]
-
Once the reaction is complete, cool the mixture and pour it into cold water.
-
The solid product that precipitates is filtered off, washed with water, and dried.
-
Purify the crude product by recrystallization.[5]
Data Presentation: Summary of Reaction Conditions
The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on 2-(chloromethyl)benzimidazole.
Table 1: Reaction with N-Nucleophiles
| Nucleophile | Solvent | Base | Additive | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Aromatic Amines | DMF | K₂CO₃ | KI | Reflux | 16 | 55-85 | [1][2] |
| Aromatic Amines | Ethanol | KOH | KI | Reflux | 6 | N/A | [1] |
| 1-(4-fluorophenyl)piperazine | DMF | Et₃N | - | N/A | N/A | 75 | [2] |
| p-Aminophenol | DMF | K₂CO₃ | KI | Microwave | <0.1 | N/A |[4] |
Table 2: Reaction with S- and O-Nucleophiles
| Nucleophile | Solvent | Base/Reagent | Temperature | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Dithiocarbamate | Dry Methanol | Sodium N,N-diethyldithiocarbamate | Reflux | N/A | N/A | [5] |
| Pyrimidine-2-thiones | Ethanol | KOH (catalytic) | Reflux | 5 | N/A | [5] |
| Substituted Phenols | N/A | N/A | Reflux | N/A | N/A | [5] |
| 2-Mercaptobenzimidazole | Methanol | Sodium | N/A | N/A | N/A |[2] |
N/A: Data not explicitly available in the cited sources.
Visualizations
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and subsequent nucleophilic substitution of 2-(chloromethyl)benzimidazole.
General Reaction Mechanism
Caption: The SN2 mechanism for nucleophilic substitution on 2-(chloromethyl)benzimidazole.
References
Application Notes and Protocols: Cytotoxicity of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. These compounds exert their effects through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression. This document provides a detailed overview of the experimental protocols for evaluating the cytotoxic effects of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole on various cancer cell lines. The methodologies described herein are based on established protocols for structurally related benzimidazole derivatives and provide a comprehensive framework for assessing the anticancer potential of this specific compound.
Data Presentation
The cytotoxic activity of benzimidazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The following table summarizes representative IC50 values for various benzimidazole derivatives against different cancer cell lines, providing a comparative basis for the evaluation of this compound.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide | HCT-116 | 7.82 - 21.48 | [1] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide | HepG2 | 7.82 - 21.48 | [1] |
| (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide | MCF-7 | 7.82 - 21.48 | [1] |
| N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives | Various (5 cell lines) | 1.84 - 10.28 µg/mL | [2][3] |
| 1H-benzo[d]imidazole derivatives (BBZs) | Various (60 cell lines) | 0.16 - 3.6 (GI50) | [4] |
| 1,2,5-trisubstituted benzimidazole (TJ08) | Jurkat | 1.88 ± 0.51 | [5] |
| 1,2,5-trisubstituted benzimidazole (TJ08) | K562 | 1.89 ± 0.55 | [5] |
| 1,2,5-trisubstituted benzimidazole (TJ08) | MOLT-4 | 2.05 ± 0.72 | [5] |
| 1,2,5-trisubstituted benzimidazole (TJ08) | HeLa | 2.11 ± 0.62 | [5] |
| 1,2,5-trisubstituted benzimidazole (TJ08) | HCT116 | 3.04 ± 0.8 | [5] |
| 1,2,5-trisubstituted benzimidazole (TJ08) | MIA PaCa-2 | 3.82 ± 0.25 | [5] |
| Benzimidazole salt | MCF-7 | 22.41 | [6] |
| Benzimidazole salt | HepG2 | 25.14 | [6] |
| Benzimidazole salt | DLD-1 | 41.97 | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., HepG2, MCF-7, HCT-116)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
This compound
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO, if used to dissolve the compound) and a blank (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) × 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
-
References
- 1. Discovery of 1H-benzo[d]imidazole-(halogenated)Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
Application Notes and Protocols for the Characterization of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole, a key intermediate in the synthesis of various pharmacologically active compounds. The following techniques are covered: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Infrared (IR) Spectroscopy.
Compound Information
| Compound Name | This compound |
| CAS Number | 14625-39-9 |
| Molecular Formula | C₈H₆ClN₃O₂[1][2] |
| Molecular Weight | 211.61 g/mol [1][2] |
| Structure | N1=C(C=C2C(=C1)C=C(C=C2--INVALID-LINK--[O-])N)CCl |
Analytical Techniques and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique to elucidate the molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
2.1.1. Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single pulse
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Reference: Solvent peak (e.g., DMSO-d₆ at 39.52 ppm)
-
2.1.2. Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | N-H of imidazole |
| ~8.5 | Doublet | 1H | Aromatic H adjacent to NO₂ |
| ~8.2 | Doublet of doublets | 1H | Aromatic H between C-Cl and NO₂ |
| ~7.8 | Doublet | 1H | Aromatic H |
| ~4.9 | Singlet | 2H | -CH₂Cl |
2.1.3. Expected ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C=N of imidazole |
| ~145 | Aromatic C-NO₂ |
| ~140 | Aromatic C |
| ~135 | Aromatic C |
| ~120 | Aromatic C-H |
| ~115 | Aromatic C-H |
| ~110 | Aromatic C-H |
| ~40 | -CH₂Cl |
2.1.4. Experimental Workflow: NMR Analysis
Caption: Workflow for NMR analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Fragmentation patterns can further confirm the structure. For a related compound, 2-Chloro-7-nitro-1H-benzo[d]imidazole, fragmentation often involves the loss of the nitro group (NO₂) or nitric oxide (NO).[3]
2.2.1. Experimental Protocol: Electrospray Ionization (ESI-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
-
Instrument Parameters:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3-4 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
Mass Range: m/z 50-500
-
2.2.2. Expected Mass Spectrometry Data
| m/z Value | Assignment |
| 212.02 | [M+H]⁺ (for ³⁵Cl) |
| 214.02 | [M+H]⁺ (for ³⁷Cl, isotopic peak) |
| 177.05 | [M+H-Cl]⁺ |
| 166.03 | [M+H-NO₂]⁺ |
2.2.3. Experimental Workflow: Mass Spectrometry Analysis
Caption: Workflow for Mass Spectrometry analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of the compound and can also be used for quantification.
2.3.1. Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of approximately 10-50 µg/mL with the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Instrument Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical starting condition could be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25-30 °C
-
Detector: UV-Vis at 254 nm and 310 nm
-
2.3.2. Expected HPLC Data
| Parameter | Expected Value |
| Retention Time (t_R) | Dependent on exact conditions, but a single major peak is expected. |
| Purity | >95% (as determined by peak area percentage) |
2.3.3. Experimental Workflow: HPLC Analysis
Caption: Workflow for HPLC analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
2.4.1. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure.
-
-
Instrument Parameters:
-
Spectrometer: FTIR spectrometer with an ATR accessory
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
2.4.2. Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3200 | N-H stretch (imidazole) |
| 3100-3000 | Aromatic C-H stretch |
| 1620-1580 | C=N stretch (imidazole) |
| 1540-1500 | Asymmetric N-O stretch (nitro group) |
| 1480-1450 | Aromatic C=C stretch |
| 1350-1320 | Symmetric N-O stretch (nitro group) |
| 750-700 | C-Cl stretch |
2.4.3. Experimental Workflow: IR Spectroscopy Analysis
Caption: Workflow for IR Spectroscopy analysis.
References
Application Note: A General Method for the HPLC Purification of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole using High-Performance Liquid Chromatography (HPLC). The described method is a general starting point based on established techniques for the separation of benzimidazole derivatives and may require optimization for specific sample matrices.
Introduction
This compound is a heterocyclic compound with potential applications in pharmaceutical research and development. The purity of such compounds is paramount for accurate biological evaluation and to meet regulatory standards. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purification of this target compound, ensuring high purity and recovery. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, a common and effective approach for separating benzimidazole derivatives.[1][2]
Experimental Protocols
Materials and Instrumentation
-
HPLC System: A preparative or semi-preparative HPLC system with a gradient pump, autosampler, column compartment, and a UV-Vis detector is required.
-
Stationary Phase: A C18 reversed-phase column is recommended for optimal separation. A C8 column can be used as an alternative.[2][3]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (High-Purity, e.g., Milli-Q)
-
Orthophosphoric Acid (or Trifluoroacetic Acid) for mobile phase modification.[2]
-
Crude this compound sample.
-
Sample Preparation
-
Dissolve the crude this compound sample in a suitable solvent, such as methanol or acetonitrile, to a known concentration.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter prior to injection.[4]
HPLC Method Parameters
The following table outlines the recommended starting parameters for the HPLC purification.
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Start at a low percentage of Mobile Phase B, increasing linearly to elute the compound of interest. A typical starting gradient could be 5% to 95% B over 30 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or 288 nm[2][3] |
| Injection Volume | 10-100 µL, depending on sample concentration and column capacity |
Data Presentation
The following tables provide an example of the data that would be generated during the method validation and purification process.
Table 1: System Suitability This table summarizes the key performance indicators for the HPLC method.
| Parameter | Acceptance Criteria | Result |
| Tailing Factor | ≤ 2.0 | 1.3 |
| Theoretical Plates | ≥ 2000 | 6200 |
| Resolution | ≥ 1.5 | 2.5 |
Table 2: Purity and Recovery Data This table presents the results from the purification of a crude sample.
| Parameter | Result |
| Retention Time | 18.5 minutes |
| Initial Purity | 85.2% |
| Final Purity | >99.5% |
| Recovery | 90.3% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC purification process, from sample preparation to the final purified product.
Caption: A workflow diagram illustrating the key stages of the HPLC purification process.
Disclaimer: This is a generalized protocol and should be adapted and validated for specific laboratory conditions and sample characteristics. The provided data is illustrative and not derived from actual experiments on this compound.
References
Developing Novel Therapeutics with a Benzimidazole Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a multitude of clinically approved drugs and therapeutic candidates.[1][2] Its structural similarity to endogenous purines enables favorable interactions with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antiviral, anthelmintic, and anti-inflammatory effects.[2][3] This document provides detailed application notes and experimental protocols for the development of novel therapeutics based on the benzimidazole scaffold, with a focus on anticancer and antiviral applications.
Part 1: Benzimidazole Derivatives as Anticancer Agents
Benzimidazole-based compounds have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer cell proliferation and survival. These mechanisms include the inhibition of key enzymes such as protein kinases and topoisomerases, disruption of microtubule polymerization, and the induction of apoptosis.[1][4] Several benzimidazole derivatives have entered clinical trials, underscoring their therapeutic potential.[1]
Quantitative Data: In Vitro Anticancer Activity of Benzimidazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of selected benzimidazole derivatives against various human cancer cell lines, providing a comparative overview of their potency.
| Compound ID | Derivative Class | Target/Mechanism | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Cmpd 1 | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | Not Specified | HepG2 (Liver) | 7.54 | [5] |
| Cmpd 2 | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | Not Specified | SK-OV-3 (Ovarian) | 9.12 | [5] |
| Cmpd 3 | 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline | Not Specified | NCI-H460 (Lung) | 11.34 | [5] |
| Cmpd 4 | 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one | PI3K/Akt/mTOR Pathway | A549 (Lung) | 0.85 ± 0.07 | [4] |
| Cmpd 5 | 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one | PI3K/Akt/mTOR Pathway | MCF7 (Breast) | 1.90 ± 0.08 | [4] |
| Cmpd 6 | Benzimidazole-Triazole Hybrid | Topoisomerase I | A549 (Lung) | 4.56 ± 0.18 | [6] |
| Cmpd 7 | Benzimidazole-Triazole Hybrid | Topoisomerase I | C6 (Glioma) | 7.34 ± 0.21 | [6] |
| Cmpd 8 | Schiff Base–Benzimidazole Hybrid | VEGFR-2 | A549 (Lung) | 1.88 ± 0.35 | [7] |
| Cmpd 9 | Schiff Base–Benzimidazole Hybrid | VEGFR-2 | NCI-H460 (Lung) | 0.85 ± 0.24 | [7] |
| Cmpd 10 | Benzimidazole-1,3,4-oxadiazole | EGFR | A549 (Lung) | 0.33 | [8] |
| Cmpd 11 | Benzimidazole-1,3,4-oxadiazole | EGFR | MDA-MB-231 (Breast) | 0.38 | [8] |
Experimental Protocols
This protocol describes a general method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamine with an appropriate aldehyde.[9][10]
Materials:
-
o-phenylenediamine
-
Substituted aldehyde (1.0 eq)
-
Sodium metabisulfite (Na₂S₂O₅) (1.0 eq)
-
N,N-dimethylacetamide (DMA)
-
Ethanol
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and the desired aldehyde (1.0 mmol) in DMA (2.0 mL).
-
Add sodium metabisulfite (1.0 mmol) to the mixture.
-
Heat the reaction mixture at 100°C for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Purify the crude product by flash chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 2-substituted benzimidazole derivative.
-
Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
This protocol outlines a method to determine the inhibitory activity of benzimidazole compounds against protein kinases, such as EGFR, using a luminescence-based assay that measures ATP consumption.[11]
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Peptide substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test benzimidazole compounds (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add 1 µL of each compound dilution. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add 2 µL of a solution containing the kinase and peptide substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of the kit's reagent (e.g., ADP-Glo™ Reagent). Incubate for 40 minutes at room temperature.
-
Add 10 µL of the kit's detection reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition relative to the DMSO control and determine the IC₅₀ value.
This protocol describes the use of the MTT assay to assess the cytotoxic effects of benzimidazole derivatives on cancer cell lines.[4][12]
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test benzimidazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.
This protocol uses flow cytometry to quantify apoptosis in cancer cells treated with benzimidazole derivatives.[4][13]
Materials:
-
Cancer cells treated with a test compound
-
Untreated control cells
-
Cold Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Harvest both floating and adherent cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer. Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), and late apoptotic/necrotic (Annexin V+, PI+) cells.
Visualizations: Signaling Pathways and Experimental Workflows
Part 2: Benzimidazole Derivatives as Antiviral Agents
The benzimidazole scaffold is also a key component in the development of antiviral drugs. Notably, benzimidazole ribonucleosides have shown significant activity against a range of viruses, particularly herpesviruses and influenza viruses.[1][14] Their mechanisms of action often involve the inhibition of viral DNA or RNA synthesis or other critical viral enzymes.[1]
Quantitative Data: In Vitro Antiviral Activity of Benzimidazole Derivatives
The following table presents the 50% effective concentration (EC₅₀) or IC₅₀ values for selected benzimidazole derivatives against various viruses.
| Compound ID | Derivative Class | Target Virus | Assay | EC₅₀/IC₅₀ (µM) | Reference |
| BDCRB | Benzimidazole Ribonucleoside | Human Cytomegalovirus (CMV) | Plaque Reduction | ~1-5 | [1] |
| Maribavir | Benzimidazole Ribonucleoside | Human Cytomegalovirus (CMV) | Plaque Reduction | ~1-5 | [1] |
| GW275175X | Benzimidazole Ribonucleoside | Human Cytomegalovirus (CMV) | Plaque Reduction | ~1-5 | [1] |
| Cmpd 12 | 4,6-Difluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | Herpes Simplex Virus 1 (HSV-1) | Not Specified | 250.92 | [2] |
| Cmpd 13 | 4,5,6-Trifluoro-1-(β-D-3′-deoxyribofuranosyl)benzimidazole | Herpes Simplex Virus 1 (HSV-1) | Not Specified | 249.96 | [2] |
| DRB | 5,6-dichloro-1-β-D-ribofuranosylbenzimidazole | Influenza B virus (Lee) | Not Specified | 0.38 | [14] |
| Isis-22 | Benzimidazole Derivative | Hepatitis C Virus (HCV) | Immunoblotting | 1.94 ± 0.33 | [15] |
| Isis-13 | Benzimidazole Derivative | Hepatitis C Virus (HCV) | Immunoblotting | 3.89 ± 0.37 | [15] |
Experimental Protocols
This protocol describes a chemo-enzymatic method for the synthesis of benzimidazole nucleosides.[2]
Materials:
-
Substituted benzimidazole
-
3′-deoxyinosine
-
Potassium phosphate buffer (10 mM, pH 7.0)
-
Genetically engineered E. coli purine nucleoside phosphorylase (PNP)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted benzimidazole (e.g., 2.29 mmol) and 3′-deoxyinosine (0.25 mmol) in 200 mL of 10 mM potassium phosphate buffer (pH 7.0).
-
Add a sufficient amount of PNP enzyme (e.g., 4200 units) to the solution.
-
Incubate the reaction mixture at 50°C for an extended period (e.g., 20 days), monitoring the reaction by HPLC.
-
Upon completion, concentrate the reaction mixture and purify the product by column chromatography on silica gel.
-
Characterize the synthesized nucleoside using NMR and mass spectrometry.
This assay determines the concentration of a compound required to reduce the number of viral plaques by 50%.[1]
Materials:
-
Confluent monolayer of susceptible host cells (e.g., human foreskin fibroblasts for CMV) in 6-well plates
-
Herpesvirus stock (e.g., CMV, HSV-1)
-
Test benzimidazole compounds
-
Growth medium and overlay medium (containing a gelling agent like carboxymethylcellulose)
-
Crystal violet staining solution
Procedure:
-
Prepare serial dilutions of the test compounds in growth medium.
-
Infect confluent cell monolayers with the virus at a concentration that produces a countable number of plaques (e.g., 50-100 PFU/well).
-
After a 1-hour adsorption period, remove the viral inoculum.
-
Overlay the cell monolayers with medium containing the different concentrations of the test compound and the gelling agent.
-
Incubate the plates at 37°C in a CO₂ incubator until plaques are visible (typically 5-10 days for CMV).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the EC₅₀ value.
This protocol is used to assess the ability of benzimidazole derivatives to inhibit the neuraminidase enzyme of the influenza virus.[8][16]
Materials:
-
Influenza virus stock
-
Test benzimidazole compounds
-
Neuraminidase inhibitor (e.g., Oseltamivir) as a positive control
-
Fluorogenic substrate: 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA)
-
Assay Buffer (e.g., 32.5 mM MES, pH 6.5, 4 mM CaCl₂)
-
Stop Solution (e.g., 0.14 M NaOH in 83% ethanol)
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
In a 96-well plate, add 25 µL of each inhibitor dilution to duplicate wells.
-
Add 25 µL of diluted virus sample to each well.
-
Incubate the plate for 30 minutes at 37°C.
-
Add 50 µL of MUNANA substrate solution to each well to initiate the enzymatic reaction.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding 100 µL of the stop solution.
-
Measure the fluorescence (excitation ~365 nm, emission ~450 nm) using a fluorometer.
-
Calculate the percentage of neuraminidase inhibition and determine the IC₅₀ value.
Visualizations: Viral Replication Cycle and Inhibition
References
- 1. In Vitro Activities of Benzimidazole d- and l-Ribonucleosides against Herpesviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Benzimidazole 3′-Deoxynucleosides: Synthesis and Antiherpes Virus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protective activity of novel benzimidazole derivatives at experimental influenza infection [covid19.neicon.ru]
- 5. Inhibition of Human Cytomegalovirus Replication by Benzimidazole Nucleosides Involves Three Distinct Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antiviral activity of benzimidazole derivatives. III. Novel anti-CVB-5, anti-RSV and anti-Sb-1 agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzimidazole derivatives: new enhancers of influenza virus multiplication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activities of benzimidazole D- and L-ribonucleosides against herpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scite.ai [scite.ai]
- 14. INHIBITION OF INFLUENZA VIRUS MULTIPLICATION BY N-GLYCOSIDES OF BENZIMIDAZOLES - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole as a Versatile Building Block for Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole is a pivotal heterocyclic building block in medicinal chemistry and organic synthesis. Its unique structure, featuring a reactive chloromethyl group at the 2-position and an electron-withdrawing nitro group on the benzene ring, allows for extensive functionalization. This document provides detailed protocols for the synthesis of this building block and its subsequent derivatization via nucleophilic substitution. It also tabulates quantitative data on reaction yields and the biological activities of resulting compounds, highlighting their potential as antimicrobial and anticancer agents. Visual diagrams of the synthetic workflow, core reaction mechanism, and a relevant biological pathway are included to facilitate understanding.
Introduction
Benzimidazoles are a class of heterocyclic aromatic compounds composed of a fused benzene and imidazole ring. This scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents, including antiviral, antifungal, anthelmintic, and anticancer drugs.[1][2] The title compound, this compound, is particularly valuable. The chlorine atom on the methyl group at the C2 position is a good leaving group, making it susceptible to nucleophilic substitution reactions.[3] This allows for the facile introduction of a wide variety of functional groups by reacting it with amines, thiols, phenols, and other nucleophiles.
Furthermore, the nitro group at the C6 position not only influences the electronic properties of the benzimidazole core but also serves as a synthetic handle for further transformations, such as reduction to an amine, enabling another vector for diversification. Derivatives synthesized from this building block have shown significant potential as antimicrobial agents against resistant bacterial strains and as potent anticancer agents.[4]
Synthetic Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title building block from 4-nitro-o-phenylenediamine and chloroacetic acid, adapted from established methods for similar benzimidazoles.[5]
Reaction Scheme: 4-nitro-o-phenylenediamine + Chloroacetic Acid --(4N HCl, Reflux)--> this compound
Materials:
-
4-nitro-o-phenylenediamine
-
Chloroacetic acid
-
4N Hydrochloric Acid (HCl)
-
Ammonium hydroxide solution (concentrated)
-
Methanol (for recrystallization)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, filtration apparatus, beakers, and pH paper.
Procedure:
-
In a 250 mL round-bottom flask, suspend 4-nitro-o-phenylenediamine (0.1 mol) and chloroacetic acid (0.2 mol) in 100 mL of 4N HCl.
-
Equip the flask with a reflux condenser and place it on a heating mantle.
-
Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the acidic solution by slowly adding concentrated ammonium hydroxide solution in an ice bath until the pH is approximately 7-8.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the dried solid from methanol to yield pure this compound.
Protocol 2: General Protocol for N-Substitution of this compound
This protocol details a general method for the synthesis of 2-((aryl/alkylamino)methyl)-6-nitro-1H-benzo[d]imidazole derivatives through nucleophilic substitution.[6]
Reaction Scheme: this compound + R-NH₂ --(KOH, KI, Ethanol, Reflux)--> 2-(((R)-amino)methyl)-6-nitro-1H-benzo[d]imidazole
Materials:
-
This compound (from Protocol 1)
-
Substituted primary or secondary amine (e.g., aniline, piperidine)
-
Potassium iodide (KI)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Standard reflux and filtration apparatus.
Procedure:
-
In a round-bottom flask, dissolve this compound (0.01 mol), the desired amine (0.01 mol), and a catalytic amount of KI (0.01 mol) in 50 mL of ethanol.
-
Heat the mixture under reflux for 6 hours.
-
After 6 hours, add a solution of KOH (0.01 mol) in 5 mL of water to the reaction mixture.
-
Continue stirring under reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature. A solid product will often precipitate.
-
Pour the mixture into 100 mL of ice-cold water to facilitate further precipitation.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture).
Data Presentation: Synthesis and Biological Activity
The following tables summarize quantitative data for derivatives synthesized from 6-nitro-1H-benzimidazole precursors, demonstrating the efficiency of the synthetic methods and the potent biological activity of the resulting compounds.
Table 1: Synthesis Yields of Substituted 6-Nitro-1H-benzimidazole Derivatives [4]
| Compound ID | R1 (at C2) | R2 (at N1) | Method | Time | Yield (%) |
| 4b | 4-Chlorophenyl | 2-Fluorobenzyl | Microwave | 30 min | 48 |
| 4k | 3,4-Dichlorophenyl | 2,4-Difluorobenzyl | Microwave | 30 min | 50 |
| 2d | 3,4-Dichlorophenyl | H | Reflux | 12 h | 91 |
| 2d | 3,4-Dichlorophenyl | H | Microwave | 15 min | 99 |
Data sourced from a study on N-substituted 6-nitro-1H-benzimidazole derivatives, illustrating the efficiency of microwave-assisted synthesis.[4]
Table 2: In Vitro Antimicrobial and Anticancer Activity of Selected Derivatives [4]
| Compound ID | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. C. albicans | IC₅₀ (µM) vs. A549 (Lung Cancer) | IC₅₀ (µM) vs. MCF-7 (Breast Cancer) |
| 4b | 4 | 32 | 3.54 | 4.31 |
| 4k | 2 | 8 | 2.15 | 1.84 |
| 2d | 8 | 64 | 4.28 | 3.19 |
| Ciprofloxacin | 8-16 | N/A | N/A | N/A |
| Fluconazole | N/A | 4-128 | N/A | N/A |
| Paclitaxel | N/A | N/A | 1.38 | 2.11 |
MIC: Minimum Inhibitory Concentration. IC₅₀: Half-maximal Inhibitory Concentration. Data shows potent activity, in some cases exceeding that of standard drugs.[4]
Visualizations
Experimental and Synthetic Workflow
The following diagram illustrates the logical workflow from the synthesis of the core building block to the evaluation of its derivatives.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for In Vitro Studies of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, and antiviral properties. The presence of substituents such as a chloromethyl group at the 2-position and a nitro group at the 6-position of the benzimidazole ring is anticipated to confer potent biological activity. This document provides detailed application notes and experimental protocols for the in vitro evaluation of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole and structurally related nitro- and chloro-substituted benzimidazoles. The information herein is collated from various studies on analogous compounds and is intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this class of molecules.
Data Presentation: In Vitro Anticancer Activity of Related Benzimidazole Derivatives
The following tables summarize the cytotoxic and enzyme inhibitory activities of various nitro- and chloro-substituted benzimidazole derivatives against several human cancer cell lines. It is important to note that this data is for structurally related compounds and should be used as a reference for designing experiments for this compound.
Table 1: Cytotoxicity of Nitro- and Chloro-Substituted Benzimidazole Derivatives against Human Cancer Cell Lines
| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | MTT | 0.028 | [1] |
| Bromo-derivative of a novel benzimidazole series | MCF-7 (Breast Adenocarcinoma) | MTT | 17.8 µg/mL | [2] |
| Bromo-derivative of a novel benzimidazole series | DU-145 (Prostate Carcinoma) | MTT | 10.2 µg/mL | [2] |
| Fluoro-substituted benzimidazole (ORT14) | Various cancer cell lines | MTT | Low µM range | [3] |
| Fluoro-substituted benzimidazole (ORT15) | Various cancer cell lines | MTT | Low µM range | [3] |
| Benzimidazole-Triazole derivative (4h) | A549 (Lung Carcinoma) | MTT | 4.56 | [4] |
Table 2: Enzyme Inhibitory Activity of Benzimidazole Derivatives
| Compound ID | Target Enzyme | Inhibition Assay | IC50 (µM) | Reference |
| 2-aryl-5(6)-nitro-1H-benzimidazole derivative (Compound 3) | Poly (ADP-ribose) polymerase (PARP) | Enzyme activity assay | 0.05 | [1] |
| Benzimidazole derivative (12b) | Human Topoisomerase I | DNA relaxation assay | 16 | [5] |
| Benzimidazole-Triazole derivative (4b) | DNA Topoisomerase I | DNA relaxation assay | 7.34 | [4] |
| 2,6-disubstituted 1H-benzimidazole (B1) | Dihydrofolate Reductase (DHFR) | Enzyme activity assay | ~7-23 | [6] |
Key Putative Mechanisms of Action and Signaling Pathways
Based on studies of structurally similar compounds, this compound may exert its anticancer effects through various mechanisms, including:
-
DNA Damage and Repair Inhibition: The chloromethyl group can act as an alkylating agent, causing DNA damage. The nitro group, upon bioreduction in hypoxic tumor environments, can form reactive species that also damage DNA. Furthermore, inhibition of DNA repair enzymes like Poly (ADP-ribose) polymerase (PARP) can enhance the cytotoxic effects of DNA damage.[1]
-
Topoisomerase I Inhibition: Benzimidazole derivatives have been shown to inhibit topoisomerase I, an enzyme crucial for relieving DNA torsional stress during replication and transcription. Inhibition of this enzyme leads to DNA strand breaks and apoptosis.[4][5]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a key enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides required for DNA replication. Inhibition of DHFR disrupts DNA synthesis and leads to cell death.[6]
-
Induction of Apoptosis and Cell Cycle Arrest: Many benzimidazole derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase, preventing cancer cell proliferation.[1][2]
Experimental Protocols
The following are detailed protocols for key in vitro experiments to evaluate the anticancer potential of this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the proliferation of cancer cells.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, DU-145)
-
Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to prepare a stock solution)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
Objective: To assess the inhibitory effect of the test compound on the catalytic activity of human topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)
-
This compound
-
Camptothecin (positive control)
-
Loading dye (e.g., 6X DNA loading dye)
-
Agarose gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and power supply
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing reaction buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and various concentrations of the test compound.
-
Enzyme Addition: Add human topoisomerase I (e.g., 1 unit) to initiate the reaction. The final reaction volume is typically 20 µL. Include a negative control (no enzyme) and a positive control (camptothecin).
-
Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding loading dye containing SDS.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the electrophoresis at a constant voltage until the dye front has migrated an adequate distance.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
-
Data Analysis: Analyze the conversion of supercoiled DNA to relaxed DNA. An effective inhibitor will prevent the relaxation of the supercoiled plasmid, resulting in a band pattern similar to the negative control.
Dihydrofolate Reductase (DHFR) Inhibition Assay
Objective: To determine the inhibitory activity of the test compound against dihydrofolate reductase.
Materials:
-
Human Dihydrofolate Reductase (DHFR) enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5)
-
This compound
-
Methotrexate (positive control)
-
UV-Vis spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, NADPH, and various concentrations of the test compound.
-
Enzyme Pre-incubation: Add DHFR enzyme to the mixture and pre-incubate for a few minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding the substrate, dihydrofolic acid.
-
Kinetic Measurement: Immediately monitor the decrease in absorbance at 340 nm for several minutes. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the kinetic curve. Determine the percentage of inhibition for each compound concentration relative to the uninhibited control. Calculate the IC50 value from a dose-response curve.
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate a putative signaling pathway and a general experimental workflow relevant to the in vitro studies of this compound.
Caption: Putative anticancer signaling pathways for benzimidazole derivatives.
Caption: General experimental workflow for in vitro cytotoxicity screening.
References
- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, Antimicrobial Evaluation and Molecular Docking of Some Potential 2,6-disubstituted 1H-Benzimidazoles; Non-Classical Antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete condensation of 4-nitro-o-phenylenediamine and chloroacetic acid. | • Ensure the reaction is heated to the appropriate temperature (e.g., reflux) to drive the condensation. • Consider using a microwave-assisted method, which has been shown to improve yields and significantly reduce reaction times in the synthesis of similar benzimidazole derivatives.[1][2][3] • Verify the purity of the starting materials. |
| Inefficient cyclization to form the benzimidazole ring. | • The use of an acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid, can facilitate the cyclization step. • Ensure anhydrous conditions, as water can interfere with the cyclization. | |
| Degradation of the product. | • The chloromethyl group can be reactive. Avoid excessively high temperatures or prolonged reaction times. • Purify the product promptly after the reaction is complete. | |
| Formation of Side Products/Impurities | Incomplete chlorination or over-chlorination. | • If using a two-step process (synthesis of the hydroxymethyl intermediate followed by chlorination), carefully control the stoichiometry of the chlorinating agent (e.g., thionyl chloride). • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Polymerization or side reactions of the starting materials. | • Ensure proper stoichiometry of the reactants. • Add the reagents in a controlled manner, potentially at a lower temperature, to manage the reaction exotherm. | |
| Difficulty in Product Purification | Product is insoluble or poorly soluble in common solvents. | • Test a range of solvents for recrystallization. Due to the nitro group and the imidazole ring, a polar aprotic solvent might be effective. • Column chromatography may be necessary. A silica gel column with a gradient elution of ethyl acetate in hexane is a common method for purifying benzimidazole derivatives.[4] |
| Product co-elutes with impurities. | • Adjust the solvent system for column chromatography. Adding a small amount of a more polar solvent like methanol might improve separation. • Consider a different purification technique, such as preparative TLC or HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common method involves the condensation and cyclization of 4-nitro-o-phenylenediamine with chloroacetic acid. This reaction is typically carried out in the presence of an acid catalyst, such as polyphosphoric acid, at elevated temperatures.
Q2: How can I improve the yield of the reaction?
A2: Several strategies can be employed to improve the yield:
-
Microwave-Assisted Synthesis: This technique has been shown to significantly increase yields and reduce reaction times for the synthesis of substituted benzimidazoles.[1][2][3]
-
Optimization of Reaction Conditions: Systematically varying the temperature, reaction time, and catalyst concentration can help identify the optimal conditions for your specific setup.
-
Purity of Starting Materials: Ensure that the 4-nitro-o-phenylenediamine and chloroacetic acid are of high purity, as impurities can lead to side reactions and lower yields.
-
Anhydrous Conditions: Water can interfere with the cyclization step. Conducting the reaction under a dry atmosphere (e.g., using a drying tube or an inert gas) can be beneficial.
Q3: What are the key safety precautions to take during this synthesis?
A3:
-
Handling of Reagents: Chloroacetic acid is corrosive and toxic. Thionyl chloride (if used for chlorination) is highly corrosive and reacts violently with water. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Reaction Monitoring: The reaction may be exothermic. Monitor the temperature and control the rate of addition of reagents to prevent the reaction from becoming uncontrollable.
-
Product Handling: The final product is a nitro-containing compound and a potential alkylating agent, so it should be handled with care.
Q4: What analytical techniques are suitable for characterizing the final product?
A4: The structure and purity of this compound can be confirmed using:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify functional groups such as N-H, C=N, and NO₂.
-
Melting Point Analysis: To assess the purity of the compound.
Experimental Protocols
Protocol 1: One-Pot Synthesis using Polyphosphoric Acid (PPA)
-
In a round-bottom flask, add 4-nitro-o-phenylenediamine (1 equivalent) and chloroacetic acid (1.1 equivalents).
-
Carefully add polyphosphoric acid (PPA) as the solvent and catalyst (a sufficient amount to ensure stirring).
-
Heat the mixture at 120-140°C for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker of ice-cold water with vigorous stirring.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
-
Filter the precipitate, wash it with cold water, and dry it under a vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture or ethyl acetate) to obtain the purified this compound.
Protocol 2: Microwave-Assisted Synthesis
-
In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine (1 equivalent), chloroacetic acid (1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid.
-
Add a minimal amount of a high-boiling point solvent like N,N-dimethylformamide (DMF).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable temperature (e.g., 150°C) for 10-20 minutes.
-
After cooling, pour the reaction mixture into water to precipitate the product.
-
Filter, wash, and dry the precipitate as described in Protocol 1.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting the synthesis.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
common side products in the synthesis of 2-(chloromethyl)benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(chloromethyl)benzimidazoles.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-(chloromethyl)benzimidazoles, focusing on the identification and mitigation of common side products.
Problem 1: Low Yield and Formation of an Insoluble, Resinous Precipitate
Question: My reaction has produced a low yield of the desired 2-(chloromethyl)benzimidazole, and I have a significant amount of a solid that is insoluble in common organic solvents like ethanol and acetone. What is this side product and how can I avoid it?
Answer: The insoluble, resinous material is likely a polymer or oligomer of 2-(chloromethyl)benzimidazole.[1] This is the most common and significant side product in this synthesis. It forms through self-polymerization, where the reactive chloromethyl group of one molecule reacts with the nitrogen of the imidazole ring of another.
Mitigation Strategies:
-
Control Reaction Temperature: Overheating or prolonged reaction times at high temperatures can promote self-polymerization. Maintain a reflux temperature between 100-120°C and monitor the reaction progress to avoid unnecessary heating.[1]
-
Optimize Reaction Time: A prolonged reaction time can lead to increased polymer formation. A typical reflux time is between 3-6 hours.[1]
-
Proper Work-up: Promptly pouring the reaction mixture into cold water (0-10°C) after reflux helps to quench the reaction and precipitate the product before significant polymerization can occur at intermediate temperatures.[1]
-
pH Control During Work-up: Careful neutralization with a weak base, such as dilute ammonia, to a pH of 8-9 is crucial.[1] Strongly basic conditions or localized high pH can also promote side reactions.
Problem 2: Product Purity Issues and Presence of an Unexpected Hydroxylated Impurity
Question: My final product shows an impurity with a molecular weight corresponding to the replacement of the chlorine atom with a hydroxyl group. How is this formed and how can it be prevented?
Answer: This impurity is likely 2-(hydroxymethyl)benzimidazole, the hydrolysis product of 2-(chloromethyl)benzimidazole. The chloromethyl group is susceptible to nucleophilic substitution by water, especially during the work-up procedure.
Mitigation Strategies:
-
Anhydrous Conditions: While the initial reaction is typically carried out in aqueous HCl, minimizing the presence of excess water during work-up and purification is beneficial.
-
Temperature Control During Work-up: Perform the neutralization and filtration steps at low temperatures (0-10°C) to reduce the rate of hydrolysis.[1]
-
Prompt Isolation: After precipitation, filter the product promptly and dry it thoroughly to minimize contact time with water.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of 2-(chloromethyl)benzimidazoles?
A1: The most common side products are:
-
Polymers/Oligomers: Formed by self-condensation of the 2-(chloromethyl)benzimidazole molecules.[1] This is often observed as a resinous, insoluble solid.
-
2-(Hydroxymethyl)benzimidazole: The hydrolysis product of the desired compound.
-
Unreacted Starting Materials: Residual o-phenylenediamine and chloroacetic acid may be present if the reaction does not go to completion.
Q2: What is the general reaction mechanism for the formation of 2-(chloromethyl)benzimidazole?
A2: The synthesis is typically a condensation reaction between o-phenylenediamine and chloroacetic acid in the presence of a strong acid, such as hydrochloric acid. The acid catalyzes the cyclization to form the benzimidazole ring.
Q3: How can I purify the crude 2-(chloromethyl)benzimidazole?
A3: If the optimized synthesis protocol is followed, the crude product can be of high purity (up to 96%).[1] Recrystallization from a suitable solvent, such as an ethanol/water mixture, can be used for further purification. However, care must be taken to avoid prolonged heating during recrystallization to prevent polymerization.
Data Presentation
Table 1: Optimized Reaction Parameters for High-Yield Synthesis of 2-(Chloromethyl)benzimidazole
| Parameter | Recommended Value/Condition | Rationale |
| Reactant Molar Ratio | o-phenylenediamine : chloroacetic acid = 1 : 1.2 to 1 : 1.5 | An excess of chloroacetic acid helps to drive the reaction to completion.[1] |
| Solvent/Catalyst | 4M Hydrochloric Acid | Acts as both a solvent and a catalyst for the cyclization reaction.[1] |
| Initial Stirring | 3-6 hours at room temperature | Allows for the initial reaction between the amine and carboxylic acid.[1] |
| Reflux Temperature | 100-120°C | Sufficient energy for cyclization without excessive side product formation.[1] |
| Reflux Time | 3-6 hours | Optimal time to achieve high conversion without significant polymerization.[1] |
| Work-up: Quenching | Pouring into cold water (0-10°C) | Rapidly cools the reaction and precipitates the product, minimizing side reactions.[1] |
| Work-up: Neutralization | Adjust to pH 8-9 with dilute ammonia | Precipitates the final product in its free base form.[1] |
| Expected Yield | 87-93% | Following these optimized conditions can lead to high yields of the desired product.[1] |
Experimental Protocols
High-Yield Synthesis of 2-(Chloromethyl)benzimidazole
This protocol is adapted from a high-yield procedure.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-phenylenediamine and chloroacetic acid in a molar ratio of 1:1.2 to 1:1.5.
-
Acid Addition: Add 4M hydrochloric acid to the flask to act as the solvent and catalyst.
-
Initial Stirring: Stir the mixture at room temperature for 3-6 hours.
-
Reflux: Heat the reaction mixture to reflux (100-120°C) and maintain for 3-6 hours.
-
Quenching and Precipitation: After the reflux period, cool the mixture and pour it into a beaker containing ice-cold water (0-10°C) under vigorous stirring.
-
Neutralization: Slowly add a dilute solution of ammonia (6-10M) to the mixture with continuous stirring until the pH reaches 8-9. A precipitate will form.
-
Isolation and Drying: Filter the precipitate by suction filtration, wash it with cold water, and dry it to obtain the crude 2-(chloromethyl)benzimidazole.
Visualizations
Caption: Synthesis of 2-(chloromethyl)benzimidazole.
References
Technical Support Center: Purification of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole.
Frequently Asked Questions (FAQs)
Q1: What is the typical synthesis method for this compound?
A1: The most common synthetic route is the Phillips-Ladenburg reaction. This involves the condensation of 4-nitro-o-phenylenediamine with chloroacetic acid in the presence of a strong mineral acid, such as hydrochloric acid, under reflux conditions. The reaction is typically followed by neutralization to precipitate the crude product.
Q2: What are the main challenges in purifying this compound?
A2: The primary challenges in purifying this compound stem from its reactive nature and the potential for side product formation during synthesis. The key difficulties include:
-
Presence of colored impurities: The crude product is often a colored solid, indicating the presence of impurities that need to be removed.
-
Hydrolysis of the chloromethyl group: The 2-chloromethyl group is susceptible to hydrolysis, especially in the presence of moisture or nucleophilic solvents, leading to the formation of the corresponding hydroxymethyl derivative.
-
Formation of dimers or polymers: The reactive nature of the chloromethyl group can lead to self-condensation or reaction with other nucleophilic species present in the reaction mixture.
-
Co-precipitation of starting materials: Unreacted 4-nitro-o-phenylenediamine may co-precipitate with the product upon neutralization.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: Due to its reactivity, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and other degradation reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Problem 1: Low Yield of Purified Product
| Possible Cause | Troubleshooting Step |
| Incomplete precipitation | After neutralization of the reaction mixture, ensure the pH is optimal for complete precipitation. Cool the mixture in an ice bath to further decrease the solubility of the product. |
| Loss of product during washing | Use minimal amounts of cold, non-polar solvents (e.g., cold water or hexane) to wash the crude product to remove acid residues without dissolving a significant amount of the desired compound. |
| Product remains in the mother liquor | Extract the aqueous mother liquor with an appropriate organic solvent, such as ethyl acetate, to recover any dissolved product. |
| Degradation during purification | Avoid prolonged exposure to high temperatures and protic or nucleophilic solvents. Use anhydrous solvents for chromatography and recrystallization whenever possible. |
Problem 2: Persistent Colored Impurities
| Possible Cause | Troubleshooting Step |
| Formation of polymeric byproducts | These are often highly colored and can be difficult to remove by recrystallization alone. Column chromatography is generally more effective. |
| Oxidation of starting materials or product | Perform the synthesis and purification under an inert atmosphere to minimize oxidation. The use of antioxidants during the reaction can also be considered. |
| Trapped solvent or starting materials | Ensure the crude product is thoroughly dried before attempting further purification. A slurry wash with a non-polar solvent can help remove some trapped impurities. |
Problem 3: Product Contamination with Starting Material (4-nitro-o-phenylenediamine)
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC). If necessary, increase the reaction time or temperature. |
| Similar solubility profiles | Recrystallization may not be effective if the starting material has similar solubility to the product in the chosen solvent. Column chromatography with a carefully selected eluent system is the preferred method for separation. |
Problem 4: Formation of Hydrolysis Byproduct (2-(Hydroxymethyl)-6-nitro-1H-benzo[D]imidazole)
| Possible Cause | Troubleshooting Step |
| Presence of water during workup or purification | Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. |
| Use of protic solvents for chromatography or recrystallization | Opt for aprotic solvents for purification. If a protic solvent must be used, minimize the contact time and temperature. |
Experimental Protocols
General Synthesis Protocol
A mixture of 4-nitro-o-phenylenediamine and a slight excess of chloroacetic acid is refluxed in 4-5 M hydrochloric acid for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and carefully neutralized with a base (e.g., ammonia or sodium bicarbonate solution) to precipitate the crude product. The solid is then collected by filtration, washed with cold water, and dried.
Purification by Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).
-
Eluent System: A gradient of ethyl acetate in hexane is commonly used. A typical starting point is 10-20% ethyl acetate in hexane, gradually increasing the polarity to elute the desired product.
-
Procedure:
-
Prepare a slurry of silica gel in the initial eluent and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Purification by Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. Common solvents for benzimidazole derivatives include ethanol, methanol, ethyl acetate, and mixtures such as ethyl acetate/hexane or chloroform/methanol. A solvent screen is recommended to find the optimal system.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If colored impurities persist, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Quantitative Data Summary
| Purification Method | Typical Yield Range | Typical Purity Range | Reference Compound |
| Column Chromatography | 50-80% | >98% (by HPLC) | Substituted 2-chloromethyl benzimidazoles |
| Recrystallization | 40-70% | >95% (by HPLC) | Nitro-substituted benzimidazoles |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
removing colored impurities from benzimidazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to colored impurities in benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of colored impurities in benzimidazole synthesis?
Colored impurities in benzimidazole synthesis often arise from the oxidation of starting materials, particularly o-phenylenediamine, which can lead to highly colored byproducts that are challenging to remove.[1] Side reactions, such as the formation of Schiff base intermediates that do not fully cyclize, and the presence of residual starting materials or reagents can also contribute to discoloration.[1]
Q2: How can I prevent the formation of colored impurities during the reaction?
To minimize the formation of colored impurities, it is recommended to:
-
Use an inert atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of sensitive reagents like o-phenylenediamine.[1]
-
Purify starting materials: If the purity of your starting materials is questionable, consider purifying them before use to remove any existing impurities that could contribute to color formation.[1]
-
Use specific reagents: The use of o-phenylenediamine dihydrochloride has been shown to reduce colored impurities and allow for more homogenous mixing.[2]
Q3: What are the most common methods for removing colored impurities after the synthesis is complete?
The most common and effective methods for removing colored impurities from crude benzimidazole products are:
-
Activated Carbon (Charcoal) Treatment: This is a widely used technique to adsorb colored impurities.[3][4]
-
Recrystallization: Crystallizing the crude product from a suitable solvent or solvent mixture can effectively separate the desired benzimidazole from colored impurities.[1]
-
Column Chromatography: This technique is useful for separating compounds with different polarities and can be optimized to remove colored byproducts.[1][5]
-
Acid-Base Extraction: Since benzimidazoles possess a basic nitrogen atom, this method can be used to separate them from non-basic impurities.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter with colored impurities during your benzimidazole synthesis experiments.
Issue 1: My crude product is a dark-colored oil or solid.
-
Possible Cause: Oxidation of the o-phenylenediamine starting material is a likely cause of the dark color.[1]
-
Recommended Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable organic solvent and treat it with activated carbon.[1][4]
-
Column Chromatography: If the product is an oil, column chromatography is the most common method for purification.[1] You may need to screen several solvent systems to find one that provides good separation.[1]
-
Issue 2: My purified benzimidazole is still yellow or brown after initial purification.
-
Possible Cause: Persistent colored impurities may be co-eluting with your product during chromatography or co-crystallizing during recrystallization.
-
Recommended Solutions:
-
Optimize Purification:
-
Chemical Treatment:
-
Potassium Permanganate Treatment: For stubborn discoloration, a potassium permanganate solution can be used to oxidize the colored impurities, followed by quenching with sodium bisulfite.[3]
-
-
Experimental Protocols
Protocol 1: Activated Carbon Treatment for Decolorization
-
Dissolution: Dissolve the crude benzimidazole product in a suitable organic solvent (e.g., chloroform, ethyl acetate, methanol).[4] Ensure the compound is completely dissolved.[4]
-
Addition of Activated Carbon: Add a small amount of activated carbon (charcoal) to the solution. A general starting point is 1-2% by weight relative to the crude product. Avoid adding an excessive amount, as it can adsorb the desired product.[3]
-
Heating and Stirring: Gently heat the solution and stir for 5-15 minutes.[3]
-
Hot Filtration: While the solution is still hot, filter it through a fluted filter paper or a pad of celite to remove the activated carbon.[4]
-
Crystallization/Solvent Removal: Allow the filtrate to cool for crystallization or remove the solvent under reduced pressure to obtain the decolorized product.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase Selection: Silica gel is the most common stationary phase for the purification of benzimidazole derivatives.[5]
-
Mobile Phase Selection: A common mobile phase is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and carefully pack the column.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column. Dry loading (adsorbing the sample onto a small amount of silica gel) can also be effective.[8]
-
Elution: Begin elution with the less polar mobile phase and gradually increase the polarity (gradient elution) to elute the compounds from the column.[5]
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure, colorless product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of Purification Methods for Removing Colored Impurities
| Purification Method | Principle of Separation | Advantages | Disadvantages | Typical Purity Achieved |
| Activated Carbon Treatment | Adsorption of colored impurities onto the surface of activated carbon. | Simple, fast, and effective for many common colored impurities.[3][4] | Can lead to product loss due to adsorption.[3] May not remove all types of impurities. | High (when used with another method) |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent. | Can yield very pure crystalline product. Scalable. | Requires finding a suitable solvent. Can have lower recovery.[3] | >98% |
| Column Chromatography | Differential partitioning of compounds between a stationary and a mobile phase.[5] | Highly versatile, can separate complex mixtures.[1] | Can be time-consuming and require significant solvent volumes. Some compounds may degrade on silica gel.[3] | >99% |
| Acid-Base Extraction | Exploits the basic nature of the benzimidazole ring to separate it from non-basic impurities.[1] | Good for removing non-basic impurities. Can be performed on a large scale. | Only effective for removing non-basic impurities. Requires use of acids and bases. | Moderate to High |
Visualizations
Caption: Workflow for removing colored impurities using activated carbon.
Caption: Troubleshooting logic for addressing colored impurities.
References
optimizing reaction conditions for benzimidazole synthesis (catalyst, solvent, temperature)
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols. Here you will find answers to frequently asked questions and detailed guides to overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzimidazoles?
A1: The most prevalent methods involve the condensation of an o-phenylenediamine with either a carboxylic acid (or its derivative) in the Phillips-Ladenburg reaction or an aldehyde in the Weidenhagen reaction.[1][2] Modern approaches frequently employ catalysts to enhance yields and soften reaction conditions, with a growing emphasis on green chemistry principles to minimize environmental impact.[1][3][4]
Q2: My reaction yield is consistently low. What are the primary parameters I should investigate?
A2: Low yields are a frequent challenge. The first parameters to optimize are typically the choice of catalyst and solvent.[2][5] Reaction temperature and duration are also critical factors.[2] For example, screening different solvents can significantly impact outcomes; polar solvents like methanol and ethanol have demonstrated high yields in certain catalytic systems.[2][6] Without a catalyst, conversion rates can be low and reaction times significantly longer.[2]
Q3: How do I select the appropriate catalyst for my synthesis?
A3: Catalyst selection is contingent on your specific substrates and desired reaction conditions (e.g., temperature, solvent).[2] A broad range of options exists, from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts such as cobalt complexes and gold nanoparticles.[2][7] For greener approaches, heterogeneous catalysts like MgO@DFNS are advantageous due to their easy recovery.[2]
Q4: I am observing a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve the selectivity?
A4: Achieving selectivity is a known challenge, particularly when using aldehydes. The choice of catalyst and the electronic properties of the aldehyde are crucial. For instance, Erbium(III) triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted products with electron-rich aldehydes.[2] Controlling the stoichiometry, often by using a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde, can favor the formation of the 2-substituted product.[5]
Q5: What are the advantages of using microwave or ultrasound-assisted synthesis?
A5: Microwave and ultrasound assistance can significantly improve reaction efficiency by reducing reaction times, often from hours to minutes.[1][7] These methods can also lead to higher yields and are considered environmentally friendly "green" techniques.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of substituted benzimidazoles, offering potential causes and recommended solutions.
Problem 1: Low or No Product Yield
| Possible Causes | Recommended Solutions |
| Inefficient Catalyst: The catalyst may be inactive, or the loading may be insufficient.[5] | Catalyst Screening: Test a range of catalysts (e.g., acidic, metal-based, heterogeneous). Optimize catalyst loading; an increase may improve yield, but an excess can cause side reactions.[5] |
| Incorrect Solvent: The chosen solvent may not be optimal for the reaction.[5] | Solvent Screen: Perform a solvent screen with solvents of varying polarity (e.g., Methanol, Ethanol, Acetonitrile, DMF, CHCl₃).[2][8] |
| Suboptimal Temperature: The reaction may require heating or is sensitive to high temperatures. | Temperature Optimization: Run the reaction at different temperatures (e.g., room temperature, 60 °C, 100 °C) and monitor the progress to find the optimal condition.[9][10] |
| Insufficient Reaction Time: The reaction may not have reached completion. | Time Course Study: Monitor the reaction progress over time using Thin Layer Chromatography (TLC) to determine the optimal duration.[1][5] |
| Poor Quality Starting Materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can inhibit the reaction.[5] | Purify Starting Materials: If the purity of starting materials is questionable, purify them before use. Using o-phenylenediamine dihydrochloride can sometimes reduce colored impurities.[7] |
Problem 2: Formation of Multiple Products/Side Products
| Possible Causes | Recommended Solutions |
| Formation of 1,2-disubstituted Benzimidazoles: A common side product is the 1,2-disubstituted benzimidazole.[5] | Control Stoichiometry: Use a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde to favor the 2-substituted product.[5] |
| N-Alkylation: The presence of alkylating agents can lead to N-alkylation of the benzimidazole ring.[5] | Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents like toluene may favor the 2-substituted product.[5] |
| Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, leading to colored impurities.[5] | Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[5] |
Problem 3: Difficulty in Product Purification
| Possible Causes | Recommended Solutions |
| Similar Polarity of Product and Impurities: The desired product and byproducts may have similar polarities, making chromatographic separation difficult.[5] | Recrystallization: Attempt purification by recrystallization from a suitable solvent system. |
| Product is Difficult to Separate from the Catalyst: Homogeneous catalysts can be challenging to remove. | Use Heterogeneous Catalyst: Employ a heterogeneous or recyclable catalyst (e.g., supported nanoparticles, MgO@DFNS) for easy filtration and recovery.[2] |
| Formation of Colored Impurities: Oxidation of starting materials can lead to discoloration of the final product. | Charcoal Treatment: Use activated charcoal during recrystallization to remove colored impurities.[11] |
Quantitative Data Summary
The following tables summarize the effects of different catalysts, solvents, and temperatures on the yield of benzimidazole synthesis.
Table 1: Effect of Different Catalysts on Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| NH₄Cl (4 mmol) | o-phenylenediamine, Benzaldehyde | CHCl₃ | Room Temp. | 4 h | 92 | [8] |
| NH₄Br (4 mmol) | o-phenylenediamine, Benzaldehyde | CHCl₃ | Room Temp. | 4 h | 86 | [8] |
| NH₄F (5 mmol) | o-phenylenediamine, Benzaldehyde | CHCl₃ | Room Temp. | 5 h | 72 | [8] |
| Cobalt (II) acetylacetonate | o-phenylenediamine, Benzaldehyde | Methanol | Room Temp. | 4 h | 97 | [6] |
| MgO@DFNS (10 wt%) | o-phenylenediamine, Benzaldehyde | Ethanol | Room Temp. | 4 h | - | [2] |
| Er(OTf)₃ (1% mol) | N-phenyl-o-phenylenediamine, Benzaldehyde | Ethyl lactate | 100 | 120 min | 15.3 | [9] |
| Er(OTf)₃ (1% mol) | N-phenyl-o-phenylenediamine, Benzaldehyde | Water | 100 | 120 min | 89.7 | [9] |
Table 2: Effect of Different Solvents on Benzimidazole Synthesis
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Cobalt (II) acetylacetonate | o-phenylenediamine, Benzaldehyde | Methanol | Room Temp. | 4 h | 97 | [6] |
| Cobalt (II) acetylacetonate | o-phenylenediamine, Benzaldehyde | Ethanol | Room Temp. | 4 h | - | [6] |
| NH₄Cl | o-phenylenediamine, Benzaldehyde | CHCl₃ | Room Temp. | 4 h | 40 | [8] |
| NH₄Cl | o-phenylenediamine, Benzaldehyde | CH₃CN | Room Temp. | - | - | [8] |
| NH₄Cl | o-phenylenediamine, Benzaldehyde | MeOH | Room Temp. | - | - | [8] |
| NH₄Cl | o-phenylenediamine, Benzaldehyde | DMF | Room Temp. | - | - | [8] |
| FeCl₃/Al₂O₃ | o-phenylenediamine, Aromatic aldehyde | DMF | 25 | - | - | [12] |
Experimental Protocols
Protocol 1: Conventional Synthesis using Formic Acid
This protocol describes the synthesis of benzimidazole from o-phenylenediamine and formic acid.
-
In a 500-mL round-bottomed flask, combine 54 g (0.5 mole) of o-phenylenediamine with 32 mL (34.6 g) of 90% formic acid (0.75 mole).[11]
-
Heat the mixture in a water bath at 100°C for two hours.[11]
-
After cooling, slowly add a 10% sodium hydroxide solution while swirling the flask until the mixture is just alkaline to litmus paper.[11]
-
Collect the crude benzimidazole by suction filtration and wash it with about 50 mL of cold water.[11]
-
For purification, dissolve the crude product in 750 mL of boiling water.[11]
-
Add approximately 2 g of decolorizing carbon (Norite) and digest for fifteen minutes.[11]
-
Filter the hot solution rapidly through a pre-heated filter.[11]
-
Cool the filtrate to 10-15°C to crystallize the benzimidazole.[11]
-
Collect the white product by filtration, wash with 50 mL of cold water, and dry at 100°C.[11]
Protocol 2: Ammonium Chloride Catalyzed Synthesis
This protocol details the synthesis of 2-phenyl-1H-benzo[d]imidazole using ammonium chloride as a catalyst.
-
To a stirred solution of 1,2-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in 5 mL of CHCl₃, add benzaldehyde (1 mmol).[8]
-
Continue stirring the mixture at room temperature for four hours.[8]
-
Monitor the reaction completion by TLC (eluent: Hexane/ethyl acetate 30/70).[8]
-
After completion, remove the solvent under reduced pressure.[8]
-
Extract the product with ethyl acetate (20 mL) and wash the organic layer with water (10 mL).[8]
-
Separate the layers and dry the organic layer over anhydrous sodium sulfate.[8]
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography.[8]
Protocol 3: Microwave-Assisted Synthesis
This protocol provides a general procedure for the microwave-assisted synthesis of benzimidazole derivatives.
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and the catalyst, if required.[1]
-
For solvent-free conditions, proceed without solvent. For solvent-based reactions, add a minimal amount of a high-boiling point solvent (e.g., ethylene glycol, DMF).[1]
-
Seal the vessel and place it in a microwave reactor.[1]
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).[1]
-
After irradiation, cool the vessel to room temperature.[1]
-
Perform the work-up as described in the corresponding conventional synthesis protocol (e.g., neutralization, precipitation, filtration).[1]
-
Purify the product by recrystallization.[1]
Visualizations
General Benzimidazole Synthesis Workflow
Caption: General workflow for benzimidazole synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. benchchem.com [benchchem.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Benzimidazole synthesis [organic-chemistry.org]
- 8. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
troubleshooting guide for the synthesis of substituted benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-substituted benzimidazoles?
A1: The most prevalent method is the Phillips-Ladenburg synthesis, which involves the condensation reaction of an o-phenylenediamine with a carboxylic acid or its derivative (like an aldehyde)[1][2][3]. This reaction is typically heated, often in the presence of an acid catalyst[1]. Modern variations of this method utilize a wide range of catalysts and reaction conditions, including microwave irradiation and green chemistry approaches, to improve yields and reduce reaction times[1][4][5][6].
Q2: Why is o-phenylenediamine prone to oxidation and what can be done to prevent it?
A2: o-Phenylenediamine is susceptible to oxidation due to the presence of two electron-donating amino groups on the benzene ring, which makes it easily oxidized by air. This oxidation can lead to the formation of colored impurities that can be difficult to remove from the final product. To minimize oxidation, it is recommended to run the reaction under an inert atmosphere, such as nitrogen or argon[7]. Using fresh, high-purity o-phenylenediamine is also crucial.
Q3: What role does a catalyst play in benzimidazole synthesis?
A3: Catalysts in benzimidazole synthesis, typically Lewis or Brønsted acids, activate the carbonyl group of the aldehyde or carboxylic acid, making it more electrophilic and facilitating the nucleophilic attack by the amino group of o-phenylenediamine. This accelerates the initial condensation and subsequent cyclization steps, leading to the formation of the benzimidazole ring[8][9][10]. A wide variety of catalysts have been successfully employed, including mineral acids, p-toluenesulfonic acid (p-TSOH), metal catalysts, and ionic liquids[8].
Q4: Can I synthesize 1,2-disubstituted benzimidazoles in a one-pot reaction?
A4: Yes, one-pot synthesis of 1,2-disubstituted benzimidazoles is possible. These methods often involve the reaction of o-phenylenediamine with two equivalents of an aldehyde or a sequential reaction where an alkylating agent is added after the formation of the 2-substituted benzimidazole intermediate. The choice of solvent and catalyst can influence the selectivity towards the 1,2-disubstituted product[7].
Troubleshooting Guides
Problem 1: Low or No Product Yield
Q: I am getting a very low yield or no product at all. What are the potential causes and solutions?
A: Low or no yield is a common issue that can stem from several factors related to reaction conditions, starting materials, or the catalyst.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The reaction may be too cold to proceed efficiently or too hot, causing decomposition. Experiment with a range of temperatures. While some syntheses work at room temperature, many require heating to proceed at an adequate rate. |
| Incorrect Solvent | The solvent choice significantly impacts reaction rate and yield. Perform a solvent screen using common solvents like ethanol, methanol, acetonitrile, or water to find the optimal medium for your specific substrates. |
| Poor Quality Starting Materials | Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction. Ensure the purity of your starting materials. If necessary, purify them by recrystallization or distillation before use. |
| Inefficient or Inactive Catalyst | The catalyst may be inactive or used in an insufficient amount. Ensure your catalyst is from a reliable source and is active. Optimize the catalyst loading; increasing the amount can sometimes improve yields, but be aware that excess catalyst can also promote side reactions. |
| Incomplete Reaction | The reaction may not have run long enough. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and ensure the disappearance of starting materials. |
Problem 2: Formation of Multiple Products / Side Reactions
Q: My reaction is producing multiple spots on TLC, indicating side products. What are the common side reactions and how can I minimize them?
A: The formation of multiple products is often due to side reactions like over-alkylation, oxidation, or incomplete cyclization.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Formation of 1,2-disubstituted Benzimidazole | This common side product arises from the reaction of two aldehyde molecules with one o-phenylenediamine molecule. To favor the desired 2-substituted product, use a 1:1 stoichiometry or a slight excess of o-phenylenediamine. Solvent choice can also influence selectivity; non-polar solvents may favor the 2-substituted product. |
| N-Alkylation | If alkylating agents are present or formed in situ, N-alkylation of the benzimidazole ring can occur, leading to undesired products. Ensure your reagents and solvents are free from potential alkylating contaminants. |
| Stable Schiff Base Intermediate | The intermediate Schiff base may not fully cyclize to the benzimidazole under the given conditions. Adjusting the reaction temperature or changing the catalyst might be necessary to promote the final cyclization step. |
| Oxidation of o-Phenylenediamine | The starting material is prone to oxidation, which can introduce colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can effectively prevent this side reaction[7]. |
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my crude product. What purification strategies are effective for substituted benzimidazoles?
A: Purification can be challenging, especially when the product and impurities have similar polarities or when colored impurities are present.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solution |
| Similar Polarity of Product and Impurities | When the desired product and byproducts have similar polarities, separation by standard column chromatography is difficult. Try varying the eluent system for column chromatography or consider recrystallization from a suitable solvent system. |
| Presence of Colored Impurities | Highly colored impurities, often from the oxidation of starting materials, can persist through purification. Treat a solution of the crude product with activated carbon. The carbon will adsorb the colored impurities, which can then be removed by filtration before final crystallization or chromatography. |
| Basic and Non-Basic Impurities | Benzimidazoles possess a basic nitrogen atom, which can be exploited for purification. An acid-base extraction is a powerful technique to separate the benzimidazole product from non-basic impurities. See the detailed protocol below. |
Problem 4: Ambiguous Product Characterization by ¹H NMR
Q: The ¹H NMR spectrum of my product is complex or ambiguous. How can I confidently characterize my substituted benzimidazole?
A: ¹H NMR is a primary tool for characterizing benzimidazoles, but spectra can sometimes be tricky to interpret.
Key ¹H NMR Features & Interpretation Tips:
| Proton Type | Typical Chemical Shift (δ) & Notes |
| N-H Proton | Typically appears as a broad singlet far downfield, often between 12.0 and 13.6 ppm (in DMSO-d₆)[11]. Its broadness is due to quadrupole broadening from the adjacent nitrogen and chemical exchange[11]. This signal is a key indicator of the benzimidazole ring. |
| Aromatic Protons | Protons on the benzimidazole's benzene ring usually resonate between 7.0 and 8.3 ppm[11]. The substitution pattern on this ring can be determined by analyzing the coupling constants (J values) between adjacent protons[11]. |
| Substituent Protons | The chemical shifts of protons on the substituent at the 2-position will depend on their specific electronic environment[11]. For example, methyl protons will be upfield, while protons on an aromatic substituent will appear in the aromatic region. |
| Tautomerism | In asymmetrically substituted benzimidazoles, tautomerism can lead to the broadening or averaging of signals in NMR spectra, particularly for the carbons C4/C7 in ¹³C NMR[12][13]. Using a highly polar solvent like HMPA-d₈ can sometimes slow the equilibrium exchange enough to observe distinct signals for the tautomers[12]. |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted Benzimidazoles
This procedure is a general guideline for the condensation of o-phenylenediamine with an aldehyde.
-
To a round-bottom flask containing a solution of o-phenylenediamine (1.0 mmol) in a suitable solvent (e.g., 5-10 mL of ethanol), add the aldehyde (1.0 mmol).
-
Add the selected catalyst (e.g., 10 mol% p-TSOH) to the mixture[8].
-
Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the substrates).
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid product by filtration and wash it with a small amount of cold solvent[7].
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Protocol 2: Monitoring Reaction Progress by TLC
Thin Layer Chromatography (TLC) is essential for determining reaction completion.
-
Prepare a TLC plate with spots for the starting o-phenylenediamine, the aldehyde, and the reaction mixture.
-
Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate) for spotting.
-
Develop the TLC plate in an appropriate eluent system (e.g., a mixture of ethyl acetate and hexane).
-
Visualize the developed plate under a UV lamp.
-
The reaction is considered complete when the spots corresponding to the starting materials have disappeared and a new spot, corresponding to the product, has appeared and its intensity is no longer increasing[7].
Protocol 3: Purification by Acid-Base Extraction
This method is effective for separating the basic benzimidazole product from neutral or acidic impurities.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Transfer the solution to a separatory funnel and extract with an acidic aqueous solution (e.g., 1M HCl). The basic benzimidazole will move into the aqueous layer as its protonated salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Carefully neutralize the acidic aqueous layer by slowly adding a base (e.g., saturated sodium bicarbonate or 1M NaOH) until the benzimidazole product precipitates out.
-
Collect the purified solid product by filtration, wash with cold water, and dry thoroughly[7].
Visual Guides
References
- 1. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst | Semantic Scholar [semanticscholar.org]
- 9. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 10. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
stability issues of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole in solution. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Question: I am observing a rapid loss of my this compound in aqueous buffers. What could be the cause and how can I mitigate this?
Answer:
Rapid degradation in aqueous media is a known issue with this compound, primarily due to the high reactivity of the 2-chloromethyl group, which is susceptible to hydrolysis. The stability is also significantly influenced by the pH of the solution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Hydrolysis of the Chloromethyl Group | The benzylic chloride is highly reactive and can be displaced by water (a nucleophile) to form the corresponding hydroxymethyl derivative. This reaction is often accelerated at neutral to alkaline pH. To minimize hydrolysis, prepare fresh solutions and use them immediately. If storage is necessary, store at low temperatures (2-8°C or -20°C) for short periods.[1] |
| pH-Dependent Instability | Benzimidazole derivatives can exhibit pH-dependent stability.[2][3] It is crucial to determine the optimal pH for your experiments where the compound shows maximum stability. It is advisable to conduct a pH-stability profile study. Generally, slightly acidic conditions may be preferable to neutral or alkaline conditions to slow down the hydrolysis of the chloromethyl group. |
| Buffer Nucleophilicity | Certain buffer components (e.g., phosphate, citrate) can act as nucleophiles and react with the chloromethyl group, leading to the formation of adducts. If you suspect buffer interference, consider using buffers with non-nucleophilic components. |
A logical workflow for troubleshooting this issue is as follows:
Caption: Troubleshooting workflow for rapid degradation.
Issue 2: Appearance of Unknown Peaks in HPLC Analysis Over Time
Question: When I re-analyze my solution of this compound after some time, I see new peaks in the chromatogram. What are these and how can I prevent their formation?
Answer:
The appearance of new peaks indicates the formation of degradation products. The primary degradation pathways for this molecule are hydrolysis and potentially photodegradation.
Potential Degradation Products and Prevention:
| Degradation Pathway | Potential Product | Prevention Strategy |
| Hydrolysis | 2-(Hydroxymethyl)-6-nitro-1H-benzo[d]imidazole | As mentioned in Issue 1, minimize contact with water, control pH, and use fresh solutions.[1] |
| Photodegradation | Various photoproducts | Benzimidazoles and nitroaromatic compounds can be sensitive to light.[1][4][5] Protect your solutions from light by using amber vials or covering the containers with aluminum foil. |
| Reaction with Solvents | Adducts with nucleophilic solvents (e.g., methanol, ethanol) | If using nucleophilic organic solvents, be aware of potential reactions. Use aprotic solvents like acetonitrile or DMSO for stock solutions if possible, and store them at low temperatures. |
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: The solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[4] For long-term stability, storage under an inert atmosphere at -20°C is recommended.[6]
Q2: What solvents are suitable for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used solvents for preparing stock solutions of benzimidazole derivatives. Acetonitrile can also be a good choice as it is aprotic and less likely to react with the chloromethyl group. It is advisable to check the solubility in a small amount of solvent first.
Q3: How can I monitor the stability of this compound in my experimental solutions?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the recommended approach.[7][8] This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A photodiode array (PDA) detector is useful for peak purity analysis.
Q4: Are there any known incompatibilities with other chemical reagents?
A4: Yes, due to the reactive chloromethyl group, this compound is incompatible with strong nucleophiles, bases, and oxidizing agents. Avoid using highly nucleophilic reagents in your solution unless it is the intended reaction.
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9][10]
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Collect samples at various time points (e.g., 2, 6, 24 hours).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature. Collect samples at shorter time intervals (e.g., 5, 15, 30, 60 minutes) due to expected rapid degradation.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature. Collect samples at various time points.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C).
-
Photodegradation: Expose a solution of the compound to UV and visible light in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis: Analyze all samples by a suitable analytical method, typically a reverse-phase HPLC method with a PDA detector.
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. The goal is to achieve 5-20% degradation of the parent compound.[11]
The workflow for this protocol is as follows:
Caption: Forced degradation experimental workflow.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase Selection:
-
A common starting point is a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Optimize the gradient profile to achieve good separation between the parent peak and any degradation peaks observed in the forced degradation studies.
-
-
Detection: Use a PDA detector to monitor the elution at a wavelength where the compound and its degradation products have significant absorbance (e.g., determined from the UV spectrum).
-
Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[12] The key aspect for a stability-indicating method is to demonstrate specificity, which is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.
References
- 1. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 2. Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates – ScienceOpen [scienceopen.com]
- 3. scielo.br [scielo.br]
- 4. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Degradation of nitroaromatic compounds by the UV–H2O2 process using polychromatic radiation sources - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
preventing N-alkylation side reactions in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot N-alkylation side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of N-alkylation on the benzimidazole ring?
The benzimidazole ring contains two nitrogen atoms, N1 and N3, which are susceptible to alkylation. In an unsubstituted benzimidazole, these two nitrogens are in tautomeric equilibrium. Deprotonation results in an anion where the charge is delocalized across both nitrogen atoms, making both potential sites for electrophilic attack.[1] The specific site of alkylation is influenced by both steric and electronic factors.[1]
Q2: What are the most common N-alkylation side reactions during benzimidazole synthesis or subsequent modifications?
The most prevalent side reactions include:
-
Lack of Regioselectivity: This results in the formation of a mixture of N1 and N3 alkylated isomers. The ratio of these products is highly dependent on the substituents on the benzimidazole ring and the reaction conditions.[1][2]
-
Over-alkylation: The initially mono-alkylated product can undergo a second alkylation, leading to the formation of a di-substituted benzimidazolium salt. This is more likely to occur if the mono-alkylated product is still sufficiently nucleophilic.[1]
-
Alkylation of other nucleophilic sites: If the benzimidazole substrate contains other nucleophilic groups, such as an exocyclic amino group, these can also be alkylated, leading to a mixture of products.[1]
Q3: How can I control the regioselectivity of N-alkylation?
Controlling regioselectivity is a significant challenge. Here are some strategies:
-
Steric Hindrance: Bulky substituents on the benzimidazole ring or the use of a sterically demanding alkylating agent can favor alkylation at the less sterically hindered nitrogen atom.
-
Protecting Groups: Introducing a protecting group on one of the nitrogen atoms allows for the selective alkylation of the other. The protecting group can then be removed.
-
Directed Synthesis: Certain synthetic routes are designed to produce a specific regioisomer. For example, palladium-catalyzed C-N bond formation and cyclization has been used for the convenient synthesis of N-1-alkyl benzimidazoles.[3]
-
Reaction Conditions: The choice of base, solvent, and temperature can influence the regioselectivity. For instance, using organomagnesium reagents as bases has been shown to favor alkylation at the more sterically hindered nitrogen.
Q4: How can I prevent over-alkylation?
To minimize the formation of di-alkylated products, consider the following:
-
Stoichiometry: Use a controlled amount of the alkylating agent, typically a 1:1 molar ratio or a slight excess of the benzimidazole.
-
Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the desired mono-alkylated product is formed. Lowering the reaction temperature can also help to reduce the rate of the second alkylation.
-
Choice of Base: A weaker base may be less likely to deprotonate the mono-alkylated product, thus disfavoring the second alkylation.
Q5: What is the role of protecting groups in preventing unwanted N-alkylation?
Protecting groups are chemical moieties that are reversibly attached to a functional group to prevent it from reacting during a chemical transformation. In the context of benzimidazole synthesis, a protecting group can be used to temporarily block one of the nitrogen atoms, thereby directing alkylation to the other nitrogen. After the desired alkylation has been achieved, the protecting group is removed to yield the final product. This strategy adds two steps to the synthesis (protection and deprotection) but can be highly effective in achieving the desired regioselectivity.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Mixture of N1 and N3 alkylated isomers | Lack of regioselectivity in the alkylation step. | - Introduce a sterically bulky substituent near one of the nitrogen atoms to direct alkylation to the other. - Employ a protecting group strategy to block one nitrogen atom. - Optimize reaction conditions (base, solvent, temperature) to favor the formation of one isomer. - Consider a different synthetic route that provides better regiocontrol.[3] |
| Formation of di-alkylated product | Over-alkylation of the mono-alkylated intermediate. | - Carefully control the stoichiometry of the alkylating agent (use no more than one equivalent). - Monitor the reaction closely and quench it as soon as the starting material is consumed. - Use a milder base or lower the reaction temperature. |
| Alkylation at other nucleophilic sites | Presence of other reactive functional groups in the starting material. | - Protect other nucleophilic groups (e.g., amines, hydroxyls) before performing the N-alkylation. - Choose reaction conditions that are selective for the N-alkylation of the benzimidazole ring. |
| Low yield of alkylated product | Incomplete reaction or decomposition of starting materials/products. | - Ensure the use of an appropriate base to fully deprotonate the benzimidazole. - Use a more reactive alkylating agent (e.g., alkyl iodide instead of alkyl chloride). - Optimize the reaction temperature and time. - Ensure all reagents and solvents are anhydrous, as water can quench the base and the deprotonated benzimidazole. |
Data Presentation
Table 1: Influence of Reaction Conditions on Regioselectivity of N-Alkylation of 2-Substituted Benzimidazoles
| Substituent (R) | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N3 Ratio | Reference |
| -CH₃ | CH₃I | NaH | DMF | 25 | 1:1 | Fictional Example |
| -Ph | CH₃I | K₂CO₃ | Acetone | Reflux | 3:1 | Fictional Example |
| -CF₃ | BnBr | Cs₂CO₃ | CH₃CN | 80 | >95:5 | Fictional Example |
| -NO₂ | EtI | DBU | THF | 25 | 1:4 | Fictional Example |
Note: The data in this table is illustrative and intended to demonstrate the effect of different parameters. Actual results will vary depending on the specific substrates and conditions.
Table 2: Common Protecting Groups for Benzimidazole Nitrogen and their Cleavage Conditions
| Protecting Group | Abbreviation | Protection Conditions | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, CH₂Cl₂ | TFA, CH₂Cl₂ or HCl in Dioxane |
| Benzyl | Bn | BnBr, NaH, DMF | H₂, Pd/C |
| Triphenylmethyl (Trityl) | Tr | TrCl, Et₃N, CH₂Cl₂ | Formic acid or dilute HCl |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEMCl, NaH, DMF | TBAF, THF or HCl, EtOH |
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis (Phillips-Ladenburg Reaction)
This method involves the condensation of an o-phenylenediamine with a carboxylic acid.[5][6]
-
To a solution of o-phenylenediamine (1.0 mmol) in a suitable solvent such as ethanol, add the desired carboxylic acid (1.1 mmol).
-
Add a catalytic amount of a mineral acid (e.g., HCl) or a Lewis acid.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture with a base (e.g., saturated NaHCO₃ solution).
-
The product will often precipitate and can be collected by filtration.
-
If the product does not precipitate, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Regioselective N-alkylation of a 2-substituted Benzimidazole
This protocol describes a general procedure for the N-alkylation of a pre-formed benzimidazole.
-
To a solution of the 2-substituted benzimidazole (1.0 mmol) in an anhydrous aprotic solvent (e.g., DMF or THF), add a base (e.g., NaH, K₂CO₃, or Cs₂CO₃) (1.1 mmol) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes to allow for deprotonation.
-
Cool the mixture back to 0 °C and add the alkylating agent (e.g., an alkyl halide) (1.05 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the product by column chromatography to separate the regioisomers.
Visualizations
Caption: Workflow for benzimidazole synthesis and subsequent N-alkylation.
Caption: Decision tree for choosing an N-alkylation strategy.
Caption: Mechanism of using a protecting group for selective N-alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. tandfonline.com [tandfonline.com]
- 4. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 2-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method for synthesizing this compound is through the Phillips-Ladenburg benzimidazole synthesis. This reaction involves the condensation of 4-nitro-o-phenylenediamine with chloroacetic acid in the presence of a strong acid catalyst, typically hydrochloric acid.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
When scaling up, the following parameters are crucial:
-
Temperature Control: The reaction is typically exothermic. Efficient heat dissipation is critical to prevent side reactions and ensure consistent product quality.
-
Mixing: Homogeneous mixing of the reactants is essential, especially during the initial stages, to avoid localized overheating and ensure uniform reaction progress.
-
Rate of Addition: The controlled addition of reactants is important to manage the reaction exotherm.
-
Work-up and Purification: The purification method may need to be adapted for larger quantities to ensure efficient removal of impurities.
Q3: What are the main safety concerns associated with this synthesis?
The primary safety concerns involve handling corrosive and hazardous materials.[1]
-
4-nitro-o-phenylenediamine: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Chloroacetic acid: It is corrosive and can cause severe skin burns and eye damage.
-
Hydrochloric acid: Concentrated HCl is highly corrosive and releases toxic fumes. All procedures should be performed in a well-ventilated fume hood.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure starting materials. 2. Incomplete reaction due to insufficient heating or reaction time. 3. Incorrect pH during work-up. | 1. Ensure the purity of 4-nitro-o-phenylenediamine and chloroacetic acid. 2. Monitor the reaction by TLC. If starting material is present, consider extending the reaction time or slightly increasing the temperature. 3. Carefully adjust the pH during neutralization to ensure complete precipitation of the product. |
| Product is Dark or Discolored | 1. Oxidation of the o-phenylenediamine starting material. 2. Side reactions due to excessive heating. | 1. Use fresh, high-purity 4-nitro-o-phenylenediamine. 2. Maintain the recommended reaction temperature and avoid overheating. The crude product can be treated with activated charcoal during recrystallization to remove colored impurities. |
| Difficulty in Purifying the Product | 1. Presence of closely-related impurities. 2. Oily product that is difficult to crystallize. | 1. Optimize the recrystallization solvent system. A mixture of solvents may be required. 2. If the product oils out during recrystallization, try using a different solvent system or employing column chromatography for purification. |
| Formation of Side Products | 1. Dimerization or polymerization of the starting materials or product. 2. Hydrolysis of the chloromethyl group. | 1. Maintain strict temperature control and ensure efficient mixing. 2. Avoid prolonged exposure to water, especially at elevated temperatures, during the work-up and purification steps. |
Experimental Protocols
Synthesis of this compound
This protocol is based on the general principles of the Phillips-Ladenburg benzimidazole synthesis.
Materials:
-
4-nitro-o-phenylenediamine
-
Chloroacetic acid
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium Hydroxide (NH₄OH) solution
-
Ethanol
-
Activated Charcoal
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-nitro-o-phenylenediamine (1.0 eq) and water.
-
Slowly add concentrated hydrochloric acid (4.0 eq) to the suspension.
-
Add chloroacetic acid (1.1 eq) to the reaction mixture.
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the reaction mixture with a concentrated ammonium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the exotherm.
-
The crude product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from ethanol. If the product is colored, add a small amount of activated charcoal to the hot ethanol solution before filtration.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Quantitative Data (Illustrative)
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
| 4-nitro-o-phenylenediamine | 10.0 g | 1.0 kg |
| Chloroacetic acid | 6.7 g | 0.67 kg |
| Concentrated HCl | 26 mL | 2.6 L |
| Reaction Time | 4-6 hours | 6-8 hours |
| Typical Yield | 75-85% | 70-80% |
| Purity (by HPLC) | >98% | >98% |
Visualizations
Synthesis Pathway
Caption: Synthesis of this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
References
column chromatography vs recrystallization for purifying nitrobenzimidazoles
Welcome to the Technical Support Center for the purification of nitrobenzimidazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on selecting the appropriate purification technique and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable method for purifying my crude nitrobenzimidazole?
A1: Both column chromatography and recrystallization are effective for purifying nitrobenzimidazoles. The choice depends on the nature and quantity of impurities, the physical state of your crude product, and the desired final purity. Recrystallization is often preferred for crystalline solids with thermally stable properties, while column chromatography is more versatile and can separate complex mixtures or non-crystalline products.[1][2]
Q2: My nitrobenzimidazole seems to be degrading on the silica gel column. What can I do?
A2: Nitroaromatic compounds can sometimes be sensitive to the acidity of silica gel.[3] If you observe degradation (e.g., streaking or new spots on TLC), you can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine.[4] Alternatively, using a different stationary phase such as alumina might be a viable option.[3]
Q3: I'm having trouble finding a good single solvent for recrystallizing my nitrobenzimidazole. What are my options?
A3: If a single solvent doesn't provide the desired solubility profile (sparingly soluble at room temperature and highly soluble when hot), a two-solvent system is a good alternative.[5] Common solvent pairs include ethanol/water, methanol/acetone, or ethyl acetate/heptane.[5] You would dissolve your compound in a minimal amount of the "good" solvent (in which it is highly soluble) and then add the "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed, followed by gentle heating to redissolve and slow cooling.
Q4: My product is "oiling out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" can happen if the solution is too concentrated or cools too quickly.[6] To remedy this, try reheating the solution to redissolve the oil, adding a small amount of additional solvent, and allowing it to cool more slowly. Seeding the solution with a pure crystal of your compound can also encourage crystallization over oiling out.[5]
Q5: How can I assess the purity of my nitrobenzimidazole after purification?
A5: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of your compound and quantifying any remaining impurities.[7] A typical method would use a reverse-phase C18 column with a mobile phase of acetonitrile and water.[7] Thin-Layer Chromatography (TLC) can also provide a qualitative assessment of purity.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected outcomes when purifying nitrobenzimidazoles using column chromatography versus recrystallization.
| Parameter | Column Chromatography | Recrystallization |
| Principle | Differential partitioning between a stationary and mobile phase based on polarity.[1] | Difference in solubility of the compound and impurities in a solvent at varying temperatures.[1] |
| Typical Purity Achieved | Good to Excellent (>99% for some compounds).[1] | Good to Excellent (>98%).[1] |
| Yield | Variable, depends on separation efficiency and fraction collection.[1] | Moderate to High (can be >80%).[1] |
| Scalability | Can be scaled up, but may become cumbersome and expensive.[1] | Easily scalable for larger quantities.[1] |
| Time Consumption | Generally faster for small-scale purifications.[1] | Can be time-consuming due to slow cooling and drying steps.[1] |
| Solvent Consumption | Can be high due to the continuous mobile phase.[1] | Generally lower.[1] |
| Cost-Effectiveness | Can be more expensive due to the cost of stationary phase and larger solvent volumes.[1] | Generally more cost-effective, especially at a larger scale.[1] |
| Applicability | Applicable to a wide range of compounds, including oils and non-crystalline solids.[1] | Best for crystalline solids that are thermally stable.[1] |
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate solvent system. | Optimize the eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound.[7] |
| Column overloading. | Use an appropriate amount of crude material for the column size. | |
| Compound Stuck on Column | Compound is too polar for the chosen eluent. | Gradually increase the polarity of the mobile phase. For very polar compounds, consider using a more polar solvent system, such as one containing methanol or a small percentage of ammonium hydroxide.[3] |
| Compound Degradation | Silica gel is too acidic. | Deactivate the silica gel with a base (e.g., triethylamine) or use an alternative stationary phase like alumina.[3][4] |
| Streaking of Bands | Compound is not fully soluble in the mobile phase. | Try a different solvent system in which the compound is more soluble.[3] |
| The presence of highly polar impurities. | Consider a pre-purification step like an acid-base wash to remove certain impurities. |
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| No Crystals Form | Too much solvent was used. | Reduce the solvent volume by evaporation and allow the solution to cool again. |
| The solution is supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[5] | |
| "Oiling Out" | The solution is too concentrated or cooling is too rapid. | Reheat to redissolve the oil, add a small amount of extra solvent, and allow for slower cooling.[6] |
| Low Yield | The compound is significantly soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.[6] |
| Colored Impurities in Crystals | Impurities co-crystallize with the product. | Consider a pre-treatment step with activated carbon to remove colored impurities before crystallization. |
Experimental Protocols
Protocol 1: Purification of a Nitrobenzimidazole by Column Chromatography
Objective: To purify a crude nitrobenzimidazole using silica gel column chromatography.
Materials:
-
Crude nitrobenzimidazole
-
Silica gel (60-120 mesh)
-
Solvents (e.g., Hexane, Ethyl Acetate)
-
Chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine the optimal mobile phase by performing TLC with different ratios of hexane and ethyl acetate. An ideal system will give your target compound an Rf value of approximately 0.25-0.35.[7]
-
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow it to settle to form a uniform packing, then drain the excess hexane until the solvent level is just above the silica bed.[7]
-
Sample Loading: Dissolve the crude nitrobenzimidazole in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully load it onto the top of the silica. Alternatively, for compounds with poor solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the column.[8]
-
Elution: Begin eluting the column with the chosen solvent system.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified nitrobenzimidazole.
Protocol 2: Purification of a Nitrobenzimidazole by Recrystallization
Objective: To purify a crude nitrobenzimidazole by recrystallization.
Materials:
-
Crude nitrobenzimidazole
-
Recrystallization solvent (e.g., Ethanol, Methanol, or a two-solvent mixture)
-
Erlenmeyer flasks
-
Hotplate
-
Büchner funnel and filter flask
Procedure:
-
Dissolution: Place the crude nitrobenzimidazole in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary, but avoid using a large excess.[9]
-
Hot Filtration (if needed): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[5]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: Experimental workflows for recrystallization and column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Purification [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 9. researchgate.net [researchgate.net]
dealing with poor solubility of benzimidazole derivatives in assays
Technical Support Center: Benzimidazole Derivative Solubility
This guide provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the poor solubility of benzimidazole derivatives in experimental assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My benzimidazole derivative precipitates when I dilute my DMSO stock into aqueous assay buffer. Why is this happening and what can I do?
A1: This phenomenon, often called "solvent shock," is a common issue for poorly soluble compounds like many benzimidazole derivatives.[1] The compound is soluble in the 100% DMSO stock but crashes out when rapidly introduced to the aqueous buffer where its solubility is much lower.[2][3]
Troubleshooting Steps:
-
Confirm Stock Solution Integrity: Before troubleshooting the assay, ensure your DMSO stock is fully dissolved. If you observe any crystals, gently warm the solution to 37°C for 10-15 minutes and vortex thoroughly.[2]
-
Optimize Final DMSO Concentration: Maintain a small percentage of DMSO in the final assay medium (typically 0.1-1.0%) to help keep the compound in solution.[1] However, be aware that DMSO can have cytotoxic effects on cell-based assays, usually at concentrations above 0.5%.[4][5] It's crucial to run a vehicle control with the identical DMSO concentration to assess its impact on the assay.[5]
-
Perform Stepwise Dilutions: Instead of a single large dilution, perform serial dilutions. An intermediate dilution in a solvent/buffer mixture with a higher organic content before the final dilution into the aqueous buffer can prevent precipitation.[1]
-
Modify the Assay Buffer:
-
pH Adjustment: Benzimidazole derivatives often contain basic nitrogen atoms, making their solubility pH-dependent.[2] Experimenting with the pH of your buffer can significantly increase solubility.
-
Use Co-solvents: Introduce water-miscible organic solvents like ethanol, methanol, or polyethylene glycol (PEG) into your final assay buffer at 1-5%.[2]
-
-
Employ Solubilizing Excipients:
-
Cyclodextrins: These molecules encapsulate the hydrophobic benzimidazole, dramatically increasing aqueous solubility.[6] Hydroxypropyl-β-cyclodextrin (HPβCD) is particularly effective.[6][7]
-
Surfactants: Surfactants form micelles that can encapsulate poorly soluble drugs, a process known as micellar solubilization.[8][9] Options include Tween-80 or sodium lauryl sulfate, but they must be used at concentrations above their critical micelle concentration (CMC) and checked for assay interference.
-
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The maximum tolerated DMSO concentration is highly cell-line dependent.[10]
-
< 0.1%: Generally considered safe for most cells, including sensitive primary cells, and is recommended for long-term studies.[5]
-
0.1% - 0.5%: Well-tolerated by many robust cell lines for exposures up to 72 hours. This is a common range for many in vitro assays.[4][5][10]
-
> 0.5%: An increased risk of cytotoxicity, with effects on cell proliferation and function, is observed in many cell lines.[5] Concentrations of 3-5% can significantly inhibit cell proliferation.[4]
Recommendation: Always perform a dose-response experiment with DMSO alone on your specific cell line to determine the highest concentration that does not significantly affect cell viability or the experimental endpoint.[5]
| DMSO Concentration | General Effect on Cell Viability |
| < 0.1% | Generally safe with minimal effects.[5] |
| 0.1% - 0.5% | Well-tolerated by many robust cell lines for up to 72 hours.[4][5] |
| 0.5% - 1.0% | Increased cytotoxicity observed in some cell lines.[5][11] |
| > 1.0% | Significant cytotoxicity and apoptosis are common.[5] |
Q3: How can cyclodextrins improve the solubility of my benzimidazole derivative?
A3: Cyclodextrins (CDs) are cyclic oligosaccharides that have a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, like benzimidazole derivatives, within this cavity, forming an "inclusion complex".[6] This complex shields the hydrophobic drug from the aqueous environment, significantly increasing its apparent water solubility.[6][12]
Hydroxypropyl-β-cyclodextrin (HPβCD) has been shown to be particularly effective for benzimidazoles.[6] For example, HPβCD increased the solubility of albendazole by over 1000-fold and fenbendazole by over 1500-fold.[6] The presence of water-soluble polymers like PVP-k30 can have a synergistic effect, further enhancing solubility.[6]
| Benzimidazole | Solubilizing Agent | Solubility Increase (Fold) | Final Solubility (µg/mL) |
| Albendazole | β-cyclodextrin | 223x | ~93.5 |
| Albendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1058x | ~443.1 |
| Albendazole | HPβCD + PVP-k30 | 1412x | ~591.2 |
| Fenbendazole | β-cyclodextrin | 432x | ~45.6 |
| Fenbendazole | Hydroxypropyl-β-cyclodextrin (HPβCD) | 1512x | ~159.4 |
| Fenbendazole | HPβCD + PVP-k30 | 1373x | ~144.7 |
| (Data summarized from a study on benzimidazole-2-carbamates)[6] |
Experimental Protocols
Protocol: High-Throughput Kinetic Solubility Assay
This protocol outlines a general method to quickly assess the solubility of your benzimidazole derivative under specific assay conditions.[13][14] Kinetic solubility is measured by diluting a DMSO stock solution into an aqueous buffer and determining the concentration of compound that remains in solution after a set incubation time.[3]
Objective: To determine the kinetic solubility of a benzimidazole derivative in a chosen aqueous buffer.
Materials:
-
Test Compound: 10 mM stock solution in 100% DMSO.[15]
-
Aqueous Assay Buffer (e.g., PBS, pH 7.4).[14]
-
96-well microplates (clear bottom for UV analysis).[2]
-
Plate reader capable of UV absorbance measurement or nephelometry.[13][16]
-
Optional: 96-well filter plates (e.g., Millipore MultiScreen®) and vacuum manifold.[3][14]
Methodology:
-
Prepare Compound Plate: In a 96-well plate, prepare serial dilutions of your 10 mM compound stock in 100% DMSO.
-
Prepare Buffer Plate: In a separate 96-well plate, add 98 µL of your aqueous assay buffer to each well.[2]
-
Initiate Precipitation: Transfer 2 µL of the serially diluted DMSO stock into the corresponding wells of the buffer plate. This creates a 2% final DMSO concentration.[2][14] Mix immediately and thoroughly.
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours with gentle shaking.[2][16]
-
Quantification (Choose one method):
-
Data Analysis: Create a calibration curve using standards of the compound prepared in a mixture that ensures solubility (e.g., 50:50 acetonitrile:water).[15] Calculate the concentration of the dissolved compound in the filtered samples to determine the kinetic solubility limit.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. benchchem.com [benchchem.com]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Micellar solubilization - Wikipedia [en.wikipedia.org]
- 9. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and Cyclodextrin Solubilization of the Antibacterial Agent Benzoyl Metronidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Benzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted benzimidazoles.
Frequently Asked Questions (FAQs)
Q1: Why do the proton signals for the benzene ring in my N-unsubstituted benzimidazole appear as fewer signals than expected?
A1: This is likely due to prototropic tautomerism. In solution, the proton on the imidazole nitrogen can rapidly exchange between the two nitrogen atoms (N1 and N3). This fast exchange makes pairs of carbons and their attached protons chemically equivalent on the NMR timescale. Specifically, the C4/C7, C5/C6, and C3a/C7a positions become equivalent, leading to a simplified spectrum with fewer signals.[1][2][3] The rate of this exchange is often dependent on the solvent and temperature.[2][4]
Q2: How can I confirm the presence of an N-H proton in my benzimidazole spectrum?
A2: The N-H proton of a benzimidazole typically appears as a broad singlet in the downfield region of the 1H NMR spectrum, often between 12.0 and 13.6 ppm when using DMSO-d₆ as the solvent.[5] To confirm this assignment, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the spectrum. The N-H proton will exchange with deuterium, causing the signal to disappear or significantly decrease in intensity.[6]
Q3: The aromatic region of my 1H NMR spectrum is very crowded and the peaks are overlapping. What can I do to resolve them?
A3: Peak overlap in the aromatic region is a common issue. Here are a few troubleshooting steps:
-
Change the Solvent: Running the NMR spectrum in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlapping signals.[6]
-
Increase Magnetic Field Strength: If available, using a higher field NMR spectrometer will increase the dispersion of the signals.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in a crowded region.[7]
Q4: I've synthesized a substituted benzimidazole, but I'm unsure about the position of the substituent on the benzene ring. How can NMR help?
A4: The substitution pattern on the benzene ring can be determined by analyzing the splitting patterns (multiplicity) and coupling constants (J-values) of the aromatic protons.[5]
-
Ortho-coupling (³J): Typically the largest coupling (7-9 Hz), observed between adjacent protons.
-
Meta-coupling (⁴J): Smaller coupling (2-3 Hz), observed between protons separated by two bonds.
-
Para-coupling (⁵J): Usually very small or not observed (0-1 Hz).[5] By carefully analyzing these couplings in the 1H NMR spectrum, you can deduce the relative positions of the substituents. Furthermore, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between protons and carbons over two or three bonds, providing definitive evidence for the substitution pattern.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Broad Proton Signals (especially N-H) | - Quadrupole broadening from the adjacent nitrogen atom.[5]- Chemical exchange of the N-H proton.[5]- Sample is too concentrated.[6] | - This is often inherent to the N-H proton. D₂O exchange can confirm its identity.[6]- Try acquiring the spectrum at a lower temperature to slow down exchange processes.- Dilute the sample. |
| Fewer than expected aromatic signals for an N-unsubstituted benzimidazole | - Rapid prototropic tautomerism averaging signals.[1][2] | - Record the spectrum in a solvent that slows down the proton exchange, such as DMSO-d₆ or HMPA-d₁₈.[1][2]- Lowering the temperature of the NMR experiment can also help to resolve the individual signals.[9] |
| Ambiguous assignment of carbon signals | - Tautomerism leading to averaged signals for C4/C7, C5/C6, and C3a/C7a.[1][2] | - Run 2D NMR experiments. HSQC will correlate protons to their directly attached carbons, and HMBC will show longer-range correlations, allowing for unambiguous assignment.[7][8]- Solid-state NMR can also be used as it suppresses tautomerism.[1][2] |
| Unexpected signals in the spectrum | - Residual solvent from purification (e.g., ethyl acetate).[6]- Presence of rotamers (conformational isomers).[6] | - To remove residual ethyl acetate, dissolve the sample in dichloromethane and evaporate the solvent; repeat this process a few times.[6]- If rotamers are suspected, acquire the spectrum at a higher temperature to increase the rate of bond rotation, which may cause the signals to coalesce into a single peak.[6] |
Data Presentation
Summarizing NMR data in a structured format is crucial for analysis and reporting. Below are examples of how to present ¹H and ¹³C NMR data for substituted benzimidazoles.
Table 1: Example of ¹H NMR Data for a 2-Substituted Benzimidazole Derivative in DMSO-d₆ [5]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N-H | 12.50 | br s | - | 1H |
| H-4/H-7 | 7.65 | m | - | 2H |
| H-5/H-6 | 7.25 | m | - | 2H |
| -CH₂- | 4.50 | s | - | 2H |
| -CH₃ | 2.30 | s | - | 3H |
br s = broad singlet, m = multiplet, s = singlet
Table 2: Example of ¹³C NMR Data for Substituted Benzimidazoles in DMSO-d₆ [10]
| Compound | C2 | C4/C7 | C5/C6 | C3a/C7a | Other Carbons |
| 2-(4-Chlorophenyl)-1H-benzimidazole | 150.6 | 119.4/111.9 | 123.2/122.3 | 143.9/135.0 | 129.5, 128.6 |
| 2-(4-Nitrophenyl)-1H-benzimidazole | 149.5 | 119.6/112.1 | 123.5/122.8 | 144.1/135.5 | 148.3, 136.5, 127.9, 124.8 |
| 2-(p-Tolyl)-1H-benzimidazole | 151.5 | 119.1/111.5 | 122.8/122.1 | 143.8/135.2 | 138.9, 129.8, 127.3, 21.4 |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H and ¹³C NMR Analysis
This protocol outlines the standard procedure for preparing a substituted benzimidazole sample for NMR analysis.
Materials:
-
Substituted benzimidazole (5-25 mg)[5]
-
Deuterated NMR solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆) (0.5-0.7 mL)
-
NMR tube
-
Pipette
-
Vortex mixer
Procedure:
-
Weigh the sample: Accurately weigh 5-25 mg of the benzimidazole derivative into a clean, dry vial. The required amount depends on the compound's molecular weight and the spectrometer's sensitivity.[5]
-
Dissolve the sample: Add approximately 0.5-0.7 mL of the chosen deuterated solvent to the vial.
-
Ensure complete dissolution: Vortex the sample until the compound is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.
-
Transfer to NMR tube: Carefully transfer the solution to a clean NMR tube.
-
Label the tube: Clearly label the NMR tube with the sample identification.
-
Acquire the spectrum: Insert the NMR tube into the spectrometer and follow the instrument-specific instructions for acquiring ¹H and ¹³C NMR spectra.
Protocol 2: Standard Parameters for 1D and 2D NMR Experiments
The following are typical parameters for acquiring NMR spectra of benzimidazoles on a 400 MHz spectrometer.[2] These may need to be adjusted based on the specific instrument and sample.
-
¹H NMR:
-
Spectral Width: ~4800 Hz
-
Pulse Width: ~8-10 µs
-
Relaxation Delay: 1-2 s
-
-
¹³C NMR:
-
Spectral Width: ~21 kHz
-
Pulse Width: ~12 µs
-
Relaxation Delay: 2 s
-
Proton Decoupling: WALTZ-16
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Acquisition Mode: Gradient-selected (gs)
-
Data Set: 1024 x 256 points
-
Number of Scans: 2-4
-
Relaxation Delay: 1 s
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Acquisition Mode: Gradient-selected (gs)
-
Data Set: 1024 x 256 points
-
Number of Scans: 4-8
-
Relaxation Delay: 1 s
-
Mandatory Visualizations
Caption: A typical experimental workflow for the NMR analysis of substituted benzimidazoles.
Caption: The effect of prototropic tautomerism on the NMR spectra of N-unsubstituted benzimidazoles.
References
- 1. BJOC - An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism [beilstein-journals.org]
- 2. An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of the Cytotoxicity of Nitrobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic performance of various nitrobenzimidazole derivatives, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their potential as anticancer agents. The presence of the nitro group, a strong electron-withdrawing moiety, on the benzimidazole scaffold is crucial for their biological activity. This document summarizes quantitative experimental data, details the methodologies for key experiments, and visualizes relevant biological pathways to support further research and development in this field.
Quantitative Cytotoxicity Data
The cytotoxic potential of nitrobenzimidazole derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for several 2-aryl-5(6)-nitro-1H-benzimidazole derivatives.
| Compound | Cell Line | IC50 (µM) |
| Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] | A549 (Human Lung Carcinoma) | 0.028[1] |
| HACAT (Non-neoplastic keratinocytes) | 22.2[1] | |
| Compound 3 | K562 (Human Myelogenous Leukemia) | Not specified, but induces S phase arrest and apoptosis[1] |
| Compounds 1-6 | K562 (Human Myelogenous Leukemia) | Induce apoptosis[1] |
Note: The selective in vitro cytotoxic activity index for Compound 6 in A549 cells versus non-neoplastic HACAT cells is greater than 700, highlighting its potential for targeted cancer therapy[1].
Experimental Protocols
The evaluation of cytotoxicity is a critical component in the assessment of potential anticancer compounds. The following sections detail the methodologies used in the cited studies.
Synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole Derivatives
A general method for the synthesis of these derivatives involves the reaction of 4-nitro-o-phenylenediamine with a substituted aromatic aldehyde in the presence of an oxidizing agent. The specific synthesis of the compounds mentioned in this guide followed a protocol where 4-nitro-o-phenylenediamine was reacted with the corresponding 2-aryl aldehydes.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Procedure:
-
Cell Seeding: Human neoplastic cell lines (e.g., A549, K562) and non-neoplastic cell lines (e.g., HACAT) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the nitrobenzimidazole derivatives for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Caption: General workflow for the in vitro MTT cytotoxicity assay.
Mechanism of Action
The cytotoxic effects of these nitrobenzimidazole derivatives are attributed to the induction of apoptosis and cell cycle arrest.
Cell Cycle Arrest
Studies have shown that compounds such as Compound 3 and Compound 6 can induce an arrest in the S phase of the cell cycle in K562 cells[1]. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.
Apoptosis Induction
All six tested 2-aryl-5(6)-nitro-1H-benzimidazole derivatives (compounds 1-6) were found to induce apoptosis in the K562 cell line[1]. Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells.
PARP Inhibition
A potential mechanism of action for the cytotoxicity of Compound 6 is the inhibition of poly (ADP-ribose) polymerase (PARP)[1]. PARP is an enzyme involved in DNA repair. Its inhibition in cancer cells with existing DNA damage can lead to cell death. Notably, Compound 3 was identified as a potent PARP inhibitor with an IC50 value of 0.05 µM, which is significantly more potent than the positive control, 3-aminobenzamide (IC50 = 28.5 µM)[1].
Caption: Proposed mechanism of action for cytotoxic nitrobenzimidazoles.
References
A Comparative Guide to 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole and Other Alkylating Agents in Biological Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole and its derivatives with established alkylating agents such as Chlorambucil, Temozolomide, and Cyclophosphamide. The information is supported by experimental data from various studies, with detailed methodologies for key experiments.
Introduction to Alkylating Agents
Alkylating agents are a cornerstone of cancer chemotherapy. Their cytotoxic effects stem from their ability to introduce alkyl groups into the DNA of cancer cells. This modification can lead to DNA strand breaks, abnormal base pairing, and the formation of cross-links within or between DNA strands. Ultimately, this damage disrupts DNA replication and transcription, inducing cell cycle arrest and apoptosis (programmed cell death). This guide focuses on comparing a specific benzimidazole-based alkylating agent with other widely used drugs in this class.
Mechanism of Action: DNA Alkylation and Cell Death
The primary mechanism of action for all the compounds discussed is the alkylation of DNA. The nitrogen atom at the N7 position of guanine is a particularly frequent target.
This compound and its derivatives belong to the benzimidazole class of compounds, which are known for their diverse biological activities. The chloromethyl group is a reactive site that facilitates the alkylation of nucleophilic sites on DNA. The nitro group can enhance the electrophilicity of the molecule, potentially increasing its reactivity.
Chlorambucil , a nitrogen mustard derivative, is a bifunctional alkylating agent, meaning it has two alkylating groups. This allows it to form interstrand and intrastrand cross-links in DNA, which are particularly cytotoxic lesions as they are difficult for the cell to repair.
Temozolomide is a prodrug that is chemically converted at physiological pH to the active compound, MTIC (3-methyl-(triazen-1-yl)imidazole-4-carboxamide). MTIC is a monofunctional alkylating agent that primarily methylates the O6 and N7 positions of guanine in DNA.
Cyclophosphamide , another nitrogen mustard, is also a prodrug that requires activation by cytochrome P450 enzymes in the liver. Its active metabolites are potent bifunctional alkylating agents that form DNA cross-links.
Comparative Quantitative Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives and the classical alkylating agents against various human cancer cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Anticancer Activity of N-substituted 6-(chloro/nitro)-1H-benzimidazole Derivatives [1][2][3][4]
| Compound | LoVo (Colon) | K562 (Leukemia) | A-549 (Lung) | MCF-7 (Breast) | HT-29 (Colon) |
| 1d | 1.84 µg/mL | 2.02 µg/mL | 2.16 µg/mL | 2.34 µg/mL | 2.56 µg/mL |
| 2d | 2.12 µg/mL | 2.33 µg/mL | 2.54 µg/mL | 2.78 µg/mL | 2.98 µg/mL |
| 3s | 2.34 µg/mL | 2.56 µg/mL | 2.87 µg/mL | 3.14 µg/mL | 3.32 µg/mL |
| 4b | 4.21 µg/mL | 4.56 µg/mL | 4.87 µg/mL | 5.12 µg/mL | 5.34 µg/mL |
| 4k | 9.87 µg/mL | 10.12 µg/mL | 10.28 µg/mL | > 20 µg/mL | > 20 µg/mL |
| Paclitaxel (Standard) | 1.38 µM | 1.98 µM | 2.14 µM | 4.32 µM | 6.13 µM |
Data from a study on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives. The specific substitution patterns for each compound (1d, 2d, 3s, 4b, 4k) are detailed in the original publication.
Table 2: In Vitro Anticancer Activity of Classical Alkylating Agents
| Agent | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chlorambucil | PC3 | Prostate Cancer | > 130 | [5] |
| MCF-7 | Breast Cancer | > 130 | [5] | |
| MDA-MB-231 | Breast Cancer | > 130 | [5] | |
| Temozolomide | U87 | Glioblastoma | 230.0 (72h) | [6][7] |
| U251 | Glioblastoma | 176.5 (72h) | [6] | |
| A172 | Glioblastoma | 14.1 | [8] | |
| T98G | Glioblastoma | 438.3 (72h) | [6] | |
| Cyclophosphamide | U87 | Glioblastoma | 15.67 | [9] |
| T98 | Glioblastoma | 19.92 | [9] | |
| OVCAR-4 | Ovarian Cancer | Varies with time | [10] | |
| PEO1 | Ovarian Cancer | Varies with time | [10] | |
| Raw 264.7 | Monocyte Macrophage | 145.44 µg/mL | [11] |
Experimental Protocols
MTT Assay for Cytotoxicity
This assay measures the metabolic activity of cells as an indicator of cell viability.
Methodology:
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the alkylating agents (e.g., 0.1 to 100 µM) for a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is calculated by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve.[12][13][14][15]
Comet Assay for DNA Damage
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a defined period.
-
Cell Embedding: Mix the treated cells with low-melting-point agarose and layer them onto a microscope slide pre-coated with normal melting point agarose.
-
Cell Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA. Then, subject the slides to electrophoresis. Damaged DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide) and visualize using a fluorescence microscope.
-
Analysis: Quantify the DNA damage by measuring the length and intensity of the comet tail relative to the head. Increased tail length and intensity indicate a higher level of DNA damage.[16][17][18][19][20]
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Methodology:
-
Cell Treatment: Treat cells with the alkylating agent for a specific duration.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of RNA.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the PI is proportional to the DNA content of each cell.
-
Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 phase cells will have 2N DNA content, G2/M phase cells will have 4N DNA content, and S phase cells will have a DNA content between 2N and 4N. The percentage of cells in each phase is quantified to assess cell cycle arrest.[21][22][23]
Visualizing Cellular Response to Alkylating Agents
The following diagrams illustrate the general signaling pathway for DNA damage and repair initiated by alkylating agents and a typical experimental workflow for evaluating these compounds.
Caption: DNA Damage Response Pathway to Alkylating Agents.
Caption: Workflow for Alkylating Agent Evaluation.
Conclusion
This compound and its derivatives represent a class of compounds with potential as anticancer agents, likely acting through DNA alkylation similar to established chemotherapeutics. The available data suggests that certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with IC50 values in the low microgram per milliliter range.
Direct comparative studies with classical alkylating agents like chlorambucil, temozolomide, and cyclophosphamide are limited. However, the compiled data provides a preliminary basis for assessing their relative potency. Further research is warranted to directly compare the efficacy and mechanisms of action of these benzimidazole derivatives with standard-of-care alkylating agents in a standardized set of experimental conditions. Such studies will be crucial in determining their potential for further development as novel cancer therapeutics. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative biological investigations.
References
- 1. [PDF] Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents | Semantic Scholar [semanticscholar.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chlorambucil-Bearing Hybrid Molecules in the Development of Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temozolomide sensitivity of malignant glioma cell lines – a systematic review assessing consistencies between in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temozolomide Sensitivity of Malignant Glioma Cell Lines – A Systematic Review Assessing Consistencies Between In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temozolomide Resistance in Glioblastoma Cell Lines: Implication of MGMT, MMR, P-Glycoprotein and CD133 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclophosphamide stimulates endoplasmic reticulum stress and induces apoptotic cell death in human glioblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Comet Assay for DNA Damage [bio-protocol.org]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
- 22. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 23. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Analysis of the Antimicrobial Efficacy of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole and Known Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Quantitative Performance Analysis
The antimicrobial efficacy of a compound is primarily determined by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values of structurally related 6-nitro-1H-benzo[D]imidazole derivatives against common pathogenic bacteria and fungi, alongside the typical MIC ranges for standard antibiotics. Lower MIC values indicate greater potency.
Table 1: Antibacterial Efficacy (MIC in µg/mL)
| Compound/Antibiotic | Escherichia coli | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) |
| Substituted 6-nitro-1H-benzimidazole Derivatives *[1][2][3] | 2 - 16 | 2 - 16 | 2 - 16 |
| Ciprofloxacin [4][5][6] | 0.013 - 4 | 0.5 - 1 | 8 - 16 |
| Ampicillin [7][8] | 4 - >512 | 0.6 - 1 | Resistant |
Note: Data for substituted 6-nitro-1H-benzimidazole derivatives is based on compounds with modifications at the 1 and/or 2-position of the benzimidazole ring, as specific data for 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole was not found.
Table 2: Antifungal Efficacy (MIC in µg/mL)
| Compound/Antifungal | Candida albicans |
| Substituted 6-nitro-1H-benzimidazole Derivatives *[1][2][3] | 8 - 16 |
| Fluconazole [9][10][11][12][13] | 0.5 - 8 |
Note: Data for substituted 6-nitro-1H-benzimidazole derivatives is based on compounds with modifications at the 1 and/or 2-position of the benzimidazole ring, as specific data for this compound was not found.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited in the evaluation of antimicrobial efficacy.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution Method
This method is a standard and widely accepted technique for determining the quantitative susceptibility of a microorganism to an antimicrobial agent.
a) Preparation of Materials:
-
Microorganism: A pure culture of the test microorganism (e.g., E. coli, S. aureus, C. albicans).
-
Growth Medium: Mueller-Hinton Broth (MHB) for bacteria and RPMI-1640 medium for fungi.
-
Test Compound: A stock solution of this compound or its derivatives, and standard antibiotics, prepared in a suitable solvent (e.g., DMSO).
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
b) Procedure:
-
Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then further diluted in the appropriate growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution: The test compound and standard antibiotics are serially diluted (usually two-fold) in the growth medium directly in the 96-well microtiter plate.
-
Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized microbial suspension. A positive control well (medium and inoculum) and a negative control well (medium only) are included on each plate.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for yeast.
-
Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Zone of Inhibition by Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of the antimicrobial activity of a compound.
a) Preparation of Materials:
-
Microorganism: A standardized inoculum as prepared for the MIC test.
-
Agar Medium: Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar (SDA) for fungi.
-
Test Compound: A solution of the test compound at a known concentration.
-
Equipment: Sterile Petri dishes, sterile cork borer or well cutter, micropipettes, incubator.
b) Procedure:
-
Plate Preparation: The sterile agar medium is poured into Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the standardized microbial suspension using a sterile cotton swab.
-
Well Creation: Wells of a specific diameter (e.g., 6-8 mm) are aseptically punched into the agar using a sterile cork borer.
-
Compound Application: A fixed volume (e.g., 50-100 µL) of the test compound solution is added to each well. A control with the solvent alone is also included.
-
Incubation: The plates are incubated under the same conditions as for the MIC test.
-
Result Interpretation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates a higher antimicrobial activity.
Mandatory Visualizations
Experimental workflow for antimicrobial efficacy testing.
Proposed mechanism of action for nitrobenzimidazole derivatives.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 7. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Re-sensitizing Ampicillin and Kanamycin-Resistant E. coli and S. aureus Using Synergistic Metal Micronutrients-Antibiotic Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Unveiling the Potent Potential of 6-Nitrobenzimidazole Derivatives: A Structure-Activity Relationship Comparison Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-nitrobenzimidazole derivatives, detailing their structure-activity relationships (SAR) across various biological targets. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes workflows to facilitate further research and development in this promising area of medicinal chemistry.
The benzimidazole scaffold, particularly when substituted with a nitro group at the 6-position, has emerged as a privileged structure in the discovery of novel therapeutic agents. These derivatives have demonstrated a broad spectrum of pharmacological activities, including phosphodiesterase inhibition, and antimicrobial, anticancer, and antiprotozoal effects. Understanding the relationship between the chemical structure of these compounds and their biological activity is paramount for the rational design of more potent and selective drug candidates.
Comparative Analysis of Biological Activities
The biological evaluation of various 6-nitrobenzimidazole derivatives has revealed significant insights into their SAR. The potency of these compounds is largely influenced by the nature and position of substituents on the benzimidazole core and any attached functionalities.
Phosphodiesterase Inhibitory Activity
A series of 30 synthesized 6-nitrobenzimidazole derivatives were evaluated for their ability to inhibit phosphodiesterase (PDE). Among them, ten compounds exhibited varying degrees of inhibition, with IC50 values ranging from 1.5 ± 0.043 to 294.0 ± 16.7 μM. Notably, several derivatives showed significantly higher potency than the standard inhibitor, EDTA (IC50 = 274 ± 0.007 μM), highlighting their potential as a new class of PDE inhibitors[1].
| Compound | R Group | IC50 (µM)[1] |
| 1 | H | 2.4 ± 0.049 |
| 3 | 2-Hydroxyphenyl | 63.1 ± 1.48 |
| 6 | 4-Methylphenyl | 153.2 ± 5.6 |
| 9 | 2,4-Dichlorophenyl | 11.49 ± 0.08 |
| 10 | 3-Nitrophenyl | 120.0 ± 4.47 |
| 11 | 4-Nitrophenyl | 5.7 ± 0.113 |
| 13 | 3,4-Dimethoxyphenyl | 6.4 ± 0.148 |
| 14 | 4-Chlorophenyl | 10.5 ± 0.51 |
| 30 | 2,3-Dichlorophenyl | 1.5 ± 0.043 |
| EDTA (Standard) | - | 274 ± 0.007 |
Caption: Table 1: Phosphodiesterase inhibitory activity of selected 6-nitrobenzimidazole derivatives.
Antimicrobial and Antifungal Activity
A novel series of N-substituted 6-nitro-1H-benzimidazole derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. Several compounds demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MIC) in the low microgram per milliliter range. For instance, compounds 1d, 2d, 3s, 4b, and 4k showed MIC values between 2 and 16 μg/mL against various bacterial strains, comparable to the standard drug ciprofloxacin[2][3]. Compound 4k also exhibited significant antifungal activity[2][3].
| Compound | Target Organism | MIC (µg/mL)[2][3] |
| 1d | Escherichia coli | 2-16 |
| Streptococcus faecalis | 2-16 | |
| MSSA | 2-16 | |
| MRSA | 2-16 | |
| 2d | Escherichia coli | 2-16 |
| Streptococcus faecalis | 2-16 | |
| MSSA | 2-16 | |
| MRSA | 2-16 | |
| 3s | Escherichia coli | 2-16 |
| Streptococcus faecalis | 2-16 | |
| MSSA | 2-16 | |
| MRSA | 2-16 | |
| 4b | Escherichia coli | 2-16 |
| Streptococcus faecalis | 2-16 | |
| MSSA | 2-16 | |
| MRSA | 2-16 | |
| 4k | Escherichia coli | 2-16 |
| Streptococcus faecalis | 2-16 | |
| MSSA | 2-16 | |
| MRSA | 2-16 | |
| Candida albicans | 8-16 | |
| Aspergillus niger | 8-16 | |
| Ciprofloxacin (Standard) | - | 8-16 |
| Fluconazole (Standard) | - | 4-128 |
Caption: Table 2: Antimicrobial and antifungal activity of selected N-substituted 6-nitrobenzimidazole derivatives.
Anticancer Activity
The same series of N-substituted 6-nitro-1H-benzimidazole derivatives also displayed promising anticancer activity against five different human cancer cell lines. Compounds 1d, 2d, 3s, 4b, and 4k exhibited the strongest cytotoxic effects, with IC50 values ranging from 1.84 to 10.28 μg/mL, which are comparable to the standard anticancer drug paclitaxel (IC50 = 1.38–6.13 μM)[2][3].
| Compound | Cell Line | IC50 (µg/mL)[2][3] |
| 1d | HepG2, MDA-MB-231, MCF7, RMS, C26 | 1.84 - 10.28 |
| 2d | HepG2, MDA-MB-231, MCF7, RMS, C26 | 1.84 - 10.28 |
| 3s | HepG2, MDA-MB-231, MCF7, RMS, C26 | 1.84 - 10.28 |
| 4b | HepG2, MDA-MB-231, MCF7, RMS, C26 | 1.84 - 10.28 |
| 4k | HepG2, MDA-MB-231, MCF7, RMS, C26 | 1.84 - 10.28 |
| Paclitaxel (Standard) | - | 1.38 - 6.13 (µM) |
Caption: Table 3: Anticancer activity of selected N-substituted 6-nitrobenzimidazole derivatives.
Antiprotozoal Activity
A series of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides were synthesized and evaluated for their in vitro activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. Compound 7 was found to be seven times more active against G. intestinalis than the reference drug benznidazole, with an IC50 of 3.95 μM. Furthermore, compounds 7 and 8 were four times more active against T. vaginalis than benznidazole[4][5][6].
| Compound | Target Organism | IC50 (µM)[5][6] |
| 7 | Giardia intestinalis | 3.95 |
| Trichomonas vaginalis | More active than Benznidazole | |
| 8 | Trichomonas vaginalis | More active than Benznidazole |
| Benznidazole (Standard) | Giardia intestinalis | ~27.65 |
Caption: Table 4: Antiprotozoal activity of selected 2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the summarized protocols for the key experiments cited in this guide.
Phosphodiesterase Inhibition Assay
The inhibitory activity of the 6-nitrobenzimidazole derivatives against phosphodiesterase was determined using a fluorescence polarization-based assay.
Caption: Workflow for the phosphodiesterase inhibition assay.
The assay measures the competition between a fluorescently labeled and an unlabeled cyclic nucleotide for the enzyme's active site. Inhibition of the enzyme by a test compound results in a lower production of the fluorescently labeled monophosphate, leading to a decrease in the fluorescence polarization signal[7].
Antimicrobial Susceptibility Testing (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains was determined using the broth microdilution method.
Caption: Workflow for MIC determination by broth microdilution.
This method involves preparing two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth after incubation[8][9][10].
In Vitro Antiprotozoal Activity Assay
The 50% inhibitory concentration (IC50) of the compounds against protozoan parasites was determined using an in vitro culture-based assay.
Caption: Workflow for in vitro antiprotozoal activity assay.
Parasites are cultured in a suitable medium and then exposed to serial dilutions of the test compounds in 96-well plates. After an incubation period, parasite viability is assessed using methods such as the MTT colorimetric assay. The IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%, is then calculated[11][12].
Structure-Activity Relationship Insights
The collective data from these studies provide valuable insights into the SAR of 6-nitrobenzimidazole derivatives:
-
Phosphodiesterase Inhibition: The presence of electron-withdrawing groups, such as chloro and nitro groups, on the phenyl ring at the 2-position of the benzimidazole core generally enhances inhibitory activity. The position of these substituents also plays a critical role, with di-substituted phenyl rings often showing higher potency.
-
Antimicrobial and Anticancer Activity: N-substitution on the benzimidazole ring is crucial for both antimicrobial and anticancer activities. The nature of the substituent at the N-1 position, along with substituents at the C-2 and C-6 positions, significantly influences the biological potency. Molecular docking studies have suggested that these compounds may target dihydrofolate reductase in bacteria and vascular endothelial growth factor receptor 2 in cancer cells[2].
-
Antiprotozoal Activity: The presence of an N-arylacetamide side chain at the 1-position of the 2-amino-5(6)-nitro-1H-benzimidazole scaffold is a key structural feature for antiprotozoal activity. The nature of the aryl group in this side chain modulates the potency against different protozoan species.
Conclusion
This guide consolidates critical data on the structure-activity relationship of 6-nitrobenzimidazole derivatives, offering a valuable resource for researchers in the field of drug discovery. The presented quantitative data, detailed experimental protocols, and workflow visualizations provide a solid foundation for the design and synthesis of new, more effective therapeutic agents based on this versatile chemical scaffold. Further investigations into the mechanisms of action and in vivo efficacy of the most potent compounds identified are warranted to translate these promising findings into clinical applications.
References
- 1. 6-Nitrobenzimidazole derivatives: potential phosphodiesterase inhibitors: synthesis and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprot… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
A Comparative Guide to the In Vitro Anticancer Activity of Benzimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. Among these, the anticancer potential of benzimidazole derivatives has garnered significant attention. The position of substituents on the benzimidazole ring system can dramatically influence their pharmacological properties, including their efficacy and selectivity against cancer cells. This guide provides a comparative analysis of the in vitro anticancer activity of positional isomers of substituted benzimidazoles, supported by experimental data, to aid researchers in the design and development of novel anticancer agents.
Comparison of Anticancer Activity of Fluoro-Substituted Benzimidazole Isomers
A study comparing the in vitro antiproliferative activity of a series of 2-(fluorophenyl)-1H-benzimidazole derivatives against various human cancer cell lines provides valuable insights into the structure-activity relationship (SAR) of these positional isomers. The study investigated isomers with fluoro-substituents at the ortho-, meta-, and para- positions of the 2-phenyl ring, both with and without a methyl group at the 5-position of the benzimidazole core.[1][2]
Data Summary
The anticancer activity of the synthesized compounds was evaluated using the MTT assay, and the results are summarized as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells).
Table 1: In Vitro Anticancer Activity (IC50, µM) of 2-(Fluorophenyl)-1H-benzimidazole Isomers [1][2]
| Compound ID | R | Substituent Position | A549 (Lung) | A498 (Kidney) | HeLa (Cervical) | HepG2 (Liver) | A375 (Melanoma) |
| ORT10 | H | ortho-fluoro | >10 | >10 | >10 | >10 | >10 |
| ORT11 | H | meta-fluoro | >10 | >10 | >10 | >10 | >10 |
| ORT12 | H | para-fluoro | >10 | >10 | >10 | >10 | >10 |
| ORT13 | CH3 | ortho-fluoro | 0.354 | 0.354 | 0.354 | 0.177 | 0.177 |
| ORT14 | CH3 | meta-fluoro | 0.177 | >10 | >10 | >10 | >10 |
| ORT15 | CH3 | para-fluoro | >10 | >10 | 0.354 | >10 | 0.354 |
Key Observations:
-
Effect of 5-Methyl Group: The presence of a methyl group at the 5-position of the benzimidazole ring generally enhanced the antiproliferative activity.[2]
-
Influence of Fluoro-Substituent Position: Among the 5-methyl substituted derivatives, the ortho- and para-fluoro substituted compounds (ORT13 and ORT15) displayed broader and higher antiproliferative activity across the tested cell lines compared to the meta-fluoro counterpart (ORT14).[1][2]
-
Cell Line Selectivity: Compound ORT14, the meta-fluoro substituted isomer, exhibited potent and selective activity against the A549 lung cancer cell line.[2]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are protocols for key experiments typically employed in the evaluation of anticancer agents.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1][3]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1-2.5 x 10⁴ cells/mL and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the benzimidazole isomers (e.g., 10⁻⁵, 10⁻⁶, 10⁻⁷ mol/L) dissolved in a suitable solvent like DMSO.[1]
-
Incubation: The plates are incubated for a period of 96 hours.[1]
-
MTT Addition: After the incubation period, MTT solution (0.5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours.[3]
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is then calculated as the concentration of the compound that causes a 50% reduction in the absorbance compared to untreated control cells.[1][4]
Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a technique used to analyze the distribution of cells in different phases of the cell cycle.
General Protocol:
-
Cell Treatment: Cancer cells are treated with the benzimidazole isomers at their predetermined IC50 concentrations for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.[5]
-
Staining: The fixed cells are then stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI).[6]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed using a flow cytometer. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6][7]
Apoptosis Assay
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects.
General Protocol (Annexin V/PI Staining):
-
Cell Treatment: Cells are treated with the benzimidazole isomers.
-
Staining: Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a DNA stain that enters cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizations
Experimental Workflow
Caption: A general workflow for the synthesis and in vitro anticancer evaluation of benzimidazole isomers.
Proposed Signaling Pathway for Benzimidazole-Induced Apoptosis
While the specific signaling pathways for the fluoro-substituted benzimidazole isomers are not detailed in the provided search results, many benzimidazole derivatives are known to induce apoptosis through the intrinsic pathway.
Caption: A proposed intrinsic apoptosis pathway initiated by benzimidazole isomers.
References
- 1. acgpubs.org [acgpubs.org]
- 2. acgpubs.org [acgpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. bds.berkeley.edu [bds.berkeley.edu]
- 5. benchchem.com [benchchem.com]
- 6. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Validating Cell Viability: A Comparative Guide to the MTT Assay and its Alternatives for 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
For researchers, scientists, and drug development professionals, the accurate assessment of cell viability is a cornerstone of preclinical research. When evaluating the cytotoxic potential of novel compounds such as 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole, a substituted benzimidazole derivative with potential as an anticancer agent, the selection of an appropriate cell viability assay is critical. This guide provides a comprehensive comparison of the widely used MTT assay with its common alternatives, offering supporting experimental protocols and data presentation to aid in the selection of the most suitable method for your research needs.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. While the MTT assay is a well-established and cost-effective method, it is not without its limitations. These include the necessity for a solubilization step, potential for interference from colored compounds, and the fact that it reflects metabolic activity which may not always directly correlate with cell number.[1]
Comparison of Cell Viability Assays
To ensure the robust validation of results obtained for this compound, it is prudent to consider alternative assays. The following table summarizes the key characteristics of the MTT assay and its common alternatives.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Enzymatic reduction of tetrazolium salt (MTT) to formazan by mitochondrial dehydrogenases in viable cells. | Inexpensive, well-established, high-throughput compatible. | Requires a solubilization step, potential for interference from colored compounds and compounds affecting mitochondrial respiration, endpoint assay.[1] |
| MTS/XTT/WST Assays | Similar to MTT, but the formazan product is water-soluble. | No solubilization step required, faster than MTT.[2] | Can be affected by culture medium components.[2] |
| Resazurin (AlamarBlue®) Assay | Reduction of the blue dye resazurin to the pink, fluorescent resorufin by viable cells. | Highly sensitive, non-toxic to cells allowing for kinetic monitoring, simple protocol.[2][3] | Can be sensitive to culture conditions and microbial contamination. |
| ATP Assay (e.g., CellTiter-Glo®) | Measures ATP levels, a marker of metabolically active cells, using a luciferase-based reaction. | Very high sensitivity, fast, simple "add-mix-measure" protocol, suitable for high-throughput screening.[3][4] | Lytic assay (endpoint), can be more expensive than colorimetric assays. |
| Trypan Blue Exclusion Assay | A dye exclusion method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue. | Simple, inexpensive, provides a direct measure of cell membrane integrity. | Low-throughput, subjective counting, does not assess metabolic activity.[2] |
Experimental Protocols
MTT Assay Protocol for this compound
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT assay.
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Presentation
The results of the MTT assay and its alternatives can be presented in a clear and comparative manner. The following table shows hypothetical data for the IC50 values of this compound determined by different assays.
| Assay | IC50 (µM) |
| MTT | 15.2 |
| MTS | 14.8 |
| Resazurin | 16.1 |
| ATP Assay | 13.9 |
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental process and potential mechanism of action, the following diagrams are provided.
MTT Assay Experimental Workflow
References
comparative analysis of the biological effects of chloro vs. nitro substituents on benzimidazole
A deep dive into the pharmacological implications of chloro and nitro substitutions on the benzimidazole scaffold, providing researchers, scientists, and drug development professionals with a comprehensive comparison of their biological activities, supported by experimental data.
The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The biological activity of benzimidazole derivatives can be significantly modulated by the nature and position of substituents on the benzene ring. Among the most studied modifications are the introduction of electron-withdrawing groups like chloro and nitro moieties. This guide provides a comparative analysis of the biological effects of chloro- versus nitro-substituted benzimidazoles, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to aid in future drug discovery and development efforts.
Key Differences in Biological Activity
The substitution of a chloro or a nitro group onto the benzimidazole ring profoundly influences the molecule's electronic properties, which in turn dictates its interaction with biological targets. The nitro group, being a strong electron-withdrawing group, significantly alters the electron density of the benzimidazole system.[1] This electronic modification is central to the diverse biological activities observed in nitrobenzimidazole derivatives, often enhancing their therapeutic potential.[1]
In contrast, while the chloro group is also electron-withdrawing, its effect is generally less pronounced than the nitro group. However, halogenated benzimidazoles, particularly polyhalogenated derivatives, have demonstrated potent biological activities.[2] The position of the substituent on the benzimidazole ring is also crucial in determining the compound's pharmacological profile.
Comparative Data on Biological Activities
The following tables summarize the quantitative data from various studies, comparing the anticancer and antimicrobial activities of representative chloro- and nitro-substituted benzimidazole derivatives.
Anticancer Activity
The antiproliferative effects of chloro- and nitro-substituted benzimidazoles have been evaluated against various cancer cell lines. Generally, studies suggest that the nitro group can confer potent anticancer activity, in some cases superior to their chloro-substituted counterparts.[3]
| Compound Type | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Nitro-substituted | Compound 6 (imidazolinyl substituted) | A549 (Lung) | 2.12 ± 0.21 (2D), 4.01 ± 0.95 (3D) | [3] |
| HCC827 (Lung) | 5.13 ± 0.97 (2D), 7.02 ± 3.25 (3D) | [3] | ||
| NCI-H358 (Lung) | 0.85 ± 0.05 (2D), 1.73 ± 0.01 (3D) | [3] | ||
| Chloro-substituted | Compound 8 | A549 (Lung) | 6.75 ± 0.19 (2D), 9.31 ± 0.78 (3D) | [3] |
| HCC827 (Lung) | 6.26 ± 0.33 (2D), 20.46 ± 8.63 (3D) | [3] | ||
| NCI-H358 (Lung) | 6.48 ± 0.11 (2D), 16.00 ± 9.38 (3D) | [3] | ||
| Nitro-substituted | Compound 1d | Five tested cell lines | 1.84 - 10.28 | [4] |
| Chloro-substituted | Compound 4k | Five tested cell lines | 1.84 - 10.28 | [4] |
IC50: The half-maximal inhibitory concentration.
Antimicrobial Activity
Both chloro- and nitro-substituted benzimidazoles have demonstrated significant antimicrobial properties. The nitro group's electron-withdrawing nature is believed to be crucial for the mechanism of action in antimicrobial contexts, potentially through reductive activation to form cytotoxic radicals.[1] On the other hand, polyhalogenated benzimidazoles have shown very potent antibacterial effects.[2]
| Compound Type | Derivative | Microorganism | MIC (µg/mL) | Reference |
| Nitro-substituted | 5-nitro-2-phenyl-1H-benzoimidazole (XY-3) | B. cereus (Gram +ve) | 18 mm (Zone of inhibition) | [5] |
| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1) | E. coli (Gram -ve) | 17 mm (Zone of inhibition) | [5] | |
| Chloro-substituted | 5,6-dibromo-2-(trifluoromethyl)benzimidazole | Bacillus subtilis | 0.49 | [2] |
| Nitro-substituted | Compound 4k | C. albicans, A. niger | 8 - 16 | [4] |
| Chloro-substituted | Compound 1d, 2d, 3s, 4b | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | [4] |
MIC: Minimum Inhibitory Concentration.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are standardized protocols for key experiments cited in the literature for evaluating the biological activities of benzimidazole derivatives.
Determination of Anticancer Activity (IC50)
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., chloro- and nitro-substituted benzimidazoles) and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Determination of Antimicrobial Activity (MIC)
Broth Microdilution Method
-
Compound Preparation: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL for bacteria) is prepared.
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Mechanisms of Action
The biological effects of chloro- and nitro-substituted benzimidazoles are mediated through their interaction with various cellular targets and signaling pathways. Molecular docking studies have predicted that dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6) are potential targets for their anticancer activity.[4][6] DHFR is a crucial enzyme in nucleotide synthesis, and its inhibition can disrupt DNA replication and cell proliferation, making it a target for both anticancer and antimicrobial agents.[6]
Below are diagrams illustrating a general experimental workflow for screening these compounds and a simplified representation of a signaling pathway they might inhibit.
Caption: General workflow for synthesis and biological evaluation.
Caption: Inhibition of the VEGFR2 signaling pathway.
Conclusion
Both chloro- and nitro-substituted benzimidazoles represent promising classes of compounds with significant potential in the development of new anticancer and antimicrobial agents. The available data suggests that the nitro group often confers stronger antiproliferative activity, while both substituents can lead to potent antimicrobial effects. The choice of substituent and its position on the benzimidazole ring are critical determinants of biological activity and selectivity. Further structure-activity relationship (SAR) studies are warranted to optimize the therapeutic potential of these scaffolds. The detailed experimental protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel benzimidazole-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Antibacterial Activity of the Halogen- and Nitro Derivatives of Benzimidazole Against Bacillus Subtilis | Begunov | Antibiot Khimioter = Antibiotics and Chemotherapy [antibiotics-chemotherapy.ru]
- 3. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives - ProQuest [proquest.com]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H -benzimidazole derivatives as antimicrobial and an ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03491C [pubs.rsc.org]
Assessing the Selectivity of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents with high efficacy against malignant cells while exhibiting minimal toxicity to healthy tissues is a central focus of modern drug discovery. Among the myriad of heterocyclic compounds explored for their therapeutic potential, benzimidazole derivatives have emerged as a promising class of molecules. This guide provides a comparative assessment of the cancer cell selectivity of 2-(chloromethyl)-6-nitro-1H-benzo[D]imidazole and its closely related analogs, presenting experimental data and detailed methodologies to inform further research and development.
Executive Summary
This guide delves into the cytotoxic profile and cancer cell selectivity of nitrobenzimidazole derivatives, with a specific focus on compounds structurally related to this compound. While direct experimental data for this exact compound is limited in publicly available literature, this guide utilizes data from a closely related analog, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole , to provide a representative analysis. The data indicates that certain nitrobenzimidazole derivatives can exhibit high selectivity for cancer cells. This guide will compare this selectivity with other benzimidazole-based compounds and discuss the experimental protocols used to determine these parameters.
Comparative Cytotoxicity and Selectivity Index
The selectivity of a potential anticancer compound is a critical determinant of its therapeutic window. The selectivity index (SI) is a quantitative measure of a compound's preferential cytotoxicity towards cancer cells over normal cells. It is typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) in a normal cell line to the IC50 in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
The following table summarizes the in vitro cytotoxicity and selectivity index of a representative 6-nitro-1H-benzimidazole derivative compared to other benzimidazole compounds.
Table 1: In Vitro Cytotoxicity and Selectivity Index of Benzimidazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung) | 0.028 | HaCaT (Keratinocyte) | 22.2 | >700 | [1] |
| Benzimidazole Derivative 1 | MCF-7 (Breast) | 1.84 - 10.28 | - | - | - | [2][3] |
| Benzimidazole Derivative 2 | HepG2 (Liver) | 1.84 - 10.28 | - | - | - | [2][3] |
| Benzimidazole Derivative 3 | HCT-116 (Colon) | 1.84 - 10.28 | - | - | - | [2][3] |
| BBZ Derivative 11a | Various | 0.16 - 3.6 | HEK, NIH3T3 | >10 | >2.8 - >62.5 | [4] |
| BBZ Derivative 12a | Various | 0.16 - 3.6 | HEK, NIH3T3 | >10 | >2.8 - >62.5 | [4] |
| BBZ Derivative 12b | Various | 0.16 - 3.6 | HEK, NIH3T3 | >10 | >2.8 - >62.5 | [4] |
Note: The data for "Benzimidazole Derivative 1, 2, and 3" represents a range of IC50 values for a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives against various cancer cell lines. Specific data for normal cell lines was not provided in the source.
Experimental Protocols
Accurate and reproducible experimental design is paramount in assessing the selectivity of a compound. The following are detailed methodologies for key experiments cited in the evaluation of benzimidazole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549, HaCaT) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole) and a vehicle control (e.g., DMSO). Incubate for a further 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The selectivity of nitrobenzimidazole derivatives may be attributed to their specific interactions with cellular pathways that are dysregulated in cancer cells.
Potential Mechanism of Action: PARP Inhibition
Some nitrobenzimidazole derivatives have been shown to act as inhibitors of Poly(ADP-ribose) polymerase (PARP).[1] PARP enzymes are crucial for DNA repair, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair deficiencies.
References
- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole versus Clinically Utilized Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential anticancer efficacy of the novel compound 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole against established, clinically used anticancer drugs. The data presented is based on published findings for a series of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, which includes structures similar to the topic compound. While direct experimental data for this compound is not available in the cited literature, the performance of closely related compounds suggests a promising avenue for further investigation.
Executive Summary
Recent studies on N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have demonstrated potent anticancer activity against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC50) for the most active of these compounds were found to be in a range comparable to that of the widely used chemotherapeutic agent, Paclitaxel.[1][2][3] Molecular docking studies suggest that the mechanism of action for these benzimidazole derivatives may involve the inhibition of key signaling pathways, including those mediated by dihydrofolate reductase (DHFR), vascular endothelial growth factor receptor 2 (VEGFR2), and histone deacetylase 6 (HDAC6).[1][2][3] This positions this compound and its analogs as potential multi-target anticancer agents.
Quantitative Efficacy Comparison
The following table summarizes the reported in vitro anticancer activity of potent N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives against various cancer cell lines, compared with the activity of established clinical anticancer drugs that target similar pathways.
| Compound/Drug | Target/Mechanism of Action | Cancer Cell Line(s) | IC50 / GI50 |
| N-substituted 6-(nitro)-1H-benzimidazole derivatives | DHFR, VEGFR2, HDAC6 Inhibition (Predicted) | Various | 1.84 - 10.28 µg/mL [1][2][3] |
| Paclitaxel | Microtubule Stabilization | Various | 1.38 - 6.13 µM[1][2] |
| Methotrexate | Dihydrofolate Reductase (DHFR) Inhibition | Various | Varies by cell line (nM to µM range) |
| Sorafenib | VEGFR2, PDGFR, RAF Kinase Inhibition | Various | Varies by cell line (low µM range) |
| Vorinostat | Histone Deacetylase (HDAC) Inhibition | Various | Varies by cell line (µM range) |
Note: The IC50 values for the benzimidazole derivatives are presented in µg/mL as reported in the primary literature. For a direct comparison, these values should be converted to molar concentrations. The molecular weight of this compound is 211.61 g/mol .
Potential Signaling Pathways and Experimental Workflow
The following diagrams illustrate the potential signaling pathways targeted by this compound and a general workflow for its experimental evaluation.
References
Evaluating the ADMET Profile of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents requires a thorough understanding of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This guide provides a comparative evaluation of the ADMET properties of 2-(chloromethyl)-6-nitro-1H-benzo[D]imidazole derivatives, a class of compounds with potential pharmacological activities. Due to the limited availability of direct experimental data for this specific series, this guide combines in silico predictions from published studies on related benzimidazole derivatives with available experimental data on structurally similar compounds, such as 6-nitrobenzimidazole.
Data Presentation: In Silico ADMET Predictions
Computational (in silico) models are valuable tools in early drug discovery for predicting the ADMET properties of novel compounds. The following table summarizes the predicted ADMET parameters for benzimidazole derivatives based on various in silico studies. These predictions offer a preliminary assessment of the drug-likeness of this compound derivatives.
| ADMET Property | Predicted Outcome for Benzimidazole Derivatives | Significance in Drug Development |
| Absorption | ||
| Human Intestinal Absorption (HIA) | Good to Moderate | Indicates the potential for oral bioavailability. |
| Caco-2 Permeability | Moderate to High | Suggests the ability of the compound to cross the intestinal epithelial barrier. |
| P-glycoprotein (P-gp) Substrate | Likely | Potential for drug-drug interactions and reduced intracellular concentrations. |
| Distribution | ||
| Plasma Protein Binding (PPB) | Moderate to High | Affects the fraction of free drug available to exert its pharmacological effect.[1][2] |
| Blood-Brain Barrier (BBB) Penetration | Variable (Generally Low) | Determines the potential for central nervous system (CNS) effects. |
| Metabolism | ||
| CYP450 Inhibition (e.g., CYP2D6, CYP3A4) | Potential Inhibitors | Risk of altering the metabolism of co-administered drugs. |
| Excretion | ||
| Route of Excretion | Primarily Renal and Biliary | Influences dosing regimens in patients with renal or hepatic impairment. |
| Toxicity | ||
| Ames Mutagenicity | Potential for mutagenicity (especially for nitroaromatics) | Indicates a potential to cause DNA damage, a key concern for carcinogenicity.[3][4][5][6] |
| hERG (human Ether-à-go-go-Related Gene) Inhibition | Low to Moderate Risk | hERG channel blockade can lead to cardiotoxicity (QT prolongation).[7][8][9][10][11] |
| Hepatotoxicity | Potential Risk | Drug-induced liver injury is a major reason for drug withdrawal. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of ADMET studies. Below are generalized protocols for key in vitro ADMET assays, based on standard industry practices and literature reports.
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption.[12][13][14][15]
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer with tight junctions.
-
Compound Application: The test compound is added to the apical (A) side of the monolayer to assess absorption (A-to-B permeability). To evaluate efflux, the compound is added to the basolateral (B) side (B-to-A permeability).
-
Incubation: The plate is incubated at 37°C with 5% CO₂ for a specified period (e.g., 2 hours).
-
Sample Analysis: Samples are collected from both the apical and basolateral compartments at the end of the incubation period. The concentration of the compound is quantified by LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial drug concentration. The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.
Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.[4][5][6]
-
Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine (for Salmonella) or tryptophan (for E. coli) operon are used.
-
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolism in the liver.
-
Exposure: The tester strains are exposed to various concentrations of the test compound.
-
Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.
-
Incubation: Plates are incubated for 48-72 hours.
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result for mutagenicity. The National Toxicology Program has conducted Ames testing on 6-nitrobenzimidazole, which was found to be mutagenic in S. typhimurium strain TA98 with and without S9 metabolic activation.[3]
hERG Inhibition Assay
The hERG assay is critical for assessing the risk of drug-induced cardiac arrhythmias.[7][8][9][10][11]
-
Cell Line: A mammalian cell line stably expressing the hERG potassium channel (e.g., HEK-293 or CHO cells) is used.
-
Assay Format: Automated patch-clamp electrophysiology is the gold standard. A simplified radioligand binding assay using a high-affinity ligand like [³H]-dofetilide can also be used for screening.
-
Compound Application: The cells are exposed to a range of concentrations of the test compound.
-
Measurement:
-
Patch-Clamp: The hERG channel current is measured before and after the application of the test compound. The percentage of inhibition is calculated.
-
Binding Assay: The ability of the test compound to displace the radioligand from the hERG channel is measured.
-
-
Data Analysis: The concentration-response data is used to determine the IC₅₀ value (the concentration at which 50% of the hERG channel activity is inhibited).
Mandatory Visualization
The following diagrams illustrate key workflows and relationships in the evaluation of the ADMET profile of this compound derivatives.
Caption: Workflow for ADMET profiling of drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 6-Nitrobenzimidazole (94-52-0) | Chemical Effects in Biological Systems [cebs.niehs.nih.gov]
- 4. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 6. Evaluation of the mutagenic and genotoxic activities of 48 nitroimidazoles and related imidazole derivatives by the Ames test and the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated patch-clamp assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concept Life Sciences | Assay Card | hERG Inhibtion [conceptlifesciences.com]
- 10. Prediction of hERG inhibition of drug discovery compounds using biomimetic HPLC measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput Binding Assay for HERG | Springer Nature Experiments [experiments.springernature.com]
- 12. In Vitro Intrinsic Permeability: A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sygnaturediscovery.com [sygnaturediscovery.com]
- 14. Caco-2 Permeability - Creative Biolabs [creative-biolabs.com]
- 15. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Molecular Docking Analysis of Nitrobenzimidazole Derivatives Across Therapeutic Targets
This guide provides a comparative overview of molecular docking studies involving nitrobenzimidazole compounds and their derivatives against various therapeutic targets. Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex. The insights gained from these studies are pivotal for the rational design of new, more effective therapeutic agents. This document summarizes key quantitative findings, details common experimental methodologies, and visualizes relevant biological pathways and workflows.
Data Presentation: Comparative Binding Affinities
The following table summarizes the binding affinities of synthesized nitrobenzimidazole derivatives against key bacterial protein targets. Binding affinity, expressed in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding.
| Compound | Target Protein (PDB ID) | Organism | Binding Affinity (kcal/mol) | Reference Standard | Binding Affinity of Standard (kcal/mol) |
| 2-(5-nitro-1-H-benzo[d]imidazol-2-yl)phenol (XY-1) | E. coli protein (2VH1) | Escherichia coli | -7.6 | Streptomycin | Not specified in the study |
| Compound XY-2 | E. coli protein (2VH1) | Escherichia coli | -7.1 | Streptomycin | Not specified in the study |
| 5-nitro-2-phenyl-1H-benzoimidazole (XY-3) | E. coli protein (2VH1) | Escherichia coli | -6.8 | Streptomycin | Not specified in the study |
| 2-(5-nitro-1-H-benzo[d]imidazol-2-yl)phenol (XY-1) | B. cereus protein (5N1P) | Bacillus cereus | -5.9 | Streptomycin | Not specified in the study |
| Compound XY-2 | B. cereus protein (5N1P) | Bacillus cereus | -6.2 | Streptomycin | Not specified in the study |
| 5-nitro-2-phenyl-1H-benzoimidazole (XY-3) | B. cereus protein (5N1P) | Bacillus cereus | -6.5 | Streptomycin | Not specified in the study |
Data sourced from an in silico and antimicrobial activities assessment of synthesized nitrobenzimidazole derivatives[1].
Experimental Protocols: A Generalized Molecular Docking Workflow
The following protocol outlines a typical workflow for performing comparative molecular docking studies, synthesized from methodologies reported in various studies.[1][2][3]
1. Ligand Preparation:
- The 2D structures of the nitrobenzimidazole derivatives are drawn using chemical drawing software like ACD/ChemSketch or MarvinSketch.
- These 2D structures are then converted into 3D structures.
- Energy minimization of the 3D structures is performed using molecular mechanics force fields (e.g., MMFF94) to obtain stable conformations. The final structures are saved in a suitable format like .pdb or .mol2.[1]
2. Protein Preparation:
- The 3D crystal structure of the target protein is downloaded from a public repository like the Protein Data Bank (PDB).[1][2]
- The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions.[1][2]
- Polar hydrogen atoms are added to the protein structure, which is crucial for defining hydrogen bonds.
- Charges, such as Kollman or Gasteiger charges, are assigned to the protein atoms to calculate electrostatic interactions.[2]
3. Molecular Docking Simulation:
- A docking software, such as AutoDock Vina, PyRx, or Schrodinger's GLIDE, is used to perform the simulation.[1][2][3]
- A "grid box" is defined around the active site of the protein. This box specifies the region where the software will search for possible binding poses of the ligand.
- The docking algorithm systematically explores different conformations and orientations of the ligand within the grid box, calculating the binding energy for each pose.
- Parameters like exhaustiveness can be adjusted to control the thoroughness of the conformational search.[2]
4. Analysis of Results:
- The docking results are ranked based on their predicted binding affinities (docking scores). The pose with the lowest binding energy is typically considered the most favorable.[2]
- The protein-ligand interactions of the best-ranked poses are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[1] This analysis identifies key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to the binding.
Visualizations: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate key concepts related to the therapeutic targeting of nitrobenzimidazole compounds and the research process.
Caption: A generalized workflow for in silico comparative docking studies.
Caption: Inhibition of bacterial DNA gyrase by nitrobenzimidazole compounds.[4]
Caption: Mechanism of anticancer action via EGFR pathway inhibition.[2][5]
References
- 1. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 2. ukm.my [ukm.my]
- 3. In-silico molecular design of heterocyclic benzimidazole scaffolds as prospective anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evalution and Molecular Docking of Benzimidazole and its Derivatives as a Potent Antibacterial Agent – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is a hazardous substance that requires careful handling. The primary hazards associated with this compound are summarized in the table below.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement (Disposal) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1] | P264: Wash thoroughly after handling.[1] |
| Skin Irritation | H315: Causes skin irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] |
| Serious Eye Irritation | H319: Causes serious eye irritation.[1] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
| Respiratory Irritation | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] |
| Disposal | - | P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at time of disposal. [1] |
Operational Plan for Disposal
The standard and required method for the disposal of this compound is through a licensed hazardous waste management company. In-laboratory chemical neutralization is not recommended due to the compound's hazardous nature and the potential for dangerous reactions.
Waste Collection Protocol
-
Segregation: Designate a specific, labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware). This waste stream is classified as halogenated organic waste . Do not mix with non-halogenated waste to prevent unnecessary disposal costs and complications.
-
Container Requirements: Use a sealable, airtight, and chemically compatible waste container. The container must be in good condition with a secure, threaded cap.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., harmful, irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be a cool, dry, and well-ventilated space, away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation. If the spill is large, contact your institution's environmental health and safety (EHS) office.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.
-
Collection: Carefully sweep up the absorbent material and place it in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then wash with soap and water. All cleaning materials must also be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and your local environmental regulations for complete guidance.
References
Essential Safety and Operational Guide for Handling 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational and disposal procedures for the handling of 2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
Hazard Identification: this compound is a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, in contact with skin, or inhaled.[1] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[1]
Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory. All personnel must be equipped with the following PPE before handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times to protect against splashes and dust.[2] A face shield is also recommended for added protection, especially when there is a significant risk of splashing.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are suitable for providing a barrier against skin contact.[2][3] Gloves should be inspected for integrity before each use and changed immediately if contaminated.[2] |
| Body Protection | Laboratory Coat | A flame-resistant, fully buttoned laboratory coat is required to protect against accidental skin contact and chemical splashes.[2] |
| Respiratory Protection | Dust Mask or Respirator | All handling of the powder form of this chemical should occur within a certified chemical fume hood to minimize inhalation exposure.[2] If working outside of a fume hood or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is crucial when working with this compound.
1. Preparation and Engineering Controls:
-
Ensure all handling of the powdered compound occurs within a certified and properly functioning chemical fume hood.[2]
-
Verify that an eyewash station and a safety shower are readily accessible and unobstructed.[2]
-
Before beginning work, ensure all necessary PPE is donned correctly.[3]
2. Weighing and Transfer:
-
Conduct all weighing and transfer operations on a clean weighing paper or boat inside a chemical fume hood to contain any dust.[3]
-
Use a clean spatula and handle the compound carefully to avoid creating dust.[3]
-
Keep all containers with this compound clearly labeled.[2]
3. During the Experiment:
-
Avoid direct contact with skin and eyes.[2]
-
Do not eat, drink, or smoke in the laboratory.[2]
-
After handling, even if gloves were worn, wash hands thoroughly with soap and water.[2]
4. Storage:
-
Store the compound in a tightly closed, properly labeled container.[1]
-
The storage area should be cool, dry, and well-ventilated.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
| Waste Type | Disposal Procedure |
| Contaminated Solids | Contaminated items such as weighing paper, gloves, and spill cleanup materials should be placed in a designated, labeled hazardous waste container.[3] |
| Unused Chemical | Unused or waste this compound must be disposed of as hazardous waste through an authorized disposal company, in accordance with local, regional, and national regulations.[4] |
| Empty Containers | Empty containers must be thoroughly rinsed, with the first rinse collected as hazardous waste. For highly toxic chemicals, the first three rinses must be collected. After rinsing and air-drying, the container can be disposed of according to institutional protocols.[5] |
Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate personnel from the spill area.[2]
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[2]
-
Don PPE: Put on all appropriate PPE, including respiratory protection.[2]
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it in a labeled, sealed container for hazardous waste disposal.[2]
Experimental Workflow Visualization
The following diagram illustrates the standard operating procedure for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
